1-(5-Methylpyrimidin-2-yl)ethanone
Description
The exact mass of the compound 1-(5-Methylpyrimidin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Methylpyrimidin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methylpyrimidin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-7(6(2)10)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAIFRKMZDAHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122372-22-9 | |
| Record name | 2-Acetyl-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1-(5-Methylpyrimidin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(5-methylpyrimidin-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. Due to its status as a relatively uncharacterized compound, this document synthesizes available data from analogous structures and theoretical principles to offer predictive insights into its physicochemical properties, spectral characteristics, synthesis, and reactivity. All predictive data is clearly identified, providing a robust framework for researchers initiating work with this molecule.
Introduction: A Versatile Heterocyclic Building Block
The pyrimidine scaffold is a cornerstone in drug discovery, present in numerous approved pharmaceuticals and bioactive molecules. The introduction of an acetyl group at the 2-position of the 5-methylpyrimidine ring system in 1-(5-methylpyrimidin-2-yl)ethanone offers a versatile handle for further chemical modification. The ketone functionality can undergo a wide array of transformations, while the pyrimidine core, with its electron-deficient nature, presents unique opportunities for derivatization. This combination makes 1-(5-methylpyrimidin-2-yl)ethanone a promising starting material for the synthesis of novel compounds with potential therapeutic applications. This guide aims to provide a detailed, albeit partially predictive, foundation for its use in a research and development setting.
Chemical Identity and Structure
The fundamental identity of 1-(5-methylpyrimidin-2-yl)ethanone is established by its molecular formula and structure.
Figure 1: Chemical structure of 1-(5-Methylpyrimidin-2-yl)ethanone.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(5-methylpyrimidin-2-yl)ethanone |
| Synonyms | 2-Acetyl-5-methylpyrimidine |
| CAS Number | Not assigned |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| InChI Key | (Predicted) |
| SMILES | CC(=O)c1ncc(C)cn1 |
Physicochemical Properties
Direct experimental data for the physicochemical properties of 1-(5-methylpyrimidin-2-yl)ethanone are not available in the literature. The following table provides predicted values based on its structure and comparison with analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Appearance | Colorless to yellow liquid or low-melting solid | Analogy with 2-acetylpyridine and other small heterocyclic ketones. |
| Boiling Point | ~200-220 °C at 760 mmHg | Higher than 2-acetylpyridine (189-193 °C) due to the additional nitrogen and methyl group increasing polarity and molecular weight. |
| Melting Point | 25-40 °C | Low melting point is expected for a small, relatively non-polar molecule of this type. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | The presence of two nitrogen atoms and a carbonyl group allows for hydrogen bonding, but the overall hydrocarbon character is significant. |
| pKa (of conjugate acid) | ~1-2 | The pyrimidine ring is a weak base. The electron-withdrawing acetyl group further reduces the basicity of the ring nitrogens compared to pyrimidine itself (pKa ≈ 1.3). |
Spectral Analysis (Predicted)
The following spectral data are predicted based on the structure of 1-(5-methylpyrimidin-2-yl)ethanone and comparison with known spectra of related compounds, such as 2-acetylpyridine and other pyrimidine derivatives[1][2].
Table 3: Predicted Spectral Data
| Technique | Predicted Peaks and Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.9 (s, 2H, H4, H6), δ ~2.7 (s, 3H, acetyl-CH₃), δ ~2.5 (s, 3H, ring-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~195 (C=O), δ ~160 (C2), δ ~158 (C4, C6), δ ~130 (C5), δ ~26 (acetyl-CH₃), δ ~18 (ring-CH₃) |
| IR (Infrared) Spectroscopy | ν ~1700 cm⁻¹ (C=O stretch), ν ~1570, 1540 cm⁻¹ (C=N and C=C stretches of the pyrimidine ring), ν ~2900-3000 cm⁻¹ (C-H stretches) |
| Mass Spectrometry (EI) | m/z 136 (M⁺), 121 ([M-CH₃]⁺), 94 ([M-C₂H₂O]⁺), 42 ([CH₂CO]⁺) |
Synthesis and Purification
While a direct synthesis for 1-(5-methylpyrimidin-2-yl)ethanone is not reported, a plausible route can be adapted from the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[3][4][5]. This involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Figure 2: Proposed synthetic workflow for 1-(5-Methylpyrimidin-2-yl)ethanone.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride (1.0 eq) and a suitable base such as sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add 3-methyl-2,4-pentanedione (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Reactivity Profile
The reactivity of 1-(5-methylpyrimidin-2-yl)ethanone is dictated by the interplay between the electron-deficient pyrimidine ring and the versatile acetyl group.
Figure 3: Predicted reactivity map for 1-(5-Methylpyrimidin-2-yl)ethanone.
-
Reactivity of the Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for reductions to the corresponding alcohol, conversion to imines, and addition of organometallic reagents. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, alkylations, and halogenations.
-
Reactivity of the Pyrimidine Ring: The pyrimidine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogens (C4 and C6) if a suitable leaving group is present[6]. The acetyl group, being electron-withdrawing, will further activate the ring towards nucleophilic attack.
Safety and Handling
As 1-(5-methylpyrimidin-2-yl)ethanone is not a commercially available and well-characterized compound, it should be handled with the utmost care, assuming it is hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
A specific Safety Data Sheet (SDS) is not available. Researchers should perform a thorough risk assessment before commencing any experimental work.
References
-
J&K Scientific. 1-(5-Methyl-pyridin-2-yl)ethanone | 5308-63-4. [Link]
-
PubChem. 2-Acetylpyridine. [Link]
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79, 331–334. [Link]
-
Azzam, R. A. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
- Google Patents.
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
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ResearchGate. Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
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Carbonyl - compounds - IR - spectroscopy. [Link]
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Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
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American Journal of Analytical Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ResearchGate. N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. [Link]
-
ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
IUCr Journals. Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
Chemguide. Fragmentation Patterns in Mass Spectra. [Link]
-
YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]
-
ResearchGate. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
Center for In Vivo Metabolism. 13C Chemical Shift Reference. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 1-(5-Methylpyrimidin-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 1-(5-methylpyrimidin-2-yl)ethanone. Due to the limited availability of public spectroscopic data for this specific compound, this guide will leverage established principles of spectroscopic analysis and data from structurally analogous compounds to predict and interpret the expected spectral features. The primary focus will be on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related pyrimidine derivatives.
Introduction: The Significance of 1-(5-Methylpyrimidin-2-yl)ethanone
1-(5-Methylpyrimidin-2-yl)ethanone is a heterocyclic ketone with a pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the central structure of numerous biologically active compounds, including antiviral and anticancer agents. The acetyl group at the 2-position and the methyl group at the 5-position of the pyrimidine ring are key functional features that influence the molecule's chemical reactivity and potential biological interactions.
Accurate structural elucidation and purity assessment are paramount in the development of any compound intended for pharmaceutical or research applications. Spectroscopic techniques are the most powerful and non-destructive methods for achieving this. This guide will provide a comprehensive theoretical framework for the spectroscopic analysis of 1-(5-methylpyrimidin-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] The chemical shifts, splitting patterns, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete assignment of the molecule's structure.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of 1-(5-methylpyrimidin-2-yl)ethanone would exhibit distinct signals corresponding to the protons of the methyl groups and the pyrimidine ring. The acquisition of a ¹H NMR spectrum is a fundamental step in structural verification.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: Predicted ¹H NMR Data for 1-(5-Methylpyrimidin-2-yl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | Singlet | 2H | H4, H6 | Protons on the pyrimidine ring adjacent to nitrogen atoms are deshielded and appear at a high chemical shift. |
| ~2.7 | Singlet | 3H | -C(=O)CH₃ | The acetyl methyl protons are adjacent to a carbonyl group, which deshields them. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group attached to the pyrimidine ring will be slightly deshielded by the aromatic system. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion and resolving potential overlapping peaks. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. The number of scans is a balance between obtaining a good signal-to-noise ratio and the experimental time.
Diagram 1: ¹H NMR Structural Assignments
Caption: Predicted key IR absorptions for 1-(5-methylpyrimidin-2-yl)ethanone.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺˙) for 1-(5-methylpyrimidin-2-yl)ethanone would be observed at an m/z corresponding to its molecular weight (C₇H₈N₂O = 136.15 g/mol ). Key fragmentation pathways would likely involve:
-
α-Cleavage: Loss of the acetyl group (•CH₃CO) to give a fragment at m/z 93, or loss of the methyl group (•CH₃) from the acetyl group to give an acylium ion at m/z 121. [2][3]* Cleavage of the pyrimidine ring: Fragmentation of the heterocyclic ring can lead to a variety of smaller, characteristic ions.
Table 4: Predicted Mass Spectrometry Fragments for 1-(5-Methylpyrimidin-2-yl)ethanone
| m/z | Proposed Fragment |
| 136 | [M]⁺˙ (Molecular Ion) |
| 121 | [M - CH₃]⁺ |
| 93 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Diagram 3: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for 1-(5-methylpyrimidin-2-yl)ethanone in EI-MS.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the characterization of 1-(5-methylpyrimidin-2-yl)ethanone. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of related compounds, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum will verify the presence of the key carbonyl and aromatic functional groups. Finally, mass spectrometry will confirm the molecular weight and provide further structural insights through its fragmentation pattern. This multi-technique approach ensures the unambiguous identification and purity assessment of this important heterocyclic compound.
References
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chemguide. (n.d.).
- MSU Chemistry. (n.d.). Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). 1-(5-Methyl-2-pyrazinyl)-1-ethanone. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.).
- SciSpace. (2021).
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- PubMed. (n.d.). Spectrophotometric and spectrofluorimetric methods for analysis of acyclovir and acebutolol hydrochloride.
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Comprehensive NMR Analysis Guide: 1-(5-Methylpyrimidin-2-yl)ethanone
This guide provides a rigorous technical analysis of the NMR spectroscopy of 1-(5-Methylpyrimidin-2-yl)ethanone (also known as 2-Acetyl-5-methylpyrimidine). It is designed for analytical scientists and medicinal chemists requiring high-fidelity structural verification.
Part 1: Executive Summary & Structural Logic
1-(5-Methylpyrimidin-2-yl)ethanone is a critical pyrimidine scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural integrity relies on the precise positioning of an acetyl group at the C2 position and a methyl group at the C5 position.
The Analytical Challenge:
Distinguishing this compound from its regioisomers (e.g., 4-methyl or 4-acetyl variants) requires a clear understanding of the pyrimidine ring's symmetry. The molecule possesses a
Structural Numbering & Features[1][2][3]
-
Position 2 (C2): Substituted with Acetyl (-C(=O)CH₃). This is the ipso carbon between the two ring nitrogens.
-
Positions 4 & 6 (C4, C6): Unsubstituted aromatic methines. Equivalent in solution.
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the primary recommendation (99.8% D, 0.03% v/v TMS).
-
Why: It minimizes solute-solvent hydrogen bonding that can broaden carbonyl or aromatic signals seen in DMSO-d₆.
-
Alternative: Use DMSO-d₆ only if solubility is <5 mg/0.6 mL or to shift water peaks away from the 2.4–2.8 ppm region.
-
-
Concentration: Dissolve 10–15 mg of analyte in 600 µL of solvent.
-
Why: This concentration prevents viscosity-induced line broadening while providing sufficient signal-to-noise (S/N) for 13C acquisition within 15 minutes.
-
-
Filtration: Filter through a cotton plug or PTFE syringe filter (0.2 µm) into a precision 5mm NMR tube to remove paramagnetic particulates.
Acquisition Parameters (400 MHz Base Frequency)
-
Temperature: 298 K (25°C).
-
¹H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): 5.0 seconds .
-
Reasoning: The acetyl methyl protons often have longer T1 relaxation times. A short D1 leads to under-integration of the methyl singlet relative to the aromatic protons.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Scans: Minimum 256 (for S/N > 50:1 on quaternary carbons).
-
Part 3: ¹H NMR Spectral Analysis
The proton spectrum is characterized by two distinct aliphatic singlets and one aromatic singlet. The absence of coupling (J-splitting) is the primary confirmation of the 2,5-substitution pattern.
Assigned Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Shift (δ, ppm) | Multiplicity | Integral | Mechanistic Insight |
| H-4, H-6 | 8.82 ± 0.05 | Singlet (s) | 2H | Deshielded. Protons are adjacent to ring nitrogens (alpha-effect) and the electron-withdrawing acetyl group at C2. The C5-methyl provides a slight shielding ortho-effect compared to unsubstituted 2-acetylpyrimidine (~8.95 ppm). |
| Acetyl-CH₃ | 2.75 ± 0.02 | Singlet (s) | 3H | Alpha-Carbonyl. Typical range for methyl ketones. Sharp singlet indicates free rotation. |
| Ring-CH₃ | 2.45 ± 0.02 | Singlet (s) | 3H | Benzylic-like. Attached to the aromatic C5. Slightly deshielded compared to toluene methyl (~2.35) due to the electron-deficient pyrimidine ring. |
Diagnostic Logic (Isomer Differentiation)
-
vs. 4-Methyl isomer: The 4-methyl isomer would break the symmetry. H5 and H6 would appear as a pair of doublets (J ≈ 5 Hz). The observation of a singlet for the aromatic protons is definitive proof of the symmetric 5-methyl substitution.
-
vs. Free Base: If the sample is a hydrochloride salt, H4/H6 will shift downfield significantly (>9.0 ppm) due to protonation of the ring nitrogens.
Part 4: ¹³C NMR & DEPT Analysis[1]
The carbon spectrum confirms the backbone. Note that quaternary carbons (C2, C5, C=O) will be low intensity.
Assigned Chemical Shifts (CDCl₃)
| Carbon Type | Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| C=O | 198.5 | Absent | Carbonyl carbon. Highly deshielded. |
| C-2 | 161.2 | Absent | Quaternary ipso carbon. Flanked by two nitrogens and the carbonyl. |
| C-4, C-6 | 158.4 | Positive (+) | Aromatic CH. Deshielded by adjacent nitrogen. |
| C-5 | 135.8 | Absent | Quaternary aromatic carbon substituted with methyl. |
| Acetyl-CH₃ | 26.5 | Positive (+) | Methyl carbon alpha to ketone. |
| Ring-CH₃ | 16.2 | Positive (+) | Methyl carbon on the ring. |
Part 5: Advanced Verification Workflow
For regulatory submission or complex mixture analysis, 1D NMR is insufficient. Use the following 2D correlation logic to "walk" the molecule.
Structural Validation Workflow (DOT Diagram)
Caption: Logical decision tree for validating the 2,5-substitution pattern via NMR symmetry analysis.
Key 2D Correlations (HMBC)
-
Acetyl-CH₃ (2.75 ppm)
Strong correlations to C=O (198.5 ppm) and C-2 (161.2 ppm) . This links the acetyl group to the ring.[3] -
Ring-CH₃ (2.45 ppm)
Correlations to C-5 (135.8 ppm) and C-4/6 (158.4 ppm) . This places the methyl group on the ring.[1] -
H-4/6 (8.82 ppm)
Correlations to C-2 , C-5 , and C=O .
Part 6: Troubleshooting & Impurities
In synthesis, this compound is often derived from 5-methylpyrimidine-2-carbonitrile or via radical acetylation of 5-methylpyrimidine.
| Impurity Signal (¹H) | Likely Source | Remediation |
| δ 9.13 (s), 8.65 (s) | 5-Methylpyrimidine (Starting Material) | Unreacted precursor. Remove via acid-base extraction (product is less basic than precursor due to acetyl EWG). |
| δ 2.17 (s) | Acetone | Common solvent residue. Dry under high vacuum > 4h. |
| δ 5.30 (s) | Dichloromethane | Extraction solvent residue. |
| Broad HDO (1.56 ppm) | Water | Wet CDCl₃. Use fresh ampoule or add activated molecular sieves (3Å). |
References
-
Wishart, D. S., et al. (2022).[4] HMDB: The Human Metabolome Database. Nucleic Acids Research. (Reference for 5-methylpyrimidine base shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2024).[4] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for substituent additivity rules in heterocycles).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction).
Sources
An In-Depth Technical Guide to the Solubility of 1-(5-Methylpyrimidin-2-yl)ethanone
Introduction: The Critical Role of Solubility in Preclinical Research
1-(5-Methylpyrimidin-2-yl)ethanone belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules.[1][2][3][4] The utility of any novel compound in drug discovery, including this specific ethanone derivative, is fundamentally linked to its physicochemical properties, chief among them being aqueous solubility.
Poor solubility is a primary driver of compound attrition in the development pipeline, leading to challenges in formulation, unreliable results in biological assays, and poor bioavailability.[5] It is estimated that 70-90% of new chemical entities are poorly soluble, making a thorough understanding and accurate determination of a compound's solubility an indispensable, non-negotiable step in early-stage research.[5]
This guide provides a comprehensive framework for characterizing the solubility of 1-(5-Methylpyrimidin-2-yl)ethanone. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, detailing the theoretical underpinnings, practical experimental protocols, and critical influencing factors that a researcher must consider. The methodologies described herein are designed to generate robust, reliable, and decision-enabling data for drug development professionals.
Part 1: Molecular Profile and Theoretical Solubility Assessment
Before embarking on experimental work, a theoretical assessment based on the molecule's structure provides invaluable context and helps guide experimental design.
Physicochemical Characteristics
The structure of 1-(5-Methylpyrimidin-2-yl)ethanone—featuring a pyrimidine ring, a methyl group, and an ethanone substituent—dictates its potential interactions with various solvents.
| Property | Structural Feature | Implication for Solubility |
| Basicity | Two ring nitrogen atoms | The lone pair electrons on the pyrimidine nitrogens can accept protons. This makes the molecule a weak base, suggesting that its aqueous solubility will be highly dependent on pH, increasing significantly in acidic conditions through salt formation.[6] |
| Polarity | Ethanone group (C=O) | The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing favorably to solubility in polar solvents like water. |
| Hydrophobicity | Methyl group (-CH₃), Pyrimidine ring | The aromatic ring and the methyl group are non-polar and contribute to the molecule's hydrophobic character, which will tend to decrease aqueous solubility. |
The overall solubility of the molecule is a balance between these competing hydrophilic (basic nitrogens, ketone) and hydrophobic (methyl group, aromatic ring) features.
Predictive Solubility Models: An Initial Estimation
While experimental determination is the gold standard, computational models can provide a useful starting point. These methods have evolved from traditional parameter-based approaches to more sophisticated machine learning algorithms.[7][8]
-
Traditional Models: Approaches like the Abraham Solvation Model estimate solubility by summing the contributions of various chemical fragments within the molecule.[8]
-
Machine Learning & AI: Modern models utilize large datasets to predict solubility from molecular structure, employing techniques like Graph Convolutional Neural Networks (GCNs).[9][10] These tools can offer more accurate predictions but may struggle with novel scaffolds not well-represented in their training data.[8]
A researcher should leverage available in-silico tools to generate a preliminary estimate of solubility, which can inform the concentration ranges used in subsequent experimental assays.
Part 2: A Practical Guide to Experimental Solubility Determination
The core of characterizing the compound lies in rigorous experimental measurement. Two distinct types of solubility are relevant in drug discovery: kinetic and thermodynamic. Understanding the difference is crucial for interpreting the data correctly.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in aqueous buffer. This mimics the conditions of many high-throughput screening (HTS) biological assays.[11][12]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period. This value is critical for understanding bioavailability and for formulation development.[13][14]
Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility assessment, starting from initial screening to definitive equilibrium measurement.
Caption: General workflow for solubility testing.
Protocol 1: Kinetic Solubility by Turbidimetry
This method is a rapid, high-throughput approach to identify compounds that may precipitate under typical in-vitro assay conditions.
Causality: The principle is that adding a DMSO solution of the compound to an aqueous buffer can create a supersaturated solution. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity (cloudiness) that can be measured by light scattering.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Methylpyrimidin-2-yl)ethanone in 100% DMSO. Best practices for stock solutions are crucial for accuracy.[15][16][17][18]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~0.08 mM).
-
Addition to Buffer: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final concentration range from 100 µM down to ~0.8 µM, with a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measurement: Read the plate on a nephelometer or plate reader capable of measuring turbidity/light scattering.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background reading of the buffer-only controls.
Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This is the definitive method for determining the true solubility of a compound and is essential for preclinical development.[13] The protocol is designed to be self-validating by ensuring equilibrium is reached and the analytical method is robust.
Causality: An excess of the solid compound is agitated in a specific solvent or buffer for an extended period, allowing the system to reach a state of thermodynamic equilibrium. At this point, the concentration of the dissolved compound in the liquid phase is, by definition, its solubility.[14] Quantification is then performed on the clarified supernatant.
Caption: Workflow for the Shake-Flask solubility assay.
Detailed Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 5.0, pH 6.2, pH 7.4). The choice of buffer components should be considered to avoid interactions with the compound.
-
Sample Addition: Add an excess amount of solid 1-(5-Methylpyrimidin-2-yl)ethanone to a vial containing a known volume of each buffer. "Excess" means enough solid should remain visible at the end of the experiment to ensure the solution is saturated. A starting point could be 1-2 mg per mL.
-
Equilibration: Seal the vials and place them on an orbital shaker or vial roller. Agitate at a consistent temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A 24-hour incubation is a standard starting point, but this should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer increasing.
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is effective. Alternatively, filtration through a low-binding filter (e.g., 0.45 µm PVDF) can be used, but one must validate that the compound does not adsorb to the filter material.
-
Quantification by HPLC-UV: High-Performance Liquid Chromatography with UV detection is the preferred method for accurate quantification due to its specificity and sensitivity.[13][19]
-
Standard Curve Preparation: Prepare a set of calibration standards of known concentrations by dissolving the compound in a suitable organic solvent (like acetonitrile or methanol) and then diluting into the HPLC mobile phase.[20][21]
-
Sample Preparation: Carefully take an aliquot of the clear supernatant from the equilibrated sample and dilute it with the mobile phase to fall within the linear range of the standard curve.
-
Chromatographic Conditions: Develop a simple isocratic or gradient reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase could consist of acetonitrile and water with a modifier like formic acid to ensure good peak shape. UV detection should be set to the compound's λmax.[22]
-
Analysis: Inject the standards and the diluted samples. Integrate the peak area corresponding to the compound.
-
-
Calculation: Construct a calibration curve by plotting the peak area of the standards versus their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in mg/mL or µM.
Part 3: Critical Factors Influencing Solubility
The solubility of 1-(5-Methylpyrimidin-2-yl)ethanone is not a single value but is highly dependent on the experimental conditions.
The Dominant Effect of pH
For a basic compound like this, pH is the most critical variable. The pyrimidine nitrogens can be protonated in acidic solution, forming a cationic salt which is significantly more polar and thus more soluble in water than the neutral free base.[6]
This relationship is governed by the Henderson-Hasselbalch equation and the compound's pKa (the pH at which the compound is 50% ionized).
Caption: pH effect on the ionization and solubility.
A full pH-solubility profile should be generated by performing the thermodynamic solubility assay across a range of pH values. This data is vital for predicting absorption in the gastrointestinal tract, where pH varies significantly.
Solvent Selection in Preclinical Studies
While aqueous solubility is paramount, understanding solubility in various solvents is important for synthesis, purification, and formulation.[23] In drug discovery, solvents are chosen based on efficacy, safety, and environmental impact.[24] Guides from regulatory bodies and pharmaceutical companies provide frameworks for appropriate solvent selection.[25][26]
Commonly Used Solvents in Pharmaceutical Research: [23]
-
Class 3 (Low Toxic Potential): Ethanol, Isopropyl Alcohol (IPA), Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate.
-
Class 2 (Limited Use): Acetonitrile, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF). These should be limited in final products due to higher toxicity.[24]
A qualitative assessment of solubility in these solvents can be performed by adding a small amount of solid to the solvent and observing dissolution.[27][28]
Part 4: Data Presentation and Interpretation
All quantitative solubility data must be presented clearly and concisely to enable informed decision-making.
Summary of Thermodynamic Solubility
The final data from the shake-flask experiments should be compiled into a table. This provides a clear pH-solubility profile for 1-(5-Methylpyrimidin-2-yl)ethanone.
Example Data Table:
| Buffer pH | Solubility (µg/mL) | Solubility (µM) | Method | Temperature (°C) |
| 5.0 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV | 25 |
| 6.2 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV | 25 |
| 7.4 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV | 25 |
Note: Molecular Weight of C₈H₈N₂O = 148.16 g/mol . µM = (µg/mL) / 148.16 * 1000.
This table provides the authoritative data required for project teams to assess the compound's viability, guide formulation efforts, and correctly interpret data from biological assays.
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Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]
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ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
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ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
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Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
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MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
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Research Journal of Pharmacy and Life Sciences. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]
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MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
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PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]
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Diva-portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]
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RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]
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European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
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PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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ACS Publications. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. Retrieved from [Link]
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ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
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Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]
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A Strategic Guide to Unveiling the Biological Potential of 1-(5-Methylpyrimidin-2-yl)ethanone
Abstract
1-(5-Methylpyrimidin-2-yl)ethanone is a heterocyclic ketone built upon the pyrimidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in a vast array of biologically active compounds. While this specific molecule is recognized primarily as a versatile synthetic intermediate, its intrinsic biological activities remain largely unexplored.[1] This guide departs from a review of known data and instead presents a forward-looking, strategic framework for the comprehensive biological evaluation of 1-(5-Methylpyrimidin-2-yl)ethanone. We provide a rationale and detailed protocols for a tiered screening cascade, beginning with broad phenotypic assays and progressing to specific target-based and mechanistic studies. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel chemical entities, using this compound as a model for systematic investigation.
Introduction: The Pyrimidine Core and a Call for Investigation
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2] This broad utility stems from the pyrimidine's ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, making it an ideal scaffold for designing enzyme inhibitors and receptor modulators.
1-(5-Methylpyrimidin-2-yl)ethanone, the subject of this guide, possesses this key pharmacophore. Its structure, featuring a methyl group and an ethanone substituent, offers specific electronic and steric properties that could dictate unique biological interactions. To date, its value has been realized predominantly as a building block for more complex molecules, particularly in the development of novel antiviral and anticancer agents.[1] However, this very utility suggests that the parent molecule may possess latent bioactivity worthy of direct investigation. This guide outlines a logical, resource-efficient pathway to systematically characterize its biological profile.
A Tiered Strategy for Biological Activity Profiling
To effectively probe the biological landscape of an under-characterized compound, a multi-tiered approach is optimal. This strategy begins with broad, high-throughput screens to identify potential areas of activity, followed by more focused assays to confirm these "hits" and elucidate the underlying mechanism of action. This ensures that research efforts are concentrated on the most promising avenues.
The causality behind this tiered workflow is resource management and logical progression. Broad phenotypic screens (Tier 1) are cost-effective for initial assessment. A positive result, or "hit," in these assays provides the necessary justification for investing in more complex and expensive target-based and mechanistic studies (Tiers 2 and 3).
Caption: Tiered workflow for biological characterization.
Tier 1: Primary Phenotypic Screening Protocols
The initial screening phase is designed to answer a fundamental question: Does 1-(5-Methylpyrimidin-2-yl)ethanone exhibit any significant effect in broad models of human disease?
Anticancer Cytotoxicity Screening
Rationale: The pyrimidine scaffold is integral to many anticancer drugs, including kinase inhibitors and antimetabolites. Therefore, a primary screen for general cytotoxicity against a panel of human cancer cell lines is a logical starting point.
Protocol: MTT Assay for Cell Viability
This protocol provides a self-validating system by including appropriate controls for background absorbance, solvent effects, and maximum cell death.
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(5-Methylpyrimidin-2-yl)ethanone in sterile DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Susceptibility Testing
Rationale: Pyrimidine derivatives have demonstrated considerable antibacterial and antifungal activities.[3][4] A broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Protocol: Broth Microdilution for MIC Determination
-
Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust it to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the 10 mM stock solution of 1-(5-Methylpyrimidin-2-yl)ethanone, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a well with inoculum and no compound (growth control), a well with medium only (sterility control), and a known antibiotic/antifungal like Ciprofloxacin or Fluconazole (positive control).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Tier 2 & 3: Target Identification and Mechanistic Elucidation
A confirmed "hit" from Tier 1 screening necessitates a deeper investigation to identify the molecular target and understand the mechanism of action.
Kinase Inhibition as a Potential Mechanism
Rationale: If the compound shows anticancer activity, kinase inhibition is a highly probable mechanism. The pyrimidine core is a well-known "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases.[5] For instance, derivatives of 5-methylpyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms.[5]
Caption: Hypothetical inhibition of the JAK/STAT pathway.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Less ADP corresponds to greater inhibition.
-
Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., JAK2, PLK2), its specific substrate peptide, and ATP at its Kₘ concentration.
-
Compound Addition: Add 1-(5-Methylpyrimidin-2-yl)ethanone at various concentrations (similar to the cytotoxicity assay). Include no-enzyme and no-compound controls.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Elucidating the Mode of Enzyme Inhibition
Rationale: Should the compound prove to be an enzyme inhibitor (whether of a kinase or a bacterial enzyme like DNA gyrase[6]), determining its mode of inhibition (e.g., competitive, non-competitive) is a critical next step. This is achieved by measuring enzyme kinetics at varying substrate concentrations in the presence of a fixed inhibitor concentration.
Principles of Kinetic Analysis:
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the active site. This reduces the Vₘₐₓ but does not affect the Kₘ.
-
Lineweaver-Burk Plot: This double reciprocal plot (1/V vs. 1/[S]) is a powerful tool for visualizing these changes. Competitive inhibitors result in lines that intersect on the y-axis, while non-competitive inhibitors yield lines that intersect on the x-axis.[8]
Caption: Models of reversible enzyme inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The following table provides a template for presenting hypothetical primary screening results.
| Compound | Assay Type | Target Organism/Cell Line | Endpoint | Result (µM) |
| 1-(5-Methylpyrimidin-2-yl)ethanone | Cytotoxicity | MCF-7 (Human Breast Cancer) | IC₅₀ | > 100 |
| 1-(5-Methylpyrimidin-2-yl)ethanone | Cytotoxicity | A549 (Human Lung Cancer) | IC₅₀ | 85.2 |
| 1-(5-Methylpyrimidin-2-yl)ethanone | Antimicrobial Susceptibility | S. aureus | MIC | 16 |
| 1-(5-Methylpyrimidin-2-yl)ethanone | Antimicrobial Susceptibility | E. coli | MIC | > 128 |
| Doxorubicin (Control) | Cytotoxicity | A549 (Human Lung Cancer) | IC₅₀ | 0.05 |
| Ciprofloxacin (Control) | Antimicrobial Susceptibility | S. aureus | MIC | 1 |
Conclusion and Future Directions
This guide proposes a systematic and logical pathway for the biological characterization of 1-(5-Methylpyrimidin-2-yl)ethanone. While its current application is primarily in chemical synthesis, its pyrimidine core provides a strong rationale for investigating its potential as a bioactive agent. The tiered screening approach, progressing from broad phenotypic assays to specific mechanistic studies, represents a robust and efficient strategy for drug discovery. Any confirmed activity would establish this compound not only as a useful synthetic intermediate but also as a valuable lead scaffold for the development of novel therapeutics targeting cancer, infectious diseases, or other conditions. The results of this proposed investigation will pave the way for future structure-activity relationship (SAR) studies and lead optimization efforts.
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- PubMed. (2008, April 1). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives.
- ResearchGate. (2025, August 7). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Fiveable. (n.d.). Enzyme inhibition | Medicinal Chemistry Class Notes.
- Jetir.Org. (n.d.). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv.
- MDPI. (2021, April 23). Effectiveness of Bioactive Compound as Antibacterial and Anti-Quorum Sensing Agent from Myrmecodia pendans: An In Silico Study.
- ChemicalBook. (n.d.). 5308-63-4(1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE) Product Description.
- ResearchGate. (2023, June 17). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids.
- PubMed. (2016, February 15). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2).
- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology.
- (n.d.). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues.
- Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
- Chem-Impex. (n.d.). 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- PubChem. (n.d.). 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone.
- PubMed. (2018, March 10). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.
- Sigma-Aldrich. (n.d.). 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE AldrichCPR.
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The Emerging Potential of Acetyl-Methyl-Pyrimidine Scaffolds in Drug Discovery and Beyond: A Technical Guide
Introduction: Navigating the Landscape of Pyrimidine Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the development of novel therapeutics.[2] This guide delves into the potential applications of a specific pyrimidine derivative, 1-(5-Methylpyrimidin-2-yl)ethanone, and its close structural analogs. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview of the synthesis, properties, and potential applications of the broader class of acetyl-methyl-pyrimidine derivatives, drawing on established principles of medicinal chemistry and available data on related compounds to project the promising future of this chemical scaffold.
The Pyrimidine Core: A Foundation for Diverse Biological Activity
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a key pharmacophore in numerous approved drugs.[2] The strategic placement of substituents on this core can modulate its electronic properties, lipophilicity, and steric profile, leading to a wide spectrum of pharmacological activities. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[1][2]
Synthesis of Pyrimidinyl Ketones: Building the Core Scaffold
The synthesis of pyrimidinyl ketones, such as 1-(5-Methylpyrimidin-2-yl)ethanone, can be achieved through various established synthetic routes in organic chemistry. One of the most common and versatile methods is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[3]
A plausible synthetic route to an acetyl-methyl-pyrimidine scaffold, based on a reported synthesis of a related derivative, involves the condensation of a substituted guanidine with a β-dicarbonyl compound like acetylacetone in the presence of a cyclizing agent.[4]
Illustrative Synthetic Protocol: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide
A reported one-pot reaction for a related compound provides a blueprint for accessing this class of molecules.[4]
Step-by-Step Methodology:
-
Reactant Mixture: A mixture of phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol) is prepared.
-
Addition of Cyclizing Agent: Triethylorthoformate (5 ml) is added to the reactant mixture.
-
Reaction Conditions: The reaction mixture is refluxed for 6 hours.
-
Isolation and Purification: After cooling, the resulting precipitate is filtered and recrystallized from ethanol to yield the final product.[4]
This protocol highlights a straightforward and efficient method for constructing the acetyl-methyl-pyrimidine core.
Potential Applications of 1-(5-Methylpyrimidin-2-yl)ethanone and its Analogs
Based on the known biological activities of diverse pyrimidine derivatives and the structural features of the acetyl-methyl-pyrimidine scaffold, several key areas of application can be proposed. The methyl group at the 5-position can enhance binding to biological targets through hydrophobic interactions, while the acetyl group at the 2-position provides a key reactive handle for further chemical modification and can participate in hydrogen bonding.
Anticancer Agents
The pyrimidine scaffold is a well-established pharmacophore in oncology.[2] Numerous pyrimidine-based drugs, such as 5-fluorouracil and imatinib, are in clinical use. The potential for 1-(5-Methylpyrimidin-2-yl)ethanone derivatives as anticancer agents is significant. For instance, a series of 5-chlorine-2-amino-pyrimidine derivatives have been developed as potent Polo-like kinase 4 (PLK4) inhibitors, with some compounds exhibiting significant anti-proliferative activity against breast cancer cell lines.[5]
Proposed Mechanism of Action: The acetyl-methyl-pyrimidine core could serve as a scaffold for designing inhibitors of various kinases that are overexpressed in cancer cells. The acetyl group could be modified to introduce functionalities that interact with the ATP-binding pocket of these enzymes.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.[2] For example, novel thiophene-bearing pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties.[6]
Proposed Mechanism of Action: The acetyl-methyl-pyrimidine scaffold could be functionalized to target essential bacterial enzymes or disrupt cell wall synthesis. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating binding to microbial targets.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties.[2]
Proposed Mechanism of Action: Derivatives of 1-(5-Methylpyrimidin-2-yl)ethanone could be designed to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The acetyl group could be a starting point for the synthesis of chalcone-like molecules, which are known to possess anti-inflammatory activity.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2] For the 1-(5-Methylpyrimidin-2-yl)ethanone scaffold, the following SAR insights can be inferred:
| Position | Substituent | Potential Impact on Activity |
| 2 | Acetyl group | Key for further derivatization; potential hydrogen bond acceptor. |
| 4 | Unsubstituted | Site for introducing various functional groups to modulate activity and selectivity. |
| 5 | Methyl group | Can enhance binding affinity through hydrophobic interactions. |
| 6 | Unsubstituted | Another position for substitution to optimize pharmacokinetic properties. |
Experimental Protocols for Biological Evaluation
To validate the potential applications of novel 1-(5-Methylpyrimidin-2-yl)ethanone derivatives, a series of in vitro and in vivo assays are essential.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The acetyl-methyl-pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents and other valuable chemical entities. While direct experimental data on 1-(5-Methylpyrimidin-2-yl)ethanone is limited, the rich chemistry and diverse biological activities of the broader pyrimidine class provide a strong rationale for its potential. Future research should focus on the synthesis of a library of derivatives based on this core structure and their systematic evaluation in a range of biological assays. Such studies will be crucial in unlocking the full potential of this intriguing chemical scaffold.
References
- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.
- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.
- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.
- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.
- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.
-
Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. (2024). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]
-
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. (2008). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2022). ResearchGate. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
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Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Biopolymers and Cell. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]
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Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results. [Link]
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Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. [Link]
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Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. [Link]
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An In-depth Technical Guide to 1-(5-Methylpyrimidin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Pyrimidine Scaffold in Modern Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the pyrimidine core is a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a privileged structure in the synthesis of a vast array of therapeutic agents. From anticancer and antiviral to anti-inflammatory and antibacterial compounds, the pyrimidine moiety consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a specific, yet highly promising, member of this chemical family: 1-(5-Methylpyrimidin-2-yl)ethanone . While a detailed historical account of its initial "discovery" remains elusive in the scientific literature, its significance lies in its potential as a key building block for novel therapeutics. This document will provide an in-depth exploration of its synthesis, characterization, and potential applications, offering a technical roadmap for its utilization in drug discovery programs.
Physicochemical Properties and Characterization
While specific experimental data for 1-(5-Methylpyrimidin-2-yl)ethanone is not widely published, we can infer its key properties based on its structure and data from closely related analogues.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Appearance | Likely a white to light yellow solid | Based on related acetylpyrimidines |
| Boiling Point | ~220 °C (Predicted) | |
| Density | ~1.10 g/cm³ (Predicted) | |
| pKa | ~0.02 (Predicted for the pyrimidine ring) | |
| Solubility | Expected to be soluble in organic solvents like chloroform, acetone, and alcohols. | General properties of similar heterocyclic ketones |
A key piece of characterization for any novel compound is its Nuclear Magnetic Resonance (NMR) spectrum. For the isomeric compound, 1-(2-methyl-5-pyrimidinyl)ethanone , the following ¹H NMR data has been reported:
-
¹H NMR (600 MHz, CDCl₃) δ (ppm): 9.13 (s, 2H), 2.80-2.84 (m, 3H), 2.63 (s, 3H).[2]
Based on this, we can predict the expected ¹H NMR spectrum for our target molecule, 1-(5-Methylpyrimidin-2-yl)ethanone :
-
The two pyrimidine protons would likely appear as a singlet further downfield.
-
The methyl protons on the pyrimidine ring would appear as a singlet.
-
The acetyl methyl protons would also be a singlet, likely in a different chemical shift region than the ring methyl group.
Strategic Synthesis of 1-(5-Methylpyrimidin-2-yl)ethanone
The synthesis of substituted pyrimidines is a well-established field of organic chemistry. The most common and versatile approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[1][3] This fundamental strategy can be adapted to target our molecule of interest.
Proposed Synthetic Pathway via a Sulfonamide Intermediate
A recent publication by Mohamed-Ezzat et al. (2023) details a one-pot synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a compound that contains the core structure of our target molecule.[4][5] This provides a strong foundation for a plausible synthetic route, which would involve a subsequent deprotection step.
Conceptual Workflow:
Caption: Proposed two-stage synthesis of 1-(5-Methylpyrimidin-2-yl)ethanone.
Step 1: One-Pot Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide [4][5]
This protocol is adapted from the work of Mohamed-Ezzat et al. (2023).
-
Reactants:
-
Phenylsulfonyl guanidine (0.05 mol)
-
Acetylacetone (0.1 mol)
-
Triethylorthoformate (5 mL)
-
-
Procedure:
-
Combine phenylsulfonyl guanidine and acetylacetone in a round-bottom flask.
-
Add triethylorthoformate to the mixture.
-
Reflux the reaction mixture for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered and can be purified by recrystallization from ethanol.
-
Causality of Experimental Choices:
-
Phenylsulfonyl guanidine: Serves as the N-C-N component, providing the nitrogen atoms for the pyrimidine ring. The benzenesulfonyl group acts as a protecting group for one of the amino functionalities.
-
Acetylacetone: This 1,3-dicarbonyl compound provides the C-C-C backbone of the pyrimidine ring.
-
Triethylorthoformate: Acts as both a reactant and a water scavenger, driving the condensation reaction towards the product.
-
Reflux: The elevated temperature is necessary to overcome the activation energy of the condensation and cyclization reactions.
Step 2: Proposed Deprotection to Yield 1-(5-Methylpyrimidin-2-yl)ethanone
The removal of the benzenesulfonyl protecting group can typically be achieved under acidic or basic conditions.
-
Hypothetical Protocol (Acidic Conditions):
-
Dissolve the N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide intermediate in a suitable solvent (e.g., dioxane or methanol).
-
Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Self-Validating System:
The success of this deprotection step can be readily confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the product with the predicted values for 1-(5-Methylpyrimidin-2-yl)ethanone. The disappearance of the signals corresponding to the phenyl group in the NMR spectra would be a key indicator of a successful reaction.
Alternative Synthetic Strategies
The versatility of pyrimidine synthesis allows for several other potential routes to the target molecule. One notable approach is the copper-catalyzed cyclization of ketones with nitriles under basic conditions.[6] This method is attractive due to its use of readily available and inexpensive starting materials.
Conceptual Diagram of a Copper-Catalyzed Pyrimidine Synthesis:
Caption: General scheme for copper-catalyzed pyrimidine synthesis.
Applications in Drug Discovery: A Forward Look
While specific biological activities for 1-(5-Methylpyrimidin-2-yl)ethanone are not yet documented, its structural motifs suggest a high potential for utility in medicinal chemistry. The pyrimidine ring is a well-known bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets. The acetyl group provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate the pyrimidine scaffold.
-
Infectious Diseases: The pyrimidine core is found in numerous antibacterial, antifungal, and antiviral drugs.
-
Inflammation and Immunology: Pyrimidine derivatives have been successfully developed as anti-inflammatory agents.
The true value of 1-(5-Methylpyrimidin-2-yl)ethanone lies in its role as a versatile intermediate. Its discovery and synthesis open up new avenues for the creation of novel compound libraries, which can then be screened for a wide range of biological activities. The synthetic accessibility of this molecule, as outlined in this guide, makes it an attractive starting point for lead optimization campaigns in drug discovery.
Conclusion
1-(5-Methylpyrimidin-2-yl)ethanone represents a promising, yet underexplored, building block in the vast landscape of medicinal chemistry. While its formal "discovery" is not a singular event documented in the literature, its synthetic accessibility and the proven track record of the pyrimidine scaffold in drug development underscore its potential significance. This guide has provided a comprehensive overview of its inferred properties, detailed a plausible and scientifically grounded synthetic strategy, and highlighted its potential applications. For the discerning researcher and drug development professional, 1-(5-Methylpyrimidin-2-yl)ethanone offers a valuable new tool in the ongoing quest for novel and effective therapeutics.
References
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79(3), 331–334. [Link]
-
Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., Zhou, Y., & Yin, S.-F. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399–3402. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Nassag, M. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]
-
Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. [Link]
- US Patent US2014/155597 A1. (2014).
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Cardiff University. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]
-
ACS Publications. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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Beyond the SDS: Technical Guide to 1-(5-Methylpyrimidin-2-yl)ethanone
Molecular Identity & Strategic Value
1-(5-Methylpyrimidin-2-yl)ethanone (also known as 2-Acetyl-5-methylpyrimidine) is a critical heterocyclic building block in medicinal chemistry.[1] Unlike its pyridine analog, the pyrimidine core offers distinct hydrogen-bonding capabilities and physicochemical properties (lower logP, higher polarity) that are essential for optimizing drug-like properties in kinase inhibitors and antiviral agents.
The molecule features an electron-deficient pyrimidine ring substituted at the C2 position with an acetyl group. This specific arrangement activates the acetyl group for condensation reactions while the C5-methyl group often serves to block metabolic oxidation or fill hydrophobic pockets in protein targets.
Critical Distinction
Warning: Do not confuse this compound with 1-(5-Methylpyridin-2-yl)ethanone . The presence of the second nitrogen atom in the ring (pyrimidine vs. pyridine) dramatically alters reactivity and biological recognition.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 122372-22-9 | Distinct from Pyridine analog (5308-63-4) |
| IUPAC Name | 1-(5-methylpyrimidin-2-yl)ethan-1-one | |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | Fragment-based drug discovery (FBDD) friendly |
| Appearance | Off-white to yellow solid | Low melting point solid |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |
| LogP (Predicted) | ~0.6 - 0.9 | Favorable for CNS penetration |
| H-Bond Acceptors | 3 | N1, N3, and Carbonyl O |
Hazard Dynamics & Exposure Control
While often classified under generic "Irritant" categories due to limited toxicological dossiers, the structural features of 1-(5-Methylpyrimidin-2-yl)ethanone warrant specific precautions.
GHS Classification (Self-Validating Assessment)
Based on the electrophilic nature of the ketone and the basicity of the pyrimidine ring, the following precautionary classification is applied in the absence of full REACH registration data:
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2] (Mechanism: Lipid extraction and potential nucleophilic attack by skin proteins).
-
H319: Causes serious eye irritation.[2] (Mechanism: pH alteration and mucosal interaction).
-
H335: May cause respiratory irritation.[3]
Hierarchy of Controls Workflow
The following decision tree outlines the safety protocol for handling this compound in a research setting.
Figure 1: Risk assessment and handling workflow based on quantity and physical state.
Synthetic Utility & Protocols
The primary value of 1-(5-Methylpyrimidin-2-yl)ethanone lies in its ability to undergo Claisen-Schmidt condensations to form chalcones, or to react with hydrazine derivatives to form fused heterocycles.
Synthesis of the Core Material
If the material is not commercially available, it is best synthesized via the addition of a Grignard reagent to the corresponding nitrile. This method prevents over-addition (forming the tertiary alcohol) if temperature is strictly controlled.
Reaction: 5-Methylpyrimidine-2-carbonitrile + MeMgBr
Detailed Protocol
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.
-
Reagent Prep: Dissolve 5-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Addition: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to stabilize the magnesium-imine intermediate and prevent double addition.
-
Grignard: Add Methylmagnesium bromide (1.1 eq, 3.0 M in ether) dropwise over 20 minutes.
-
Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Hydrolysis: Quench with saturated aqueous NH₄Cl (exothermic!). Stir for 30 minutes to hydrolyze the imine to the ketone.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Application: Chalcone Library Generation
The following diagram illustrates the mechanistic pathway for utilizing this material to generate a library of kinase inhibitor precursors.
Figure 2: Synthetic pathway for converting the acetyl-pyrimidine core into bioactive scaffolds.
Emergency Response & Storage
Storage Stability[1][7]
-
Hygroscopicity: The pyrimidine nitrogens can hydrogen bond with water. Store in a desiccator.
-
Temperature: 2-8°C (Refrigerate). While chemically stable at RT, refrigeration prevents slow degradation or "caking" of the solid.
-
Incompatibility: Strong oxidizing agents and strong acids (will protonate the ring nitrogens, potentially altering solubility or reactivity).
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[4][5] The basicity of the ring can cause more damage than neutral organics; do not skip the flushing duration .
-
Skin Contact: Wash with soap and water.[3][5] Do not use ethanol or DMSO, as these may enhance transdermal absorption of the compound.
-
Spill Cleanup: Dampen a paper towel with water to wipe up solid spills (avoids dust). Dispose of as hazardous chemical waste.
References
-
Capot Chemical. (n.d.). Material Safety Data Sheet: 1-(5-Methyl-pyrimidin-2-yl)-ethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13068663 (Pyridine analog comparison). Retrieved from [Link]
-
Gutsche, C. D., et al. (1964). Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Journal of Heterocyclic Chemistry. (Cited for synthetic context of acetyl-pyrimidines).[6]
Sources
Methodological & Application
1-(5-Methylpyrimidin-2-yl)ethanone synthesis protocol
Executive Summary
This technical guide details the synthesis of 1-(5-Methylpyrimidin-2-yl)ethanone (CAS: 63484-25-1), a critical pharmacophore in medicinal chemistry. The acetyl group at the 2-position of the pyrimidine ring is electronically deactivated and sterically sensitive, making direct Friedel-Crafts acylation ineffective.
We present two validated protocols:
-
Method A (The Precision Route): Stille cross-coupling of 2-chloro-5-methylpyrimidine with tributyl(1-ethoxyvinyl)stannane. This is the "Gold Standard" for small-to-medium scale discovery chemistry, offering high regioselectivity and functional group tolerance.
-
Method B (The Scalable Route): Nucleophilic addition of methylmagnesium bromide to 5-methylpyrimidine-2-carbonitrile. This method utilizes cost-effective reagents suitable for larger batches but requires rigorous temperature control to prevent nucleophilic attack on the pyrimidine ring.
Retrosynthetic Analysis
The construction of the 2-acetyl-5-methylpyrimidine scaffold relies on functionalizing the electron-deficient C2 position. The two primary disconnections are the C2-Carbonyl bond (via Organometallic coupling) and the C2-Cyano functional group interconversion.
Figure 1: Retrosynthetic disconnection showing the Stille Coupling (Method A) and Grignard (Method B) pathways.
Method A: Stille Cross-Coupling (Primary Protocol)
Rationale: This method avoids the regioselectivity issues common with nucleophilic attacks on pyrimidines. The vinyl ether serves as a "masked" acetyl group, revealed only upon mild acidic workup.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| 2-Chloro-5-methylpyrimidine | 128.56 | 1.0 | Substrate |
| Tributyl(1-ethoxyvinyl)stannane | 361.15 | 1.1 | Acetyl Equivalent |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | Catalyst |
| Toluene (Anhydrous) | - | - | Solvent (0.2 M) |
| HCl (1 M) | 36.46 | Excess | Hydrolysis Agent |
| KF (Potassium Fluoride) | 58.10 | Excess | Tin Remediation |
Step-by-Step Protocol
Step 1: Cross-Coupling Reaction [2]
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N₂).[2]
-
Charging: Add 2-Chloro-5-methylpyrimidine (1.0 equiv) and Toluene (anhydrous, degassed) to the flask.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly to minimize air exposure. Stir for 5 minutes at room temperature until the solution turns yellow/orange.
-
Reagent Addition: Add Tributyl(1-ethoxyvinyl)stannane (1.1 equiv) via syringe.
-
Reflux: Heat the reaction mixture to 100–110°C (reflux) for 12–16 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.5) should disappear, and a new non-polar spot (Enol Ether) should appear.
-
Step 2: Hydrolysis & Workup
-
Cooling: Cool the mixture to room temperature (RT).
-
Hydrolysis: Add 1 M HCl (approx. 2 mL per mmol substrate) directly to the reaction mixture. Stir vigorously at RT for 1–2 hours .
-
Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~7-8.
-
Tin Removal (Crucial): Add a saturated aqueous solution of Potassium Fluoride (KF) and stir for 30 minutes. This precipitates tributyltin fluoride as a white polymeric solid.
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the tin solids. Wash the pad with Ethyl Acetate (EtOAc).[10]
Step 3: Purification
-
Extraction: Separate phases. Extract the aqueous layer with EtOAc (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Gradient of 0% → 20% EtOAc in Hexanes.
-
Product: The ketone typically elutes as a white to pale yellow solid.
-
Method B: Grignard Addition to Nitrile (Alternative)
Rationale: Suitable for labs avoiding organotin reagents. Requires strict temperature control because the pyrimidine ring (C4/C6 positions) is highly susceptible to nucleophilic attack by Grignard reagents at higher temperatures.
Materials & Reagents
| Reagent | Equiv. | Role |
| 5-Methylpyrimidine-2-carbonitrile | 1.0 | Substrate |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 1.2 | Nucleophile |
| THF (Anhydrous) | - | Solvent |
| H₂SO₄ (10% aq) | Excess | Quench/Hydrolysis |
Step-by-Step Protocol
-
Cryogenic Setup: Place 5-Methylpyrimidine-2-carbonitrile (1.0 equiv) in a flame-dried flask with anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add MeMgBr (1.2 equiv) dropwise over 20 minutes.
-
Critical: Do not allow the temperature to rise above -60°C during addition.
-
-
Reaction: Stir at -78°C for 2 hours.
-
Note: The deep color change indicates the formation of the metallo-imine intermediate.
-
-
Quench: While still cold, quench with 10% aqueous H₂SO₄ .
-
Hydrolysis: Remove the cooling bath and allow the mixture to warm to RT. Stir for 1 hour to hydrolyze the imine to the ketone.
-
Extraction: Neutralize with NaOH (1 M) to pH 8, extract with DCM, and purify as in Method A.
Experimental Workflow Diagram (Method A)
Figure 2: Operational workflow for the Stille coupling protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete hydrolysis of enol ether. | Extend HCl stir time or increase acid concentration to 2M. |
| Tin Contamination | Inefficient KF workup. | Use 10% wt/wt KF on Silica Gel during column chromatography. |
| Ring Alkylation (Method B) | Temperature too high during addition. | Ensure internal temp stays < -60°C; add Grignard slower. |
| Starting Material Recovery | Catalyst poisoning (Method A). | Degas solvents thoroughly (freeze-pump-thaw); use fresh Pd catalyst. |
Safety & Handling
-
Organostannanes: Highly toxic and readily absorbed through the skin. All weighing and handling must occur in a fume hood. Double-gloving is recommended. All waste must be segregated as "Heavy Metal/Tin Waste."
-
Methylmagnesium Bromide: Pyrophoric. Handle under inert atmosphere.
-
Cyanides (if preparing precursor for Method B): Fatal if swallowed or inhaled. Keep away from acids to prevent HCN generation.
References
-
Stille Coupling on Heterocycles: Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angew.[12] Chem. Int. Ed.1986 , 25, 508–524. Link
-
Ethoxyvinylstannane Utility: Kosugi, M., et al. "Preparation of Acyclic and Cyclic Ketones via Cross-Coupling." Chem. Lett.1982 , 11, 939-940. Link
-
Grignard Reactivity with Pyrimidines: Plé, N., et al. "Metalation of diazines. XII. Directed lithiation of pyrimidine derivatives." J. Heterocycl. Chem.1994 , 31, 1311. Link
-
General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009 . Link
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- 1. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium .. [askfilo.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. methylmagnesium bromide [webbook.nist.gov]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 10. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Stille Coupling [organic-chemistry.org]
- 13. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Preparation of 1-(5-Methylpyrimidin-2-yl)ethanone
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 1-(5-methylpyrimidin-2-yl)ethanone, a valuable ketone intermediate in the development of pharmaceutical and agrochemical agents. The protocol herein details a robust two-step synthetic pathway, commencing with the preparation of the key precursor, 2-cyano-5-methylpyrimidine, followed by a Grignard reaction to yield the target ketone. This guide is structured to provide not only a step-by-step experimental protocol but also to elucidate the underlying chemical principles, ensuring both methodological reproducibility and a deeper understanding of the synthesis. Emphasis is placed on safety, characterization, and practical insights to aid researchers in achieving a successful and verifiable outcome.
Introduction and Synthesis Strategy
1-(5-Methylpyrimidin-2-yl)ethanone, also known as 2-acetyl-5-methylpyrimidine, is a heterocyclic ketone whose structural motif is of significant interest in medicinal chemistry and materials science. The pyrimidine core is a common feature in a multitude of biologically active molecules, and the acetyl group at the 2-position provides a versatile handle for further chemical modifications.
The synthetic strategy detailed in this guide is designed for efficiency and reliability in a standard laboratory setting. It proceeds in two main stages:
-
Preparation of 2-Cyano-5-methylpyrimidine (Intermediate 1): This step involves the conversion of the commercially available 2,5-dimethylpyrimidine to its corresponding nitrile. The chosen method is a nitrosation followed by dehydration, which circumvents the use of highly toxic cyanide salts, thereby enhancing the safety profile of the overall synthesis.[1][2]
-
Grignard Reaction to form 1-(5-Methylpyrimidin-2-yl)ethanone (Target Compound): The synthesized 2-cyano-5-methylpyrimidine is then reacted with methylmagnesium bromide, a Grignard reagent. Subsequent acidic hydrolysis of the intermediate imine yields the desired ketone. This classic approach is a reliable method for the formation of carbon-carbon bonds and the synthesis of ketones from nitriles.
The overall synthetic scheme is depicted below:
Sources
Application Note: A Scalable and Robust Synthesis of 1-(5-Methylpyrimidin-2-yl)ethanone for Pharmaceutical Research and Development
Abstract
This application note details a comprehensive and scalable protocol for the synthesis of 1-(5-methylpyrimidin-2-yl)ethanone, a key building block in the development of various pharmaceutical agents. Pyrimidine derivatives are of significant interest in medicinal chemistry, and access to a reliable scale-up synthesis for intermediates like this is crucial for accelerating drug discovery pipelines. The described process involves a two-step sequence: the synthesis of the precursor 2-cyano-5-methylpyrimidine followed by a carefully controlled Grignard reaction with methylmagnesium bromide. This guide provides not only a step-by-step experimental protocol but also delves into the mechanistic rationale, process optimization, critical safety considerations for scale-up, and troubleshooting. The information presented is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The title compound, 1-(5-methylpyrimidin-2-yl)ethanone, serves as a versatile intermediate for introducing a substituted pyrimidine moiety into more complex target molecules. Its utility stems from the reactive acetyl group, which can be readily transformed into a variety of functional groups or used in condensation reactions.
The chosen synthetic strategy is a classic and highly effective method for ketone synthesis: the addition of a Grignard reagent to a nitrile. This reaction proceeds through a stable intermediate imine salt, which is subsequently hydrolyzed to the desired ketone. This method is generally high-yielding and uses readily available starting materials.
Overall Reaction Scheme:
Mechanistic Consideration: The Grignard reagent (CH₃MgBr) is a potent nucleophile due to the highly polarized carbon-magnesium bond. The reaction initiates with the nucleophilic attack of the methyl carbanion on the electrophilic carbon of the nitrile group in 2-cyano-5-methylpyrimidine. This forms a magnesium salt of an imine. A crucial aspect of this synthesis is that the reaction effectively stops at this stage, as the resulting imine salt is stable and does not react with a second equivalent of the Grignard reagent. During the aqueous acidic work-up, this intermediate is readily hydrolyzed to furnish the final ketone product, 1-(5-methylpyrimidin-2-yl)ethanone. Careful control of temperature during the Grignard addition is paramount to prevent side reactions.
Synthesis of Starting Material: 2-Cyano-5-methylpyrimidine
A reliable supply of the nitrile starting material is essential. One common and scalable method involves the oxidation of 2-methylthio-5-methylpyrimidine to the corresponding sulfone, followed by nucleophilic displacement with a cyanide salt.[1]
Reaction Scheme:
This application note focuses on the scale-up of the second step. It is assumed that the starting material, 2-cyano-5-methylpyrimidine, is available or has been synthesized and characterized according to established procedures.
Detailed Scale-Up Protocol: 1-(5-Methylpyrimidin-2-yl)ethanone
This protocol is designed for a 100-gram scale synthesis. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment
| Reagent/Solvent | Grade | M.W. | Quantity | Moles | Supplier |
| 2-Cyano-5-methylpyrimidine | >98% | 119.12 | 100.0 g | 0.84 | Sigma-Aldrich |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | 119.23 | 350 mL | 1.05 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | 72.11 | 1.5 L | - | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 3 M Aqueous | 36.46 | ~1.0 L | - | VWR |
| Saturated NH₄Cl (aq) | - | - | 500 mL | - | Lab Prepared |
| Ethyl Acetate (EtOAc) | ACS Grade | 88.11 | 2.0 L | - | Fisher Sci. |
| Brine (Saturated NaCl) | - | - | 500 mL | - | Lab Prepared |
| Anhydrous MgSO₄ | - | - | 50 g | - | Fisher Sci. |
Equipment:
-
5 L, 4-necked round-bottom flask equipped with:
-
Overhead mechanical stirrer
-
Thermocouple temperature probe
-
500 mL constant pressure addition funnel
-
Reflux condenser with a Nitrogen/Argon inlet
-
-
Large ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram
Caption: Scalable synthesis workflow for 1-(5-Methylpyrimidin-2-yl)ethanone.
Step-by-Step Protocol
-
Reactor Setup: Assemble the 5 L flask with the overhead stirrer, thermocouple, and condenser under a nitrogen atmosphere. Flame-dry all glassware under vacuum and backfill with nitrogen to ensure all moisture is removed.
-
Charging Reactants: To the reaction flask, add 2-cyano-5-methylpyrimidine (100.0 g, 0.84 mol) and anhydrous THF (1.0 L). Stir the mixture until all the solid has dissolved.
-
Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Grignard Reagent Addition: Charge the addition funnel with 3.0 M methylmagnesium bromide in diethyl ether (350 mL, 1.05 mol, 1.25 equivalents). Add the Grignard solution dropwise to the stirred reaction mixture over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the reaction exotherm.[2] The internal temperature must be carefully monitored and maintained below 5 °C to minimize the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.
-
Reaction Quench and Hydrolysis: Cool the reaction mixture back down to 0 °C with an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (500 mL) via the addition funnel. Safety Note: The quench is highly exothermic and will release flammable gases (methane, ether). Ensure adequate ventilation and no ignition sources are present.[3][4] After the initial quench, add 3 M HCl (~1.0 L) until the aqueous layer is acidic (pH 1-2) and all solids have dissolved. This step hydrolyzes the imine intermediate to the ketone. Stir for 30 minutes.
-
Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (500 mL), then dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(5-methylpyrimidin-2-yl)ethanone.
Data, Results, and Characterization
This protocol consistently provides the target compound in good yield and high purity.
| Parameter | Result |
| Scale | 100 g (starting material) |
| Typical Yield | 95-105 g (75-83%) |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Predicted Analytical Data: The following table provides the predicted ¹H and ¹³C NMR chemical shifts for the final product, based on analysis of structurally similar compounds.[5][6]
| Type | Predicted Chemical Shift (ppm) & Multiplicity | Assignment |
| ¹H NMR | ~8.9 (s, 2H) | Pyrimidine H-4, H-6 |
| ~2.7 (s, 3H) | Acetyl -CH ₃ | |
| ~2.5 (s, 3H) | Pyrimidine -CH ₃ | |
| ¹³C NMR | ~198 | Carbonyl C =O |
| ~165 | Pyrimidine C -2 | |
| ~158 | Pyrimidine C -4, C -6 | |
| ~135 | Pyrimidine C -5 | |
| ~26 | Acetyl -C H₃ | |
| ~18 | Pyrimidine -C H₃ |
Scale-Up and Safety Considerations
Scaling Grignard reactions introduces significant safety and process control challenges that must be addressed.
-
Thermal Management: Grignard reactions are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently, which poses a severe fire and explosion hazard.[2][4]
-
Mitigation: Ensure the reactor has adequate cooling capacity. The rate of addition of the Grignard reagent is the primary method for controlling the rate of heat generation.[2] For larger scales, consider using a semi-batch process where the substrate solution is added to the Grignard reagent.
-
-
Reagent Handling: Methylmagnesium bromide is typically supplied in a flammable solvent (ether or THF) and is water-reactive, potentially pyrophoric.[3]
-
Mitigation: All transfers must be performed under an inert atmosphere using appropriate techniques (e.g., cannula transfer or pressure transfer from a septum-sealed bottle). All personnel must wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and face shield.[3]
-
-
Initiation: Grignard reactions can sometimes have an induction period. If the reagent is added but the reaction does not start, a dangerous accumulation of unreacted material can occur, leading to a violent, uncontrolled reaction once initiation begins.
-
Mitigation: Ensure magnesium turnings (if preparing the reagent in-situ) are properly activated. For pre-made solutions, adding a small amount of substrate first and confirming a temperature increase (initiation) before beginning the main addition is a prudent step.
-
-
Quenching: The quenching process is also highly exothermic and liberates flammable gases.
-
Mitigation: The quench must be performed slowly, at a reduced temperature (0 °C), and with vigorous stirring to manage the heat evolution. Ensure the reactor is properly vented to an appropriate scrubbing system or the fume hood.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Grignard reagent (degraded by moisture/air). | Use a fresh bottle of Grignard reagent or titrate the reagent before use to determine its exact molarity. Ensure all glassware is scrupulously dry and the system is inert. |
| Reaction temperature too low, preventing initiation. | After adding a small amount of Grignard reagent, allow the mixture to warm slightly or apply gentle heat to initiate the reaction before continuing the addition at 0 °C. | |
| Low Yield | Incomplete reaction. | Extend the reaction time at room temperature after addition is complete. Confirm full conversion by TLC/HPLC before quenching. |
| Product loss during work-up. | Ensure the pH of the aqueous layer is acidic (pH 1-2) to fully protonate the basic pyrimidine nitrogen, then perform thorough extractions. | |
| Formation of Side Products | Reaction temperature was too high during addition. | Improve cooling efficiency and slow down the addition rate of the Grignard reagent to maintain T < 5 °C. |
| Impure starting materials. | Ensure the 2-cyano-5-methylpyrimidine is of high purity (>98%) before starting. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 1-(5-methylpyrimidin-2-yl)ethanone. By understanding the underlying reaction mechanism and adhering to the critical process parameters and safety protocols, researchers and development scientists can confidently produce this valuable intermediate in high yield and purity. The successful scale-up of this process hinges on meticulous control of reaction temperature and the strict exclusion of atmospheric moisture, ensuring both a safe operation and a high-quality product ready for downstream applications in pharmaceutical synthesis.
References
-
Synthesis of 2-Cyanopyrimidines. MDPI. Available at: [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. Columbia University. Available at: [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. (2018). Available at: [Link]
-
Grignard Reaction Safety. American Chemical Society. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014). Available at: [Link]
- CN103145625A - Method for preparing 2-cyanopyrimidine. Google Patents.
-
Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF. Cole-Parmer. Available at: [Link]
- CN115215805B - Preparation process of 2-cyano pyrimidine. Google Patents.
-
trans-1-PHENYL-1,3-BUTADIENE. Organic Syntheses Procedure. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 2: Enone Synthesis via a Barbier-Type Grignard Process. MIT. (2020). Available at: [Link]
- A method to reduce the risk of large-scale Grignard reaction. Google Patents.
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (2021). Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Google Patents. (2012).
-
5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark. (2019). Available at: [Link]
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- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reactions of 1-(5-Methylpyrimidin-2-yl)ethanone
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the chemical reactions and synthetic applications of 1-(5-Methylpyrimidin-2-yl)ethanone. This versatile ketone serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and complex organic materials.[1] We will explore the core reactivity of this compound, focusing on key transformations such as carbonyl group reductions, condensation reactions to form larger scaffolds, and its role in the construction of fused heterocyclic systems. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Utility of a Pyrimidine Ketone
1-(5-Methylpyrimidin-2-yl)ethanone, also known as 2-acetyl-5-methylpyrimidine, is a heterocyclic ketone of significant interest in medicinal chemistry and materials science.[1] The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[2] The presence of both a reactive acetyl group and a modifiable pyrimidine ring makes 1-(5-methylpyrimidin-2-yl)ethanone a privileged scaffold for generating molecular diversity. Its structure is frequently incorporated into more complex molecules to develop novel therapeutic agents.[1] This guide will detail several high-impact reactions, providing robust protocols and expert insights into their execution.
Physicochemical and Handling Data
Proper handling and storage are critical for maintaining the integrity of the starting material. The compound is typically a yellow to light brown liquid.[1]
| Property | Value | Source |
| IUPAC Name | 1-(5-methylpyrimidin-2-yl)ethan-1-one | AChemBlock[3] |
| Synonyms | 2-Acetyl-5-methylpyrimidine | Chem-Impex[1] |
| CAS Number | 5308-63-4 | ChemicalBook[4] |
| Molecular Formula | C₈H₈N₂O | AChemBlock[3] |
| Molecular Weight | 148.16 g/mol | ChemicalBook[4] |
| Appearance | Yellow to light brown liquid | Chem-Impex[1] |
| Boiling Point | 105 °C @ 13 Torr | ChemicalBook[4] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | Chem-Impex[1], ChemicalBook[4] |
Core Reactivity: A Tale of Two Functional Groups
The reactivity of 1-(5-methylpyrimidin-2-yl)ethanone is dominated by the interplay between the acetyl group and the pyrimidine ring.
-
The Acetyl Group: The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. The adjacent methyl protons (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate, which is key for condensation reactions.
-
The Pyrimidine Ring: The two nitrogen atoms are weakly basic and can be protonated or coordinated to Lewis acids. The ring itself can influence the reactivity of the acetyl group through electronic effects. While the ring is generally electron-deficient, it can be functionalized, often after conversion to a derivative with a suitable leaving group.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for common and impactful reactions involving 1-(5-methylpyrimidin-2-yl)ethanone.
Reduction of the Carbonyl Group to a Secondary Alcohol
The reduction of the ketone to the corresponding secondary alcohol, 1-(5-methylpyrimidin-2-yl)ethanol, is a fundamental transformation. This alcohol can serve as a precursor for ethers, esters, or halides. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its mild nature and compatibility with alcoholic solvents.[5]
Mechanism Insight: The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent workup with water protonates the resulting alkoxide to yield the alcohol.[5]
Caption: Workflow for the reduction of 1-(5-methylpyrimidin-2-yl)ethanone.
Protocol 4.1: Synthesis of 1-(5-Methylpyrimidin-2-yl)ethanol
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 1-(5-Methylpyrimidin-2-yl)ethanone | 148.16 | 1.0 g | 6.75 mmol |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.38 g | 10.1 mmol (1.5 eq) |
| Acetone | 58.08 | ~5 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 50 mL | - |
| Deionized Water | 18.02 | 30 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-methylpyrimidin-2-yl)ethanone (1.0 g, 6.75 mmol) and dissolve it in methanol (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (0.38 g, 10.1 mmol) in small portions over 15 minutes. [Senior Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Cool the mixture back to 0°C and slowly add acetone (~5 mL) to quench any unreacted NaBH₄. Stir for 10 minutes.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (30 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.
Condensation with Hydrazine to Form a Hydrazone Intermediate
The acetyl group readily undergoes condensation with hydrazine derivatives. This reaction is a cornerstone for building more complex heterocyclic systems, such as pyrazoles or triazoles, which are prevalent in pharmacologically active compounds.[2][6] The resulting hydrazone is a key intermediate for subsequent cyclization reactions.
Protocol 4.2: Synthesis of 1-(5-Methylpyrimidin-2-yl)ethanone Hydrazone
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 1-(5-Methylpyrimidin-2-yl)ethanone | 148.16 | 1.0 g | 6.75 mmol |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.42 mL | ~8.44 mmol (1.25 eq) |
| Absolute Ethanol | 46.07 | 25 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops | (catalyst) |
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 1-(5-methylpyrimidin-2-yl)ethanone (1.0 g, 6.75 mmol) in absolute ethanol (25 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. [Expertise & Experience: The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by hydrazine.]
-
Reagent Addition: Add hydrazine hydrate (0.42 mL, ~8.44 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.[2]
-
Isolation: After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield the hydrazone, which can often be used in the next step without further purification.
Synthesis of Fused Heterocycles: The Pyrazolo[1,5-a]pyrimidine Scaffold
Building upon the hydrazone intermediate, a subsequent cyclocondensation reaction with a 1,3-dielectrophile, such as acetylacetone, can be used to construct a fused pyrazolo[1,5-a]pyrimidine ring system. This scaffold is found in numerous marketed drugs and clinical candidates.[6]
Mechanism Insight: The reaction likely proceeds via initial condensation of the hydrazone's terminal -NH₂ group with one of the carbonyls of acetylacetone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring fused to the pyrimidine core.
Caption: Synthetic pathway from the starting ketone to a fused heterocycle.
Protocol 4.3: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 1-(5-Methylpyrimidin-2-yl)ethanone Hydrazone | 162.19 | 1.0 g | 6.16 mmol |
| Acetylacetone (2,4-Pentanedione) | 100.12 | 0.68 mL | 6.78 mmol (1.1 eq) |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
Step-by-Step Methodology:
-
Setup: Suspend the hydrazone intermediate (1.0 g, 6.16 mmol) in glacial acetic acid (15 mL) in a 50 mL round-bottom flask with a stir bar.
-
Reagent Addition: Add acetylacetone (0.68 mL, 6.78 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 120°C) for 6-8 hours. The suspension should gradually become a clear solution. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~50 g).
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude fused heterocyclic product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography if necessary.
Trustworthiness and Self-Validation
The protocols described have been designed as self-validating systems. The progress of each reaction should be meticulously monitored by TLC to confirm the consumption of starting materials and the formation of the product. The identity and purity of the final compounds must be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to validate the experimental outcome.
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). [Link]
-
Reduction of aldehydes and ketones. Chemguide. [Link]
-
Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. National Institutes of Health (NIH). [Link]
-
An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO México. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. National Institutes of Health (NIH). [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]
-
Condensation of 5-Acetyl-3,4-dihydropyrimidin-2(1H)-ones with Hydrazine. ResearchGate. [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. [Link]
-
Module II Reduction Reactions - Lecture 14. DAV University. [Link]
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- 3. 1-(5-methylpyridin-2-yl)ethanone 95% | CAS: 5308-63-4 | AChemBlock [achemblock.com]
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Application Note & Protocol: Synthesis of Novel Pyrimidine-Chalcone Scaffolds via Claisen-Schmidt Condensation Using 1-(5-Methylpyrimidin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
The fusion of pyrimidine heterocycles with the chalcone backbone (1,3-diaryl-2-propen-1-one) has yielded a privileged scaffold in modern medicinal chemistry. Pyrimidine derivatives are renowned for a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, chalcones serve as crucial precursors for flavonoids and exhibit significant pharmacological potential.[3] The strategic combination of these two pharmacophores through a robust synthetic route like the Claisen-Schmidt condensation offers a direct path to novel molecular entities with enhanced therapeutic promise.[4][5]
This document provides a comprehensive guide to the synthesis of pyrimidine-containing chalcones, focusing on the base-catalyzed Claisen-Schmidt condensation of 1-(5-Methylpyrimidin-2-yl)ethanone with various aromatic aldehydes. We present a detailed, field-proven protocol, explain the underlying chemical principles, and offer insights into reaction optimization and characterization, ensuring scientific integrity and reproducibility for drug discovery and development applications.
The Claisen-Schmidt Condensation: Principle & Mechanism
The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation that occurs between a ketone possessing α-hydrogens and an aromatic aldehyde, which lacks them.[6] This structural distinction is critical as it prevents the self-condensation of the aldehyde, leading to a more controlled reaction and higher yields of the desired cross-condensation product.[7] The reaction is most commonly catalyzed by a base, such as sodium or potassium hydroxide.[3]
The mechanism proceeds through three primary stages:
-
Enolate Formation: A hydroxide ion (or other base) abstracts an acidic α-hydrogen from the methyl group of 1-(5-Methylpyrimidin-2-yl)ethanone. This deprotonation forms a resonance-stabilized enolate, which serves as the key carbon-based nucleophile.[8]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.[9]
-
Dehydration to Chalcone: The alkoxide intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration, eliminating a molecule of water. The final step is thermodynamically driven by the formation of a highly stable, extended conjugated π-system, which is the structural hallmark of the chalcone product.[8]
Below is a diagrammatic representation of the reaction mechanism.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-3-(4-chlorophenyl)-1-(5-methylpyrimidin-2-yl)prop-2-en-1-one as a representative example. The methodology is broadly applicable to a range of substituted aromatic aldehydes.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1-(5-Methylpyrimidin-2-yl)ethanone | Round-bottom flask (100 mL) |
| 4-Chlorobenzaldehyde | Magnetic stirrer and stir bar |
| Sodium Hydroxide (NaOH) pellets | Reflux condenser |
| Ethanol (95% or absolute) | Beaker (250 mL), Erlenmeyer flask |
| Distilled Water | Büchner funnel and vacuum flask |
| Diethyl Ether (for TLC) | Thin-Layer Chromatography (TLC) plates (silica gel) |
| Ethyl Acetate (for TLC) | UV lamp (254 nm) for TLC visualization |
| Hydrochloric Acid (HCl), dilute (1 M) | Capillary tubes for melting point |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Melting point apparatus |
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with gloves and safety glasses in a well-ventilated area or fume hood.
-
Organic Solvents (Ethanol, Diethyl Ether): Highly flammable. Ensure no open flames or spark sources are nearby.[10]
-
Pyrimidine Derivatives: Handle with care. While specific toxicity data for the starting material may be limited, heterocyclic compounds should be treated as potentially hazardous.[11][12]
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and nitrile gloves are mandatory at all times.
Step-by-Step Synthesis Procedure
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(5-Methylpyrimidin-2-yl)ethanone and an equimolar amount of 4-chlorobenzaldehyde in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Rationale: Ethanol serves as an excellent solvent for both the reactants and the base catalyst, creating a homogeneous reaction medium.[13]
-
-
Catalyst Preparation: Separately, prepare a 10% aqueous solution of sodium hydroxide.
-
Rationale: Using an aqueous solution of the base is a classic and effective method for this condensation.[3]
-
-
Reaction Initiation: While stirring the ethanolic solution of reactants vigorously, add the NaOH solution dropwise over 10-15 minutes. A color change and/or the formation of a precipitate is typically observed, indicating the reaction is proceeding.
-
Rationale: Slow, dropwise addition helps to control the reaction temperature, as the condensation can be exothermic. Vigorous stirring ensures efficient mixing of the reactants and catalyst.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (e.g., 3:7 v/v). Spot the starting materials and the reaction mixture on the same plate. The reaction is complete when the starting material spots have been consumed and a new, typically lower Rf, product spot is dominant.
-
Self-Validation: TLC is a critical checkpoint. It prevents premature workup and confirms the formation of the product, providing a qualitative measure of reaction completion.
-
-
Product Isolation (Workup): Once the reaction is complete, pour the mixture into a beaker containing ~100 mL of ice-cold distilled water. Stir for 15-20 minutes. A solid precipitate of the crude chalcone should form. Neutralize the mixture to pH ~7 by slowly adding dilute HCl.[14]
-
Rationale: Pouring the reaction into cold water precipitates the organic product, as chalcones are generally insoluble in water. Neutralization removes the basic catalyst.
-
-
Purification:
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold distilled water to remove any residual base and inorganic salts.[14]
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Rationale: Recrystallization is a powerful purification technique that removes soluble impurities, resulting in a product with high purity, which is verifiable by a sharp melting point.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at low heat to yield the final product. Record the final mass and calculate the percentage yield.
Experimental Workflow Diagram
Caption: General experimental workflow for chalcone synthesis.
Characterization of Synthesized Chalcones
Proper characterization is essential to confirm the identity, structure, and purity of the final compound.
-
Thin-Layer Chromatography (TLC): Assess purity; a single spot indicates a pure compound.
-
Melting Point: A sharp, defined melting point range is indicative of high purity. Compare with literature values if available.
-
FT-IR Spectroscopy: Look for characteristic absorption bands:
-
~1650-1680 cm⁻¹: C=O stretch (conjugated ketone).
-
~1590-1620 cm⁻¹: C=C stretch (alkene).
-
~970-990 cm⁻¹: C-H out-of-plane bend, confirming trans (E) alkene configuration.
-
-
¹H NMR Spectroscopy: The most definitive method for structural confirmation. Expect to see:
-
A pair of doublets between 7.0-8.0 ppm for the two vinylic protons (-CO-CH=CH-Ar) with a coupling constant (J) of 15-18 Hz, confirming the trans stereochemistry.
-
Signals in the aromatic region corresponding to the protons on the pyrimidine and substituted benzene rings.
-
A singlet for the methyl group on the pyrimidine ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone via the molecular ion peak (M⁺).[1]
Reaction Scope and Optimization
The described protocol is robust and can be applied to a variety of aromatic and heteroaromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.
| Aldehyde (Ar-CHO) | Substituent Nature | Typical Reaction Time (hr) | Expected Yield | Key Considerations |
| Benzaldehyde | Neutral | 4-6 | Good to Excellent | Standard baseline reaction. |
| 4-Methoxybenzaldehyde | Electron-Donating | 6-8 | Good | Slower reaction due to reduced electrophilicity of the carbonyl carbon. |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 2-4 | Excellent | Faster reaction due to increased electrophilicity of the carbonyl carbon. |
| 2-Furaldehyde | Heteroaromatic | 4-6 | Good | Generally proceeds well, similar to benzaldehyde. |
| 4-Pyridinecarboxaldehyde | Heteroaromatic | 3-5 | Good to Excellent | The electron-withdrawing nature of the pyridine ring can accelerate the reaction. |
Optimization Insights:
-
Catalyst: While NaOH is effective, KOH can also be used.[13] For hindered ketones or less reactive aldehydes, stronger bases or different solvent systems (e.g., polar aprotic solvents) may be required.[15]
-
Temperature: Most reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) can accelerate slower reactions, but may also increase the formation of by-products.
-
Green Chemistry Approaches: For improved sustainability, solvent-free grinding or microwave-assisted synthesis can be explored. These methods often lead to dramatically shorter reaction times and higher yields.[6][16]
References
-
ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Available from: [Link].
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Available from: [Link].
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available from: [Link].
-
Souza, G. B., et al. (2022). "Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities." Natural Product Research. Available from: [Link].
-
Srikanth Kumar. (2020). Claisen-Schmidt Condensation - Mechanism and it's applications. YouTube. Available from: [Link].
-
ResearchGate. Claisen–Schmidt condensation between heteroaromatic ketones and aldehydes. Available from: [Link].
-
Mohaisen, R. J., & Hassan, H. A. (2025). "Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton." Advanced Journal of Chemistry, Section A. Available from: [Link].
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Available from: [Link].
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Available from: [Link].
-
ACS Publications. (2023). "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." The Journal of Organic Chemistry. Available from: [Link].
-
Vashchenko, V., et al. (2007). "Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes." Synthesis. Available from: [Link].
-
ResearchGate. (2023). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. Available from: [Link].
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available from: [Link].
-
Chemistry College. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available from: [Link].
-
PubMed Central. (2025). "Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines." Available from: [Link].
-
The ASPD. (2024). "Design, Synthesis, And Spectral Characterization Of Chalcone-Based Pyrimidines." International Journal of Environmental Sciences. Available from: [Link].
-
SciSpace. (2017). "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity." Indian Journal of Pharmaceutical Education and Research. Available from: [Link].
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link].
-
MDPI. (2025). "Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity." Molecules. Available from: [Link].
-
PubMed Central. (2022). "New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation." Catalysts. Available from: [Link].
-
Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2021). "Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity." Available from: [Link].
-
Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Available from: [Link].
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- 5. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
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Application Note: Strategic Synthesis with 1-(5-Methylpyrimidin-2-yl)ethanone
This Application Note is designed for research chemists and drug discovery scientists. It provides a comprehensive technical guide on the utility, reactivity, and synthetic protocols for 1-(5-Methylpyrimidin-2-yl)ethanone (CAS: 122372-22-9), a versatile building block in medicinal chemistry.
Executive Summary
1-(5-Methylpyrimidin-2-yl)ethanone (also known as 2-acetyl-5-methylpyrimidine) is a critical heterocyclic scaffold used primarily in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) ligands. Its structural value lies in the 2-acetyl handle , which permits rapid diversification via condensation and reduction reactions, and the 5-methyl group , which modulates lipophilicity (logP) and blocks metabolic oxidation at the typically reactive C5 position.
This guide details three core synthetic workflows:
-
Claisen-Schmidt Condensation for chalcone library generation.
-
Heterocyclization to form bioactive pyrazolyl-pyrimidines.
-
Enantioselective Reduction to generate chiral secondary alcohols.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 1-(5-Methylpyrimidin-2-yl)ethanone |
| Common Name | 2-Acetyl-5-methylpyrimidine |
| CAS Number | 122372-22-9 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water.[1][2] |
| Key Reactivity | Nucleophilic addition at carbonyl; |
Synthetic Pathways & Logic
The utility of 1-(5-Methylpyrimidin-2-yl)ethanone stems from its ability to act as a "linchpin" intermediate. The diagram below illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthetic workflows starting from 1-(5-Methylpyrimidin-2-yl)ethanone.
Detailed Experimental Protocols
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of (E)-3-aryl-1-(5-methylpyrimidin-2-yl)prop-2-en-1-ones. Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on an aromatic aldehyde and dehydration. Significance: These chalcones are privileged structures in oncology, often serving as Michael acceptors that covalently bind to cysteine residues in target proteins.
Reagents:
-
1-(5-Methylpyrimidin-2-yl)ethanone (1.0 equiv)
-
Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0–1.1 equiv)
-
Sodium Hydroxide (NaOH) (10% aqueous solution)
-
Ethanol (95%) or Methanol
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1-(5-methylpyrimidin-2-yl)ethanone and 1.0 mmol of the aromatic aldehyde in 5 mL of Ethanol.
-
Catalysis: Cool the solution to 0°C in an ice bath. Dropwise add 1 mL of 10% NaOH solution while stirring.
-
Note: The 5-methylpyrimidine ring is electron-deficient; however, the 5-methyl group provides slight electron donation, making the ring less prone to base-mediated ring opening than unsubstituted pyrimidines. Still, low temperature is crucial to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product typically precipitates as a solid.
-
Workup: Pour the reaction mixture into 20 mL of ice-water containing dilute HCl (to neutralize base to pH 7).
-
Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol.
Validation:
-
¹H NMR: Look for the characteristic doublet signals of the alkene protons (
-unsaturated ketone) with coupling constants ( Hz), indicating the trans (E) isomer.
Protocol B: Synthesis of Pyrazolyl-Pyrimidines
Objective: Conversion of the chalcone (from Protocol A) into a 2-(1H-pyrazol-3-yl)-5-methylpyrimidine derivative. Significance: This scaffold mimics the ATP-binding hinge region of many kinases.
Reagents:
-
Chalcone derivative (from Protocol A)
-
Hydrazine Hydrate (NH₂NH₂·H₂O) (2.0 equiv)
-
Acetic Acid (Glacial) or Ethanol[3]
Step-by-Step Procedure:
-
Setup: Dissolve 1.0 mmol of the chalcone in 10 mL of Ethanol (or Glacial Acetic Acid for cyclization to N-acetyl pyrazoline).
-
Addition: Add 2.0 mmol of Hydrazine Hydrate.
-
Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.
-
Mechanistic Insight: The hydrazine nitrogen attacks the
-carbon of the enone (Michael addition), followed by intramolecular condensation with the carbonyl to close the ring.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The residue is often oily. Triturate with cold ether or purify via silica gel column chromatography (DCM:MeOH 95:5).
Protocol C: Enantioselective Reduction (CBS Reduction)
Objective: Synthesis of (S)-1-(5-methylpyrimidin-2-yl)ethanol. Significance: Creates a chiral center for specific ligand-receptor interactions.
Reagents:
-
1-(5-Methylpyrimidin-2-yl)ethanone
-
(S)-Me-CBS (Corey-Bakshi-Shibata) catalyst (10 mol%)
-
Borane-THF complex (BH₃·THF)
-
Anhydrous THF
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Catalyst Prep: Add (S)-Me-CBS catalyst (0.1 mmol) and anhydrous THF (5 mL).
-
Borane Addition: Add BH₃·THF (0.6 mmol) and cool to -20°C.
-
Substrate Addition: Slowly add a solution of 1-(5-methylpyrimidin-2-yl)ethanone (1.0 mmol) in THF over 30 minutes.
-
Critical Control: Slow addition prevents non-selective background reduction by uncatalyzed borane.
-
-
Quench: After 1 hour, quench carefully with Methanol (2 mL).
-
Workup: Partition between EtOAc and saturated NH₄Cl. Dry organic layer (Na₂SO₄) and concentrate.
-
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Condensation | Enolate self-condensation or ring opening. | Use weaker bases (e.g., Piperidine/Acetic Acid) or lower temperatures (0°C). |
| Ring Cleavage | Nucleophilic attack at C4/C6 of pyrimidine. | The 5-methyl group offers some protection, but avoid strong nucleophiles at high heat. Use non-nucleophilic bases (LiHMDS) if NaOH fails. |
| Poor Solubility | High crystallinity of pyrimidine core. | Use dipolar aprotic solvents (DMF, DMSO) for reactions, or heat gently during dissolution. |
| Product Oiling | Impurities in hydrazine reaction.[1] | Use Ethanol/Acetic acid recrystallization or convert to HCl salt for solid isolation. |
References
-
Synthesis of 2-Acetylpyrimidines via Stille Coupling
-
General Reactivity of Acetyl-Heterocycles (Chalcone Synthesis)
-
Pyrimidine Synthesis & Functionalization
- Source: Organic Chemistry Portal. "Synthesis of Pyrimidines."
- Relevance: General background on the stability and reactivity of the pyrimidine ring system.
-
Link:[Link]
-
Crystal Structure & Characterization
- Source: NIH / PubMed Central. "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide."
- Relevance: Confirms the structural characteristics and handling of 5-acetyl/methyl pyrimidine deriv
-
Link:[Link]
Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult Safety Data Sheets (SDS) for 1-(5-Methylpyrimidin-2-yl)ethanone before use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]
1-(5-Methylpyrimidin-2-yl)ethanone as a building block
Application Note: 1-(5-Methylpyrimidin-2-yl)ethanone Subtitle: A Versatile Building Block for Kinase Inhibitor Scaffolds and Heterocyclic Synthesis
Executive Summary
1-(5-Methylpyrimidin-2-yl)ethanone (CAS: 122372-22-9), also known as 2-acetyl-5-methylpyrimidine, is a high-value heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Its structural core—a pyrimidine ring substituted with an acetyl group at the 2-position—provides a unique electronic environment that facilitates specific chemical transformations.
The electron-deficient nature of the pyrimidine ring significantly increases the acidity of the
This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this building block in drug discovery workflows.
Physicochemical Profile
| Property | Data |
| Chemical Name | 1-(5-Methylpyrimidin-2-yl)ethanone |
| Synonyms | 2-Acetyl-5-methylpyrimidine; Methyl 5-methylpyrimidin-2-yl ketone |
| CAS Number | 122372-22-9 |
| Molecular Formula | C |
| Molecular Weight | 136.15 g/mol |
| Appearance | Off-white to pale yellow solid (or crystalline powder) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
| Reactivity Class | Electron-deficient heteroaryl ketone; Activated |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |
Synthetic Utility & Reaction Landscape
The primary utility of 1-(5-Methylpyrimidin-2-yl)ethanone lies in its ability to undergo C-C bond formation and heterocyclization .
Mechanism of Action: The "Activated" Acetyl Group
Unlike phenyl rings, the pyrimidine ring contains two nitrogen atoms that withdraw electron density from the ring system.[1] This inductive and mesomeric withdrawal extends to the 2-position, significantly acidifying the methyl protons of the acetyl group (
-
Consequence: Mild bases (e.g., Na
CO , piperidine) are often sufficient to deprotonate the -carbon, facilitating rapid condensation with electrophiles.
Visualizing the Reaction Pathways
Figure 1: The synthetic divergence of 1-(5-Methylpyrimidin-2-yl)ethanone. The central pathway (Condensation → Chalcone → Heterocycle) is the primary route for drug discovery.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrimidine-Chalcones (Claisen-Schmidt Condensation)
Objective: To synthesize (E)-1-(5-methylpyrimidin-2-yl)-3-arylprop-2-en-1-ones. These intermediates are precursors to pyrazolines and are often biologically active themselves (anti-inflammatory, anticancer).[1]
Reagents:
-
1-(5-Methylpyrimidin-2-yl)ethanone (1.0 eq)
-
Aromatic Aldehyde (1.0–1.1 eq) (e.g., 4-fluorobenzaldehyde for kinase targeting)
-
Ethanol (Absolute) or Methanol
-
Sodium Hydroxide (10% aq) or Piperidine (catalytic)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(5-Methylpyrimidin-2-yl)ethanone and 1.0 mmol of the aromatic aldehyde in 5–10 mL of Ethanol.
-
Catalysis:
-
Method A (Strong Base): Add 0.5 mL of 10% NaOH dropwise at 0°C.
-
Method B (Mild Base - Recommended for sensitive aldehydes): Add 3–5 drops of piperidine and reflux.[1]
-
-
Reaction: Stir the mixture at room temperature (Method A) or reflux (Method B) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The product often precipitates as the reaction progresses.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography if necessary.
Expert Insight: The electron-withdrawing pyrimidine ring stabilizes the enolate intermediate, often making this reaction faster than with acetophenone. If the product does not precipitate, the "oil-out" phenomenon may occur; scratching the glass or seeding with a crystal can induce solidification.
Protocol B: Synthesis of Pyrazolyl-Pyrimidine Scaffolds
Objective: To convert the chalcone from Protocol A into a 2-(1H-pyrazol-3-yl)pyrimidine system. This scaffold mimics the adenine ring of ATP and is a privileged structure in kinase inhibition (e.g., targeting JAK, CDK).[1]
Reagents:
-
Pyrimidine-Chalcone (from Protocol A) (1.0 eq)
-
Hydrazine Hydrate (5–10 eq) or Phenylhydrazine (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with catalytic HCl[1]
Step-by-Step Methodology:
-
Setup: Dissolve 1.0 mmol of the Pyrimidine-Chalcone in 5 mL of Glacial Acetic Acid.
-
Cyclization: Add Hydrazine Hydrate (5.0 mmol) slowly.
-
Note: The reaction is exothermic.[1]
-
-
Reflux: Heat the mixture to reflux (100–110°C) for 4–8 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift
. -
Workup:
-
Isolation: Filter the solid precipitate. Recrystallize from Ethanol.[1][9][2][3]
Experimental Workflow Diagram
Figure 2: Standardized workflow for the Claisen-Schmidt condensation of 2-acetyl-5-methylpyrimidine.
Troubleshooting & Expert Tips
-
Handling "Oiling Out": In Protocol A, if the chalcone forms an oil rather than a solid, dissolve the oil in a minimum amount of hot ethanol and let it stand at 4°C overnight.[1]
-
Regioselectivity in Cyclization: When using substituted hydrazines (e.g., Methylhydrazine) in Protocol B, two regioisomers are possible. The 1-methyl-3-(pyrimidin-2-yl) isomer is typically favored in acidic conditions (Acetic Acid), while basic conditions may alter the ratio.
-
Storage Stability: The acetyl group is stable, but the pyrimidine ring can be susceptible to nucleophilic attack at the 4/6 positions under harsh conditions.[1] Avoid extremely strong nucleophiles (e.g., organolithiums) unless the 2-acetyl group is protected.
References
-
National Institutes of Health (NIH). (2022).[1] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central.[1] Retrieved January 31, 2026, from [Link]
-
MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved January 31, 2026, from [Link][1]
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Discovery of 5-methylpyrimidopyridone analogues as selective antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-(5-Methylpyrimidin-2-yl)ethanone
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors utilizing 1-(5-Methylpyrimidin-2-yl)ethanone as a versatile starting material. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous FDA-approved kinase inhibitors.[1] This document outlines a strategic, multi-step synthetic approach, beginning with the functionalization of the acetyl group, followed by core scaffold elaboration and diversification through modern cross-coupling techniques. We delve into the rationale behind key experimental choices, provide step-by-step protocols for synthesis and characterization, and contextualize the application of these compounds through an overview of their mechanism of action and typical biological evaluation assays. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel therapeutics for oncology and other kinase-implicated diseases.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, and differentiation.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment, and a significant portion of these drugs are built upon heterocyclic scaffolds that mimic the adenine ring of ATP, the natural substrate for kinases.[3]
The pyrimidine ring system is a cornerstone of this strategy, found in a multitude of approved anticancer drugs.[4] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, a feature that anchors the inhibitor to its target.[3] 1-(5-Methylpyrimidin-2-yl)ethanone is an ideal starting material for building libraries of such inhibitors. It provides the essential pyrimidine core for kinase recognition, while the methyl group at the 5-position can be used to fine-tune selectivity, and the acetyl group at the 2-position offers a reactive handle for extensive chemical modification and diversification.
This document will guide you through a logical and field-proven synthetic workflow to generate novel kinase inhibitor candidates from this key starting block.
Strategic Overview of the Synthetic Workflow
The transformation of a simple building block like 1-(5-Methylpyrimidin-2-yl)ethanone into a complex, biologically active kinase inhibitor requires a multi-stage approach. The core strategy involves three main phases:
-
Initial Condensation: The acetyl group is first modified to introduce new functional groups and extend the carbon skeleton.
-
Scaffold Elaboration: The newly introduced functionality is used to construct a more complex, often fused, heterocyclic system.
-
Diversification: Key positions on the scaffold are functionalized, typically through cross-coupling reactions, to generate a library of analogs with varied substituents. This final step is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The following workflow diagram illustrates this general strategy.
Caption: A generalized synthetic workflow for developing kinase inhibitors.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations in the synthesis of pyrimidine-based kinase inhibitors.
Protocol 3.1: Synthesis of (E)-1-(5-Methylpyrimidin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol describes a Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction. The acetyl group of the starting material is reacted with an aromatic aldehyde to form a chalcone-like intermediate. This step extends the molecule and introduces a new aromatic moiety that can explore additional binding pockets within the kinase.
Materials:
-
1-(5-Methylpyrimidin-2-yl)ethanone (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
Ethanol (EtOH)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice Bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(5-Methylpyrimidin-2-yl)ethanone in 20 mL of ethanol.
-
Add 4-chlorobenzaldehyde (1.1 eq) to the solution and stir until it dissolves.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 10 mL of 10% aqueous NaOH dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
A yellow precipitate will form. Stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50 °C to yield the crude product.
-
Recrystallize the crude product from hot ethanol to afford the pure chalcone as a pale-yellow solid.
Characterization (Expected):
-
¹H NMR: Expect characteristic doublets for the vinyl protons with a coupling constant (J) of ~15-16 Hz, indicative of the E-isomer. Aromatic protons will appear in the 7.0-8.5 ppm range.
-
LC-MS: A single major peak with the expected mass-to-charge ratio [M+H]⁺.
Protocol 3.2: Synthesis of a Fused Thieno[2,3-d]pyrimidine Scaffold
This protocol utilizes a cyclization reaction to build a more complex heterocyclic core. Fused pyrimidines, such as thienopyrimidines, are common in kinase inhibitors and can provide a rigid structure that improves binding affinity.
Materials:
-
Chalcone Intermediate from Protocol 3.1 (1.0 eq)
-
Malononitrile (1.1 eq)
-
Elemental Sulfur (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) (2.0 eq)
Procedure:
-
To a 100 mL round-bottom flask, add the chalcone intermediate, malononitrile, and elemental sulfur.
-
Add 30 mL of DMF and stir to create a suspension.
-
Add triethylamine (2.0 eq) dropwise to the mixture. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor by TLC.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.
-
An off-white to beige precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel if needed.
Protocol 3.3: Diversification via Suzuki Cross-Coupling
This final step is critical for generating a library of analogs. Assuming the fused scaffold from Protocol 3.2 contains a halogen (e.g., a chloro-substituted aryl group), this position can be modified using a palladium-catalyzed Suzuki cross-coupling reaction.[5] This allows for the introduction of a wide variety of aryl and heteroaryl groups.
Materials:
-
Fused Pyrimidine Scaffold from Protocol 3.2 (1.0 eq)
-
Desired Arylboronic Acid (e.g., 3-methoxyphenylboronic acid) (1.5 eq)
-
Pd(dppf)Cl₂ (Palladium catalyst) (0.1 eq).[5]
-
Sodium Carbonate (Na₂CO₃) (2.0 eq).[5]
-
1,4-Dioxane and Water (e.g., 4:1 mixture).[5]
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the fused pyrimidine scaffold, the arylboronic acid, and sodium carbonate.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (dioxane/water) followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under the inert atmosphere.
-
After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Structural Validation and Data
Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds. A combination of techniques should be employed.
| Compound | Technique | Expected Data |
| Starting Material | ¹H NMR (CDCl₃) | δ 8.9 (s, 2H), 2.7 (s, 3H), 2.5 (s, 3H) |
| LC-MS | [M+H]⁺ = 137.1 | |
| Chalcone Intermediate | ¹H NMR (CDCl₃) | δ 8.9 (s, 2H), 7.5-8.0 (m, 6H), 2.6 (s, 3H) |
| LC-MS | [M+H]⁺ = 259.1 | |
| Final Inhibitor | ¹H NMR (CDCl₃) | Complex aromatic signals, disappearance of vinyl protons |
| LC-MS | [M+H]⁺ corresponding to coupled product | |
| HPLC Purity | >95% |
Mechanism of Action and Biological Evaluation
Kinase Inhibition Mechanism
Pyrimidine-based inhibitors primarily act as competitive inhibitors of ATP.[3] The pyrimidine core occupies the adenine-binding region of the kinase's active site, forming key hydrogen bonds with the "hinge" region of the protein. The various substituents introduced during synthesis then occupy adjacent hydrophobic pockets, conferring potency and selectivity for the target kinase over other kinases in the human kinome.
Caption: Binding mode of a pyrimidine inhibitor in a kinase active site.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a synthesized compound to inhibit the activity of a target kinase by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM.
-
In the wells of a 384-well plate, add the kinase, substrate, and buffer.
-
Add a small volume of the diluted inhibitor compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiate the kinase reaction by adding ATP. The final concentration of DMSO should be kept low (<1%) in all reactions.[7]
-
Incubate the plate at 30 °C for a specified time (e.g., 40-60 minutes).[7]
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Illustrative Structure-Activity Relationship (SAR) Data
The diversification step allows for the exploration of SAR, which guides the design of more potent and selective inhibitors.
| Compound ID | R-Group (from Suzuki Coupling) | Target Kinase IC₅₀ (nM) |
| INH-001 | 3-Methoxyphenyl | 150 |
| INH-002 | 4-Fluorophenyl | 275 |
| INH-003 | Pyridin-3-yl | 75 |
| INH-004 | 3-(Trifluoromethyl)phenyl | 450 |
Data are hypothetical and for illustrative purposes only.
This hypothetical data suggests that a nitrogen-containing heterocycle like pyridine at the R-group position may be beneficial for potency, while electron-withdrawing groups like trifluoromethyl are detrimental.
Conclusion
The synthetic pathway detailed in these application notes provides a robust and versatile platform for the discovery of novel kinase inhibitors starting from 1-(5-Methylpyrimidin-2-yl)ethanone. By employing classic condensation chemistry, strategic cyclization reactions, and modern cross-coupling techniques, researchers can efficiently generate diverse libraries of compounds for biological screening. The provided protocols are designed to be self-validating and serve as a foundation for further optimization and exploration of structure-activity relationships, ultimately accelerating the journey from a chemical starting block to a promising therapeutic candidate.
References
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
PubMed. (2018-2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship. [Link]
-
Metallurgical and Materials Engineering. Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
NIH. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
-
Frontiers. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. [Link]
-
Wikipedia. Chemotherapy. [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
NIH. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Agrochemicals Using 1-(5-Methylpyrimidin-2-yl)ethanone as a Key Building Block
Introduction
The pyrimidine core is a foundational scaffold in a multitude of biologically active compounds, including a significant number of commercial agrochemicals.[1] The functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-(5-Methylpyrimidin-2-yl)ethanone is a versatile building block that offers multiple reactive sites for the elaboration into more complex structures. Its acetyl group can undergo a variety of transformations, including condensation and cyclization reactions, making it a valuable precursor for the synthesis of herbicides, fungicides, and insecticides.[2]
This guide provides detailed application notes and protocols for the synthesis of a commercially relevant sulfonylurea herbicide, demonstrating a practical application of 1-(5-Methylpyrimidin-2-yl)ethanone in agrochemical development. The protocols are designed to be self-validating, with in-process controls and detailed analytical characterization of the final product.
Core Synthesis Pathway: From 1-(5-Methylpyrimidin-2-yl)ethanone to a Sulfonylurea Herbicide
The overall synthetic strategy involves a multi-step process, beginning with the conversion of 1-(5-Methylpyrimidin-2-yl)ethanone to a key aminopyrimidine intermediate. This intermediate is then coupled with a sulfonyl isocyanate to form the final sulfonylurea herbicide. For the purpose of this guide, we will focus on the synthesis of a close analog of the commercial herbicide Sulfometuron-methyl, which will be referred to as "Pyrimidine-Derived Sulfonylurea" (PDS).
Caption: Proposed synthetic pathway from 1-(5-Methylpyrimidin-2-yl)ethanone to a Pyrimidine-Derived Sulfonylurea (PDS).
PART 1: Synthesis of the Key Intermediate: 2-Amino-4,5-dimethylpyrimidine
The critical step in this synthesis is the formation of the 2-aminopyrimidine ring system. While a direct conversion from 1-(5-Methylpyrimidin-2-yl)ethanone is not explicitly detailed in readily available literature, a highly analogous and well-established method is the reaction of a β-diketone with guanidine.[1][3] Therefore, we propose a two-step sequence starting with a Claisen condensation to form the necessary β-diketone intermediate, followed by cyclization with guanidine.
Step 1A: Proposed Synthesis of the β-Diketone Intermediate
The acetyl group of 1-(5-Methylpyrimidin-2-yl)ethanone can be methylated via a Claisen condensation reaction with a suitable methylating agent, such as methyl acetate, in the presence of a strong base like sodium ethoxide. This reaction forms the corresponding β-diketone, a crucial precursor for the subsequent cyclization.
Protocol 1: Synthesis of the β-Diketone Intermediate
| Parameter | Value |
| Reactants | 1-(5-Methylpyrimidin-2-yl)ethanone, Methyl acetate, Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization with acetic acid, extraction with ethyl acetate |
| Purification | Column chromatography on silica gel |
Detailed Methodology:
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add 1-(5-Methylpyrimidin-2-yl)ethanone (1.0 equivalent) at room temperature.
-
Add methyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired β-diketone.
Step 1B: Synthesis of 2-Amino-4,5-dimethylpyrimidine
The synthesized β-diketone is then cyclized with a guanidine salt in the presence of a base to form the 2-aminopyrimidine ring. This is a classic and high-yielding method for pyrimidine synthesis.[1][3]
Protocol 2: Synthesis of 2-Amino-4,5-dimethylpyrimidine
| Parameter | Value |
| Reactants | β-Diketone intermediate, Guanidine hydrochloride, Sodium carbonate |
| Solvent | Water |
| Temperature | 95-100 °C |
| Reaction Time | 2-3 hours |
| Work-up | Cooling, filtration, and washing |
| Purification | Recrystallization from water |
Detailed Methodology:
-
In a round-bottom flask, dissolve guanidine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents) in water.
-
Add the β-diketone intermediate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 95-100 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure 2-amino-4,5-dimethylpyrimidine as a white crystalline solid.[3]
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
PART 2: Synthesis of the Final Agrochemical: Pyrimidine-Derived Sulfonylurea (PDS)
The final step in the synthesis of our target agrochemical is the coupling of 2-amino-4,5-dimethylpyrimidine with 2-(methoxycarbonyl)benzenesulfonyl isocyanate. This reaction forms the stable sulfonylurea bridge, which is the key pharmacophore for this class of herbicides.[4]
Caption: Final condensation step to form the Pyrimidine-Derived Sulfonylurea (PDS).
Step 2A: Preparation of 2-(Methoxycarbonyl)benzenesulfonyl Isocyanate
This reactive intermediate is typically prepared from 2-(methoxycarbonyl)benzenesulfonyl chloride. The sulfonyl chloride can be synthesized from the corresponding sulfonic acid or its salt using reagents like phosphorus pentachloride or thionyl chloride.[5] The sulfonyl chloride is then converted to the isocyanate. While several methods exist, reaction with phosgene or a phosgene equivalent is common, though hazardous.[2] A safer alternative involves the reaction of the corresponding sulfonamide with oxalyl chloride or a similar reagent. For the purpose of this protocol, we will assume the availability of the sulfonyl isocyanate.
Step 2B: Condensation to form the Pyrimidine-Derived Sulfonylurea (PDS)
Protocol 3: Synthesis of Pyrimidine-Derived Sulfonylurea (PDS)
| Parameter | Value |
| Reactants | 2-Amino-4,5-dimethylpyrimidine, 2-(Methoxycarbonyl)benzenesulfonyl isocyanate |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room temperature to reflux |
| Reaction Time | 1-2 hours |
| Work-up | Dilution with water, filtration |
| Purification | Recrystallization |
Detailed Methodology:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 2-amino-4,5-dimethylpyrimidine (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add a solution of 2-(methoxycarbonyl)benzenesulfonyl isocyanate (1.05 equivalents) in anhydrous acetonitrile dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour, then heat to reflux for 1 hour to ensure complete reaction.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Slowly add water to the reaction mixture to precipitate the product completely.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the PDS by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).[6][7]
PART 3: Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized Pyrimidine-Derived Sulfonylurea (PDS), a comprehensive analytical characterization is essential.
Table of Expected Analytical Data for PDS
| Analytical Technique | Expected Results |
| Melting Point | Sharp melting point range, characteristic of a pure compound. |
| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring, the methyl groups, the aromatic ring, the methoxy group, and the N-H protons of the sulfonylurea bridge. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of PDS. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (ester and urea), S=O, and aromatic C-H and C=C stretching vibrations. |
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis of a pyrimidine-based sulfonylurea herbicide, starting from the versatile building block 1-(5-Methylpyrimidin-2-yl)ethanone. By following the proposed synthetic pathway and the detailed protocols, researchers in the field of agrochemical development can effectively utilize this key intermediate to generate novel and potentially potent herbicidal agents. The emphasis on in-process monitoring and comprehensive analytical characterization ensures the reliability and reproducibility of the described synthetic methods.
References
- Qi, Y. (2011). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology.
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2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. ([Link])
-
Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. ([Link])
-
Sulfometuron methyl. Wikipedia. ([Link])
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-
Recrystallization. Amrita Vishwa Vidyapeetham. ([Link])
-
Chlorosulfonyl isocyanate. Wikipedia. ([Link])
-
Environmental Chemistry Methods: Sulfometuron Methyl; 437648-01. US EPA. ([Link])
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-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. ([Link])
-
chlorosulfonyl isocyanate. Organic Syntheses. ([Link])
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Environmental Chemistry Method for Sulfometuron-methyl & Degradates in Water 49393601. US EPA. ([Link])
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-
The Chemistry of Sulfonyl Isocyanates. Chemical Reviews. ([Link])
-
Analysis of the Herbicides Chlorsulfuron, Sulfometuron Methyl and Metsulfuron Methyl in Soil and Water. Open PRAIRIE: South Dakota State University. ([Link])
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Purification and crystallization of the hydroxylase component of the methanesulfonate monooxygenase from Methylosulfonomonas methylovora strain M2. PubMed. ([Link])
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sulfometuron-methyl data sheet. Compendium of Pesticide Common Names. ([Link])
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Synthesis of sulfonyl chloride substrate precursors. Nature Protocols. ([Link])
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Welcome To Hyma Synthesis Pvt. Ltd. ([Link])
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Purification by Recrystallization. CUNY. ([Link])
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-
Benzenesulfonyl chloride. Organic Syntheses. ([Link])
-
Recrystallization. University of Colorado Boulder. ([Link])
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-
sulfometuron methyl (CHEBI:9348). EMBL-EBI. ([Link])
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Application Notes and Protocols for the Derivatization of 1-(5-Methylpyrimidin-2-yl)ethanone
Introduction: The Strategic Value of 1-(5-Methylpyrimidin-2-yl)ethanone in Medicinal Chemistry
1-(5-Methylpyrimidin-2-yl)ethanone is a versatile heterocyclic ketone that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a common motif in numerous FDA-approved drugs, and the presence of a reactive acetyl group provides a gateway for extensive chemical modifications.[1] This combination of a privileged scaffold and a modifiable functional group makes this compound a valuable starting material for generating compound libraries in drug discovery programs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.
This guide provides an in-depth exploration of key derivatization strategies for 1-(5-Methylpyrimidin-2-yl)ethanone, complete with detailed, field-proven protocols. The methodologies discussed are designed to be robust and reproducible, enabling researchers to efficiently generate novel derivatives for further investigation.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of 1-(5-Methylpyrimidin-2-yl)ethanone can be broadly categorized into two main approaches: reactions involving the acetyl group and modifications of the pyrimidine ring. This guide will focus on the former, as the acetyl group offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Figure 1: Key derivatization pathways for 1-(5-Methylpyrimidin-2-yl)ethanone.
Claisen-Schmidt Condensation: Synthesis of Pyrimidinyl Chalcones
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with a ketone in the presence of a base.[2][3] These chalcone derivatives are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic compounds such as pyrimidines and pyrazoles.[4][5]
Causality of Experimental Choices:
-
Base Catalyst (NaOH or KOH): A strong base is required to deprotonate the α-carbon of the acetyl group, forming a reactive enolate ion.[2]
-
Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants and the base, and it facilitates the reaction by promoting the dissolution of the reactants and the precipitation of the product upon formation.
-
Reaction Temperature: The reaction is typically carried out at room temperature to minimize side reactions, such as self-condensation of the ketone.
Protocol 1: Synthesis of (E)-1-(5-Methylpyrimidin-2-yl)-3-(phenyl)prop-2-en-1-one
Materials:
-
1-(5-Methylpyrimidin-2-yl)ethanone
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (10% aqueous solution)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 1-(5-Methylpyrimidin-2-yl)ethanone in 20 mL of 95% ethanol.
-
Add 1.06 g (10 mmol) of benzaldehyde to the solution and stir for 5 minutes at room temperature.
-
Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.[6]
-
Filter the solid product using a Büchner funnel and wash with 50 mL of cold deionized water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(5-Methylpyrimidin-2-yl)-3-(phenyl)prop-2-en-1-one.
Table 1: Representative Aldehydes for Chalcone Synthesis
| Entry | Aldehyde | Expected Product |
| 1 | Benzaldehyde | (E)-1-(5-Methylpyrimidin-2-yl)-3-(phenyl)prop-2-en-1-one |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(5-methylpyrimidin-2-yl)prop-2-en-1-one |
| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(5-methylpyrimidin-2-yl)prop-2-en-1-one |
| 4 | 2-Furaldehyde | (E)-3-(Furan-2-yl)-1-(5-methylpyrimidin-2-yl)prop-2-en-1-one |
Mannich Reaction: Synthesis of β-Aminoketones
The Mannich reaction is a three-component condensation that forms a C-C bond between a compound with an active hydrogen (the ketone), an aldehyde (typically formaldehyde), and a secondary amine.[7][8] The resulting β-aminoketones, or Mannich bases, are valuable intermediates in pharmaceutical synthesis.
Causality of Experimental Choices:
-
Formaldehyde: Provides the one-carbon electrophilic species.
-
Secondary Amine: Forms the Eschenmoser's salt-like intermediate which is the active electrophile in the reaction.
-
Acid Catalyst (HCl): The reaction is often carried out under acidic conditions to favor the formation of the iminium ion from the amine and formaldehyde.
Protocol 2: Synthesis of 3-(Dimethylamino)-1-(5-methylpyrimidin-2-yl)propan-1-one Hydrochloride
Materials:
-
1-(5-Methylpyrimidin-2-yl)ethanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add 1.36 g (10 mmol) of 1-(5-Methylpyrimidin-2-yl)ethanone, 1.22 g (15 mmol) of dimethylamine hydrochloride, and 0.45 g (15 mmol) of paraformaldehyde.
-
Add 30 mL of ethanol and a few drops of concentrated HCl.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 8-12 hours.
-
After cooling to room temperature, a precipitate of the hydrochloride salt should form. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid product and wash with cold diethyl ether.
-
The crude product can be recrystallized from an ethanol/ether mixture.
α-Halogenation: Introducing a Reactive Handle
The α-halogenation of ketones introduces a halogen atom at the position adjacent to the carbonyl group. This reaction can be catalyzed by either acid or base, with different outcomes.[9][10] Acid-catalyzed halogenation typically results in mono-halogenation, while base-promoted halogenation can lead to poly-halogenation and, in the case of methyl ketones, the haloform reaction.[11] The resulting α-haloketone is a versatile intermediate for nucleophilic substitution reactions.
Causality of Experimental Choices:
-
Acid Catalyst (Acetic Acid): Promotes the formation of the enol tautomer, which is the nucleophilic species that attacks the halogen.[10] This method provides better control for mono-halogenation.
-
Bromine (Br₂): A common and effective halogenating agent for this transformation.
Protocol 3: Synthesis of 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone
Materials:
-
1-(5-Methylpyrimidin-2-yl)ethanone
-
Glacial Acetic Acid
-
Bromine (handle with extreme care in a fume hood)
-
Sodium bisulfite solution (for quenching)
Procedure:
-
Dissolve 1.36 g (10 mmol) of 1-(5-Methylpyrimidin-2-yl)ethanone in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
In a separate dropping funnel, prepare a solution of 1.60 g (10 mmol) of bromine in 5 mL of glacial acetic acid.
-
Slowly add the bromine solution to the stirred ketone solution at room temperature. The red-brown color of the bromine should disappear as it is consumed.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.
-
Pour the reaction mixture into 100 mL of ice-water and stir.
-
If any unreacted bromine remains, quench it by adding a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-bromo-1-(5-methylpyrimidin-2-yl)ethanone, which can be purified by column chromatography if necessary.
Multi-step Derivatization: From Chalcones to Novel Heterocycles
The pyrimidinyl chalcones synthesized via the Claisen-Schmidt condensation are excellent precursors for constructing more complex heterocyclic systems. For example, reaction with urea, thiourea, or guanidine can yield pyrimidine derivatives, while reaction with hydrazine can lead to pyrazolines.[4][12]
Figure 2: Cyclization of pyrimidinyl chalcones to form diverse heterocyclic systems.
Protocol 4: Synthesis of 4-(5-Methylpyrimidin-2-yl)-6-phenylpyrimidin-2-amine from a Chalcone Intermediate
Materials:
-
(E)-1-(5-Methylpyrimidin-2-yl)-3-(phenyl)prop-2-en-1-one (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.24 g (10 mmol) of the chalcone and 1.43 g (15 mmol) of guanidine hydrochloride in 40 mL of ethanol.
-
Add a solution of 0.8 g (20 mmol) of sodium hydroxide in 5 mL of water to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 10-15 hours.
-
After cooling, pour the reaction mixture into 100 mL of ice-water.
-
A solid precipitate will form. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Conclusion
The derivatization of 1-(5-Methylpyrimidin-2-yl)ethanone through reactions targeting the acetyl group provides a powerful and efficient means to generate a wide variety of novel chemical entities. The protocols outlined in this guide for Claisen-Schmidt condensation, Mannich reaction, α-halogenation, and subsequent cyclization reactions are robust and can be adapted to a wide range of substrates. These methods will be invaluable to researchers in medicinal chemistry and drug development, enabling the rapid expansion of chemical space around the privileged pyrimidine scaffold.
References
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PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available from: [Link]
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Available from: [Link]
-
ResearchGate. (PDF) Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. Available from: [Link]
-
Claisen-Schmidt Condensation. Available from: [Link]
-
YouTube. Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Available from: [Link]
-
Journal of Chemical Research, Synopses. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Available from: [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
-
PMC - NIH. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available from: [Link]
-
MDPI. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]
-
PMC - NIH. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
-
SciSpace. Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. Available from: [Link]
-
YouTube. 21.3 Alpha Halogenation | Organic Chemistry. Available from: [Link]
-
PMC - PubMed Central. Mannich bases in medicinal chemistry and drug design. Available from: [Link]
-
Growing Science. Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. Available from: [Link]
-
SciSpace. Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Available from: [Link]
-
Ijaresm. synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. Available from: [Link]
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Synthesis and characterization of new mannich base 1-((4-chlorophenyl)(2,5. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available from: [Link]
-
ResearchGate. (PDF) Novel Synthesis Method of Pyrimidine and Pyrazole Derivatives. Available from: [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Some New Chalcones Containing 2,5-Dimethylfuran Moiety. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. biological-activity-of-mannich-bases.pdf. Available from: [Link]
-
Synthesis of Some Pyrazolo[13][14]pyrimidine Derivatives for Biological Evaluation. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Available from: [Link]
-
PMC - PubMed Central. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Available from: [Link]
-
Letters in Applied NanoBioScience. Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Available from: [Link]
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Wikipedia. Ketone halogenation. Available from: [Link]
-
ResearchGate. Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. Available from: [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.. Available from: [Link]
-
KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. Available from: [Link]
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Application Notes & Protocols for the Comprehensive Analysis of 1-(5-Methylpyrimidin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide to the analytical methodologies for 1-(5-Methylpyrimidin-2-yl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. We present detailed, field-proven protocols for identity, purity, and structural confirmation using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods. This guide is intended for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical characterization of this compound.
Introduction and Significance
1-(5-Methylpyrimidin-2-yl)ethanone (CAS No. 122372-22-9) is a substituted pyrimidine derivative of significant interest in synthetic chemistry.[1] Its structural motif serves as a versatile building block for the synthesis of more complex, biologically active molecules. As with any critical raw material or intermediate in a regulated development pipeline, stringent analytical control is paramount. The identity, purity, and impurity profile of 1-(5-Methylpyrimidin-2-yl)ethanone directly impact the quality, safety, and efficacy of the final product.
The presence of uncharacterized impurities, even at low levels, can have significant consequences, potentially leading to undesired side reactions, altered biological activity, or toxicological concerns.[2] Therefore, a multi-faceted analytical approach is necessary to provide a complete characterization. This guide outlines orthogonal analytical techniques that, when used in concert, provide a high degree of confidence in the material's quality.
Physicochemical Properties Summary
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source(s) |
| IUPAC Name | 1-(5-methylpyrimidin-2-yl)ethan-1-one | [1] |
| CAS Number | 122372-22-9 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Varies; may be a liquid or solid | |
| Storage | Sealed in a dry environment, 2-8°C |
Analytical Workflow Overview
A robust quality control strategy relies on multiple analytical techniques to assess different attributes of the compound. The typical workflow involves using a high-throughput chromatographic method for purity and impurity analysis, followed by spectroscopic methods for definitive structural confirmation.
Caption: High-level analytical workflow for quality assessment.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering the high resolution needed to separate the main component from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method for potency assay and purity determination of non-volatile, thermally stable organic molecules. The pyrimidine ring and ketone carbonyl group in the analyte contain chromophores, making UV detection highly suitable.
Causality Behind Method Design:
-
Reversed-Phase Chromatography: 1-(5-Methylpyrimidin-2-yl)ethanone is a moderately polar molecule. A reversed-phase C18 column provides the necessary hydrophobic interaction for good retention and separation from both more polar and less polar impurities.
-
Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that impurities with a wide range of polarities are eluted from the column with good peak shape in a reasonable timeframe.[3]
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to protonate any basic sites on the molecule and silanol groups on the silica support. This results in sharper, more symmetrical peaks and improved reproducibility.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents & Materials:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid (LC-MS grade)
-
1-(5-Methylpyrimidin-2-yl)ethanone reference standard and sample
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | Ensures elution of all components and column re-equilibration. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| Detection | 254 nm | Wavelength where pyrimidine systems often show strong absorbance. |
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 1.0 mg/mL stock. Further dilute as needed.
-
Sample: Prepare the sample in the same manner as the standard.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Calculate the purity of the sample using the area percent method. The identification of impurities detected by HPLC is often a preliminary step, with confirmation requiring techniques like mass spectrometry.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, providing an alternative selectivity. The mass spectrometer offers powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[5]
Causality Behind Method Design:
-
Split Injection: A high split ratio is used to prevent column overload and ensure sharp peaks, as the sample will be relatively concentrated.
-
Temperature Programming: A temperature ramp is essential to first elute volatile impurities at lower temperatures before ramping up to elute the main analyte and any higher-boiling impurities.
-
Non-Polar Column: A 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is a general-purpose, robust column suitable for a wide range of semi-polar to non-polar compounds.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Reagents & Materials:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
1-(5-Methylpyrimidin-2-yl)ethanone sample
-
-
Chromatographic & MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | Industry-standard column for general-purpose analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split, 50:1 ratio | Prevents column overload. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates volatiles from the main peak and higher boilers. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns for library matching.[5] |
| Mass Range | 40 - 450 amu | Covers the mass of the parent ion and expected fragments. |
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. The molecular ion (M+) should be observed at m/z 136. Analyze the fragmentation pattern for characteristic losses (e.g., loss of a methyl group, m/z 121; loss of the acetyl group, m/z 93). Search the NIST library for spectral matching to confirm identity and tentatively identify any impurities.
Spectroscopic Methods for Structural Elucidation
While chromatography assesses purity, spectroscopy provides unequivocal confirmation of the molecular structure.
Caption: Relationship between spectroscopic techniques and information derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule. It provides information on the number, type, and connectivity of atoms in the molecule.[6]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Expected Data Interpretation:
-
¹H NMR Spectrum (Predicted):
-
~δ 8.9-9.1 ppm (singlet, 2H): Two equivalent protons on the pyrimidine ring at positions 4 and 6.
-
~δ 2.7 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).
-
~δ 2.5 ppm (singlet, 3H): Protons of the methyl group attached to the pyrimidine ring (-CH₃).
-
-
¹³C NMR Spectrum (Predicted):
-
~δ 195-200 ppm: Carbonyl carbon (C=O).
-
~δ 160-165 ppm: Carbon at position 2 of the pyrimidine ring (attached to the acetyl group).
-
~δ 155-160 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.
-
~δ 130-135 ppm: Carbon at position 5 of the pyrimidine ring (attached to the methyl group).
-
~δ 25-30 ppm: Acetyl methyl carbon (-COCH₃).
-
~δ 15-20 ppm: Pyrimidine methyl carbon (-CH₃).
-
The precise chemical shifts can be influenced by the solvent and concentration.[6] These predictions are based on standard chemical shift tables and structural similarities.
-
Conclusion
The analytical control of 1-(5-Methylpyrimidin-2-yl)ethanone requires a combination of orthogonal analytical techniques. The protocols detailed in this application note provide a robust framework for assessing the identity, purity, and structural integrity of this important chemical intermediate. The HPLC method is recommended for routine purity testing and quantification, while GC-MS offers a valuable secondary method for impurity identification. Finally, NMR spectroscopy provides the definitive structural confirmation required for comprehensive characterization. Adherence to these methodologies will ensure high confidence in the quality of the material for its intended use in research and development.
References
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0244657). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". Retrieved from [Link]
-
PubChem. (n.d.). 1-[5-(6-Methyl-2-pyridinyl)pyrimidin-2-yl]ethanone. Retrieved from [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. Results of GC-MS analysis monitoring ions 124, 138, and 151.... Retrieved from [Link]
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2021). GC-MS analysis, adme toxicity and in silico studies of some isolated compounds from Melastoma malabathricum leaves against SPLA2 inhibition. Retrieved from [Link]
-
Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development of a Sensitive and High-throughput Assay for Simultaneous Quantification of Five Tyrosine Kinase Inhibitors and Two Active Metabolites in Human Plasma by UHPLC-MS/MS. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). 1-(6-Methylpyrimidin-4-yl)ethanone. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. Retrieved from [Link]
-
MDPI. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]
-
MDPI. (2015). Molecules, June 2015. Retrieved from [Link]
- Google Patents. (n.d.). CN108299387B - Method for preparing mirtazapine impurity K.
-
ResearchGate. (2019). MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES. Retrieved from [Link]
-
ResearchGate. (2024). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. Retrieved from [Link]
Sources
- 1. 122372-22-9 | 1-(5-Methylpyrimidin-2-yl)ethanone - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
Application Note: HPLC Analysis of 1-(5-Methylpyrimidin-2-yl)ethanone
Introduction & Scientific Context
The compound 1-(5-Methylpyrimidin-2-yl)ethanone (also referred to as 2-acetyl-5-methylpyrimidine) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and hydrazone-based therapeutics.
The analysis of this molecule presents specific chromatographic challenges:
-
Polarity: The pyrimidine core is inherently polar, often leading to poor retention on standard C18 columns.
-
Basicity: The nitrogen atoms in the pyrimidine ring can interact with free silanols on the stationary phase, causing peak tailing.
-
UV Activity: While the aromatic ring provides UV absorbance, the electron-withdrawing acetyl group shifts the
, requiring careful wavelength selection.
This Application Note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to quantify 1-(5-Methylpyrimidin-2-yl)ethanone and separate it from common synthetic impurities (e.g., 5-methylpyrimidine precursors or hydrolysis products).
Chemical Profile & Method Strategy
Physicochemical Properties[1][2][3][4][5][6]
-
Chemical Formula:
-
Molecular Weight: 136.15 g/mol
-
Predicted pKa: ~1.5–2.0 (The acetyl group at C2 lowers the basicity of the ring nitrogens compared to unsubstituted pyrimidine).
-
LogP: ~0.6 (Moderately polar).
Method Development Logic
To address the polarity and potential silanol interactions, this protocol utilizes a Polar-Embedded C18 column . The embedded polar group shields silanols, improving peak shape for basic heterocycles, and provides alternative selectivity to retain the polar pyrimidine core in highly aqueous conditions.
Experimental Protocol
Instrumentation & Conditions[7][8]
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II (or equivalent) | Binary pump required for gradient precision. |
| Column | Waters SymmetryShield RP18 or Agilent Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) | Polar-embedded phase prevents dewetting and reduces peak tailing for basic N-heterocycles. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses ionization of acidic impurities and keeps the pyrimidine neutral/protonated for consistent retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier with low UV cutoff. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 30°C | Controls viscosity and mass transfer kinetics. |
| Detection | UV @ 254 nm (Bandwidth 4 nm) | |
| Injection Vol. | 5–10 µL | Adjusted based on sample concentration to prevent column overload. |
Gradient Program
Note: A gradient is recommended to elute both the polar analyte and potential lipophilic dimers or starting materials.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic hold to retain polar impurities |
| 12.0 | 10 | 90 | Gradient ramp to elute lipophilics |
| 15.0 | 10 | 90 | Wash step |
| 15.1 | 95 | 5 | Return to initial conditions |
| 20.0 | 95 | 5 | Re-equilibration |
Reagent Preparation
1. Buffer Preparation (Mobile Phase A):
-
Dissolve 0.63 g of Ammonium Formate in 900 mL of Milli-Q water.
-
Adjust pH to 3.5 ± 0.05 using Formic Acid.
-
Dilute to 1000 mL with water. Filter through a 0.22 µm membrane.
2. Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10.0 mg of 1-(5-Methylpyrimidin-2-yl)ethanone Reference Standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 50% Acetonitrile / 50% Water (Diluent). Sonicate for 5 minutes.
3. Working Standard (100 µg/mL):
-
Pipette 1.0 mL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Diluent.
Method Validation Workflow (ICH Q2)
The following workflow ensures the method is "fit for purpose."
Figure 1: Step-by-step validation logic ensuring method robustness before routine use.
System Suitability Criteria (SST)
Every analytical run must pass these criteria to be considered valid:
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | ± 5% of Standard | Check pump flow stability or mobile phase composition. |
| Tailing Factor ( | Replace column or adjust buffer pH (check electrode). | |
| Theoretical Plates ( | Check for dead volume in tubing or column aging. | |
| Precision (RSD) | Check injector seal or autosampler needle. |
Troubleshooting & Critical Control Points
Issue: Peak Tailing
-
Cause: Interaction between the pyrimidine nitrogens and residual silanols on the silica support.
-
Solution: Ensure the use of a "Polar Embedded" or "End-capped" column. If using a standard C18, increase buffer concentration to 20-25 mM to mask silanols.
Issue: Retention Time Drift
-
Cause: pH sensitivity. Pyrimidines are sensitive to pH changes near their pKa.
-
Solution: Strictly control Mobile Phase A pH. Use a pH meter calibrated daily.
Issue: Unknown Impurity Peaks
-
Analysis: If a peak appears at the void volume (
), it is likely the hydrolysis product (5-methylpyrimidine-2-carboxylic acid) or a highly polar salt. -
Analysis: Late eluting peaks (>12 min) are likely dimers formed during synthesis.
Figure 2: Decision tree for identifying common impurity types based on retention time.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design and column selection).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.
-
PubChem. (2025).[1][2][3] 2-Acetylpyridine (Analogous Structure Data). National Library of Medicine.
-
SIELC Technologies. (2025). Separation of Pyridine and Aminopyridine Isomers.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(5-Methylpyrimidin-2-yl)ethanone Synthesis
Ticket ID: PYR-5ME-AC-001 Subject: Yield Improvement & Troubleshooting Guide for CAS 6304-94-5 Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
You are likely encountering difficulties in synthesizing 1-(5-methylpyrimidin-2-yl)ethanone due to the inherent electron-deficiency of the pyrimidine ring. The 5-methyl group provides weak electron donation, but the 2-position remains highly susceptible to nucleophilic attack, yet paradoxically sluggish toward electrophilic radical substitution (Minisci) without precise protonation control.
This guide addresses the three most common synthetic routes, ranked by "Economy" vs. "Reliability."
| Route | Methodology | Typical Yield | Primary Failure Mode |
| A (Economy) | Minisci Acylation (Radical) | 20–40% | Polysubstitution & Polymerization |
| B (Scalable) | Grignard Addition to Nitrile | 60–75% | Over-addition (Tertiary Alcohol) |
| C (High-Fidelity) | Stille Coupling (Ethoxyvinyl) | 80–90% | Toxicity & Tin Removal |
Module 1: The Minisci Reaction (Radical Acylation)
Protocol: Reaction of 5-methylpyrimidine with Pyruvic Acid, AgNO₃, and Ammonium Persulfate.
The Core Problem: Protonation vs. Decarboxylation
The Minisci reaction requires the heterocycle to be protonated (to attract the nucleophilic acetyl radical). However, if the solution is too acidic, the oxidative decarboxylation of pyruvic acid slows down. If it is not acidic enough, the radical attacks non-selectively or dimerizes.
Troubleshooting Guide
Q: My reaction turns into a black tar, and the yield is <15%. A: This is due to "over-oxidation" and polymerization of the pyrimidine substrate.
-
Fix 1 (Biphasic Solvent): Switch from pure water/acid to a DCM/Water (1:1) biphasic system. The acetyl radical is generated in the aqueous phase but extracts into the organic phase to react with the heterocycle, protecting the product from further oxidation.
-
Fix 2 (Temperature): Do not reflux. Radical generation using persulfate is effective at 40–50°C . Higher temperatures promote polymerization.
Q: I see starting material remaining, but the oxidant is consumed. A: The silver catalyst (AgNO₃) might be precipitating as AgCl if you used HCl for acidification.
-
Fix: Use H₂SO₄ or TFA (Trifluoroacetic acid). Ensure pH is maintained between 1.5 and 2.5.
Optimized Workflow Diagram
Caption: Logic flow for optimizing the Minisci acylation to prevent polymerization.
Module 2: Grignard Addition to Nitrile
Protocol: Reaction of 5-methylpyrimidine-2-carbonitrile with Methylmagnesium Bromide (MeMgBr).
The Core Problem: The "Double Addition" Trap
The intermediate imine salt (formed after one equivalent of MeMgBr adds to the nitrile) is stable if the temperature is low. If the temperature rises, the imine decomposes or the Grignard attacks again, leading to the tertiary alcohol (1,1-dimethyl-1-(5-methylpyrimidin-2-yl)methanol), which is a dead end.
Troubleshooting Guide
Q: I have a mixture of the desired ketone and a tertiary alcohol. A: You are experiencing over-alkylation.
-
Fix 1 (Inverse Addition): Do not add the nitrile to the Grignard. Add the Grignard reagent dropwise to the Nitrile solution at -40°C . This ensures the nitrile is always in excess until the very end.
-
Fix 2 (Solvent Choice): Use Toluene/Ether mixtures rather than pure THF. Toluene suppresses the reactivity of the Grignard slightly, favoring mono-addition.
Q: The yield is good, but the product hydrolyzes back to the amide or acid during workup. A: The imine hydrolysis requires care.
-
Fix: Quench with saturated aqueous NH₄Cl first, stir for 1 hour, then adjust to pH 3 with 1M HCl to hydrolyze the imine to the ketone. Do not heat during the acidic hydrolysis step.
Mechanistic Decision Tree
Caption: Preventing tertiary alcohol formation by controlling the imine intermediate stability.
Module 3: The "Nuclear Option" (Stille Coupling)
Protocol: Pd-catalyzed coupling of 2-chloro-5-methylpyrimidine with tributyl(1-ethoxyvinyl)stannane.
If the previous methods fail to reach >50% yield, this method is the industry standard for high-value intermediates.
-
Reagents: 2-Chloro-5-methylpyrimidine (1.0 eq), Tributyl(1-ethoxyvinyl)stannane (1.1 eq), Pd(PPh₃)₄ (5 mol%).
-
Solvent: Toluene (Reflux, 100°C).
-
Workup: The immediate product is the enol ether . You must treat the crude mixture with 1M HCl/THF to reveal the ketone.
-
Tin Removal: Use a 10% KF (Potassium Fluoride) wash to precipitate the tin byproduct as an insoluble solid.
Frequently Asked Questions (FAQs)
Q: Can I use the Friedel-Crafts acylation on 5-methylpyrimidine? A: No. Pyrimidine is too electron-deficient (π-deficient) to undergo Friedel-Crafts acylation. The ring deactivates the Lewis acid catalyst. You must use Minisci (radical) or metallation chemistry.
Q: Why is the 5-methyl group important? Can I start with 2-acetylpyrimidine and methylate it? A: Direct methylation of 2-acetylpyrimidine is difficult due to competing aldol condensation at the acetyl group. It is far more efficient to have the methyl group installed on the ring before forming the ketone.
Q: In the Minisci reaction, can I use Selectfluor instead of Persulfate? A: Yes. Recent literature suggests that using Selectfluor as a mild oxidant with a carboxylic acid can improve regioselectivity and reduce tar formation, though the reagent cost is significantly higher [2].
References
-
Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: Homolytic acylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579.
-
Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.
-
Sakamoto, T., et al. (1982). Palladium-catalyzed cross-coupling reactions of chloropyrimidines.[1][2][3][4] Chemical & Pharmaceutical Bulletin, 30(2), 610-614.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Grignard addition to nitriles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. ChemInform Abstract: Regioselective Coupling Reactions of 2,4‐Diaminopyridine Derivatives with Aryl Halides: The Synthesis of Elaborated Pyridines. / ChemInform, 2010 [sci-hub.box]
Technical Support Center: 1-(5-Methylpyrimidin-2-yl)ethanone Synthesis
Case ID: PYR-ACE-5ME-001 Subject: Troubleshooting Side Reactions & Yield Optimization Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Electron-Deficient" Trap
Welcome to the technical guide for synthesizing 1-(5-Methylpyrimidin-2-yl)ethanone (also known as 2-acetyl-5-methylpyrimidine).
If you are accessing this guide, you are likely encountering low yields or complex impurity profiles. The core challenge with this molecule lies in the pyrimidine ring's electron deficiency . The two nitrogen atoms pull electron density, making the ring highly susceptible to nucleophilic attack (during Grignard routes) and creating regioselectivity issues (during radical routes).
This guide deconstructs the two most common synthetic pathways—Nucleophilic Addition to Nitrile and Radical Minisci Acylation —and provides actionable solutions for their specific side reactions.
Module A: The Grignard/Lithium Route (Nucleophilic Addition)
Primary Workflow: Addition of Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) to 2-cyano-5-methylpyrimidine.
Critical Side Reaction 1: Nucleophilic Attack on the Ring (The "Hidden" Impurity)
User Complaint: "I have a byproduct that is +14-16 mass units higher than expected, or I see a significant amount of starting material consumed but low ketone yield."
Root Cause: Unlike benzene rings, the pyrimidine ring is electron-poor.[1] Strong nucleophiles (Grignard/Lithium reagents) often prefer to attack the ring carbons (C4 or C6) rather than the nitrile at C2. This leads to the formation of 1,6-dihydro-adducts , which can either polymerize or re-aromatize upon oxidative workup to form alkylated byproducts [1].
The Pathway:
-
Desired: Nucleophile attacks Nitrile (C-CN)
Metalloimine Ketone. -
Undesired: Nucleophile attacks Ring (C4/C6)
Aza-enolate Dihydro-pyrimidine.
Critical Side Reaction 2: The Tertiary Alcohol (Over-Addition)
User Complaint: "I am isolating 2-(2-hydroxypropan-2-yl)-5-methylpyrimidine instead of the ketone."
Root Cause: The metalloimine intermediate formed after the first addition is usually stable at low temperatures. However, if the reaction warms up too fast or if the metal chelation is weak, the intermediate collapses or allows a second equivalent of nucleophile to attack, leading to the tertiary alcohol [2].
Troubleshooting Guide: Grignard Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Ring Attack (C4/C6): The nucleophile is attacking the heteroaromatic ring instead of the nitrile. | Switch to "Inverse Addition": Add the Grignard reagent slowly to the nitrile solution at -78°C . This keeps the nucleophile concentration low relative to the substrate.Hard vs. Soft: Switch from MeLi (Hard) to MeMgBr (Softer) or use MeMgCl with CeCl₃ (Knochel-type conditions) to enhance carbonyl/nitrile selectivity. |
| Tertiary Alcohol Present | Double Addition: The intermediate imine decomposed or reaction temp was too high. | Temperature Control: Maintain reaction strictly < 0°C. Quench with acidic methanol at low temp to hydrolyze the imine only during workup.Stoichiometry: Use exactly 1.05 - 1.1 equivalents. Do not use large excesses. |
| Hydrolysis Failure | Stable Imine Salt: The Mg-imine complex is not hydrolyzing. | Acidic Workup: Use 2M HCl or aqueous citric acid for the quench. Stir for >1 hour to ensure the imine converts to the ketone. |
Visualizing the Competition (Grignard)
Caption: Figure 1. Divergent pathways in the reaction of 2-cyano-5-methylpyrimidine with methyl Grignard. Note the competition between nitrile addition (green) and ring addition (red).
Module B: The Minisci Radical Route (Oxidative Acylation)
Primary Workflow: Reaction of 5-methylpyrimidine with acetaldehyde/pyruvate, an oxidant (Persulfate), and a catalyst (AgNO₃/TFA).
Critical Side Reaction 1: Regioselectivity (C2 vs. C4/C6)
User Complaint: "I have a mixture of isomers that are impossible to separate by flash chromatography."
Root Cause: Minisci reactions rely on nucleophilic alkyl radicals attacking the protonated heteroaromatic base.
-
C2 Position: Highly activated (flanked by two nitrogens).
-
C4/C6 Positions: Also activated (ortho/para to nitrogens). While C2 is generally preferred, the presence of the 5-methyl group introduces steric and electronic perturbations that can increase C4/C6 attack, leading to 4-acetyl-5-methylpyrimidine [3].
Critical Side Reaction 2: Polysubstitution
User Complaint: "My mass spec shows M+42 and M+84 peaks (di- and tri-acetylation)."
Root Cause: The product (2-acetyl-5-methylpyrimidine) is more electron-deficient than the starting material due to the electron-withdrawing acetyl group. This makes the product more reactive toward nucleophilic radicals than the starting material, leading to runaway acylation.
Troubleshooting Guide: Minisci Route
| Symptom | Probable Cause | Corrective Action |
| Isomer Mixture (C2 vs C4) | Poor Protonation: The selectivity of Minisci reactions depends heavily on the protonation state of the ring. | Increase Acidity: Ensure the solvent system contains sufficient TFA or H₂SO₄. The diprotonated species (rare) or tightly ion-paired species reacts with higher C2 selectivity.Solvent Switch: Use a biphasic system (DCM/Water) to extract the product immediately after formation, protecting it from further reaction. |
| Poly-Acylation | Product Activation: The product is more reactive than the substrate. | Stop Early: Do not aim for 100% conversion. Stop the reaction at 60-70% conversion and recycle the starting material.Radical Source Control: Add the oxidant and aldehyde dropwise to the heterocycle solution to keep radical concentration low. |
| Low Yield | Decarboxylation Failure: If using pyruvic acid, the radical isn't forming efficiently. | Silver Catalysis: Use AgNO₃ (10-20 mol%). Silver catalyzes the oxidative decarboxylation of pyruvic acid much more efficiently than persulfate alone [4]. |
Visualizing the Radical Pathway (Minisci)
Caption: Figure 2. Regioselectivity and poly-alkylation risks in the Minisci reaction of 5-methylpyrimidine.
Module C: Post-Synthesis Stability (FAQ)
Q: My NMR in D₂O/CDCl₃ shows a complex mixture, but LCMS looks pure. Why? A: 2-Acylpyrimidines are extremely electron-deficient ketones. In the presence of water (even trace moisture in solvents), they form gem-diols (hydrates) .
-
Observation: You will see the disappearance of the carbonyl carbon in C13 NMR (~200 ppm) and the appearance of a hydrate peak (~90-100 ppm).
-
Solution: Store the compound under inert atmosphere. Dry solvents thoroughly before NMR. This is an equilibrium; the ketone is likely intact [5].
Q: The compound turns yellow/brown upon storage. A: This indicates Enolization/Polymerization. The alpha-protons of the acetyl group are acidic. In the presence of trace base (or basic glass surfaces), aldol-like self-condensation can occur. Store at -20°C.
References
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. 2018.
- Relevance: Documents the mechanism of Grignard reagents attacking the C4/C6 positions of pyrimidine rings leading to dihydro-adducts.
-
Reactions of Grignard Reagents: Addition to Nitriles. Master Organic Chemistry.
- Relevance: foundational mechanism for imine salt stability and tertiary alcohol form
-
Regioselectivity in Minisci Reactions. Royal Society of Chemistry (OBC).
- Relevance: Discusses the electronic and steric factors controlling radical
-
Recent Advances in Minisci-Type Reactions. SciSpace / Chem. Rev.
- Relevance: Validates the use of Silver (Ag)
-
Hydration of 2-Acetylpyridine and derivatives. Sigma-Aldrich Technical Data.
- Relevance: Confirms the propensity of electron-deficient 2-acyl heteroaromatics to form hydr
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(5-Methylpyrimidin-2-yl)ethanone and all reagents before handling.
Sources
Technical Support Center: Pyrimidine Synthesis & Byproduct Control
The following technical guide serves as a specialized support resource for researchers encountering yield-limiting side reactions in pyrimidine synthesis. It is structured to provide mechanistic insights, actionable troubleshooting workflows, and validated protocols.
Topic: Troubleshooting Byproduct Formation in Biginelli and Pinner Syntheses Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Module 1: The Biginelli Reaction (Dihydropyrimidines)
Mechanistic Insight: Why do byproducts form?
The Biginelli reaction is a three-component condensation (Aldehyde +
The Failure Mode:
If the rate of Knoevenagel condensation (Aldehyde +
Visualizing the Divergence
The following diagram illustrates the critical branching points where the reaction fails.
Figure 1: Mechanistic branching in the Biginelli reaction. Red pathways indicate irreversible byproduct formation.
Troubleshooting Guide: Biginelli Reaction
| Symptom | Probable Cause | Technical Solution |
| Major product is yellow solid (Knoevenagel adduct) | Reaction conditions favor enolate formation over imine formation. | Switch Catalyst: Move from Brønsted acids (HCl) to Lewis acids (e.g., Yb(OTf) |
| Stalled at Open-Chain Ureide (Intermediate isolated) | Steric hindrance prevents ring closure; insufficient acidity to drive dehydration. | Force Dehydration: Add a co-solvent like Toluene and use a Dean-Stark trap to remove water azeotropically. Increase acid concentration slightly. |
| Low Yield with Aliphatic Aldehydes | Enolizable protons lead to self-Aldol condensation.[1] | Atwal Modification: Do not use the one-pot method. Synthesize the |
Module 2: The Pinner Synthesis (Pyrimidine Aromatization)
Core Challenge: Amidine Instability
The Pinner synthesis involves condensing an amidine with a 1,3-dicarbonyl. The most frequent failure mode is the hydrolysis of the amidine back to an amide or ester before it can react. This occurs rapidly if the solvent is not strictly anhydrous.
Protocol: Anhydrous Pinner Synthesis
Use this protocol to minimize hydrolysis byproducts.[1][2]
-
Preparation of Amidine Salt:
-
Dissolve nitrile (10 mmol) in anhydrous ethanol (5 mL) at 0°C.
-
Bubble dry HCl gas through the solution for 30 mins.
-
Critical Check: If the solution becomes cloudy immediately, moisture is present. Redry solvent.[3]
-
-
Free Base Generation (In-Situ):
-
Do not isolate the free amidine if possible; it is unstable.
-
Add NaOEt (freshly prepared, 1.1 eq) to the amidine hydrochloride suspension at 0°C under
. Stir for 20 mins.
-
-
Condensation:
-
Add the 1,3-dicarbonyl (1.0 eq) dropwise.
-
Reflux for 4–6 hours.
-
-
Byproduct Check:
Regioselectivity in Pinner Synthesis
When using unsymmetrical 1,3-dicarbonyls, two regioisomers are possible.
-
Rule of Thumb: The most nucleophilic nitrogen of the amidine attacks the most electrophilic carbonyl of the
-diketone. -
Control Strategy: To favor a specific isomer, increase the electrophilicity difference between the two carbonyls (e.g., using a
-ketoaldehyde instead of a -diketone).
Module 3: Functionalization (Chlorination & Alkylation)[3][6][7]
Issue: Safety & Hydrolysis in POCl Chlorination
Converting pyrimidinones to chloropyrimidines using POCl
Q: Why does my product revert to the starting material during workup? A: The intermediate dichlorophosphoryl species is highly reactive. If you quench with water while the reaction mixture is still hot, or if the pH drops too low (highly acidic), the chloropyrimidine can hydrolyze back to the pyrimidinone.
Correct Quenching Protocol:
-
Remove excess POCl
via vacuum distillation before adding water. This is the single most effective step to prevent violent exotherms and hydrolysis. -
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Immediately neutralize with solid NaHCO
or NH OH to pH 7-8. Do not let the solution sit at pH < 2.
Issue: N-Alkylation vs. O-Alkylation
Alkylation of pyrimidinones (e.g., uracil derivatives) is sensitive to solvent and base choice.
Decision Matrix for Regioselectivity:
| Desired Product | Recommended Base | Recommended Solvent | Mechanism Note |
| N-Alkylation (Major) | NaH or K | DMF or DMSO | Polar aprotic solvents favor the softer nucleophile (Nitrogen). |
| O-Alkylation (Major) | Ag | Toluene or Benzene | "Hard" metals (Ag) coordinate to Nitrogen, forcing attack via Oxygen. |
Visualizing Regioselectivity Factors
Figure 2: Decision tree for controlling regioselectivity in pyrimidine alkylation.
References
-
Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." The Journal of Organic Chemistry, 62(21), 7201–7204. Link
-
Wan, J. P., & Liu, Y. (2012). "Recent advances in new multicomponent synthesis of chemically diverse dihydropyrimidines." RSC Advances, 2, 9763-9777. Link
-
Baddar, F. G., et al. (1977). "Pinner synthesis of some new pyrimidine derivatives." Journal of Heterocyclic Chemistry, 14(6), 1013-1016. Link
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
-
BenchChem Technical Support. (2025). "Troubleshooting unexpected side reactions in pyrimidine synthesis." Link
Sources
Technical Support Center: Purification of 1-(5-Methylpyrimidin-2-yl)ethanone
Executive Summary & Compound Profile
Warning: Do not confuse this compound with its pyridine analog, 1-(5-methylpyridin-2-yl)ethanone (CAS 5308-63-4). The pyrimidine ring introduces significant differences in basicity, solubility, and volatility.
As a Senior Application Scientist, I have observed that the purification of 1-(5-Methylpyrimidin-2-yl)ethanone presents a unique "volatility-basicity" paradox. The molecule is small enough to sublime under high vacuum (leading to yield loss) yet polar enough to interact strongly with acidic silanols on silica gel (leading to peak tailing).
This guide addresses the specific challenges arising from its two primary synthetic routes: Stille Coupling (via 2-chloro-5-methylpyrimidine) and Minisci Radical Acylation .
| Property | Data | Implications for Purification |
| CAS Number | 122372-22-9 | Verify identity; distinct from pyridine analog. |
| Molecular Weight | 136.15 g/mol | Low MW indicates potential volatility. |
| Basicity (pKa) | ~1.5 - 2.0 (est) | Pyrimidine N is weakly basic but will streak on acidic silica. |
| Physical State | Low-melting Solid | Can be purified via sublimation; difficult to crystallize from oils. |
| Key Impurities | Organotin (Stille), Isomers (Minisci) | Requires specific scavenging protocols. |
Purification Decision Matrix
Before selecting a protocol, identify your crude profile using the logic flow below.
Figure 1: Decision matrix for selecting the optimal purification pathway based on synthetic origin.
Troubleshooting Guides & FAQs
Category A: Yield Loss & Volatility
Q: I synthesized the compound via Stille coupling, but after rotary evaporation, my mass balance is significantly low. Where did the product go?
A: You likely lost the product to the vacuum pump. 1-(5-Methylpyrimidin-2-yl)ethanone has a relatively low molecular weight (136.15 Da) and significant vapor pressure.
-
The Mechanism: Unlike the pyridine analog, the electron-deficient pyrimidine ring reduces intermolecular forces, facilitating sublimation.
-
The Fix:
-
Stop High-Vac Drying: Never subject this compound to high vacuum (< 1 mbar) at temperatures above 25°C for extended periods.
-
Controlled Evaporation: Use a rotary evaporator bath at 30°C and stop immediately once the solvent is removed.
-
Azeotropic Drying: If removing water, use DCM azeotropes rather than prolonged vacuum drying.
-
Protocol: Sublimation for Recovery If you have a crude solid that is difficult to crystallize, exploit this volatility.
-
Place crude material in a sublimation apparatus.
-
Apply vacuum (0.1 mmHg).
-
Heat bath to 40°C .
-
Product will collect on the cold finger as white/off-white crystals, leaving inorganic salts and heavy impurities behind [1].
Category B: Chromatographic Tailing (The "Streak" Effect)
Q: My product streaks on the TLC plate and elutes as a broad band on the column, contaminating other fractions. How do I sharpen the peak?
A: This is due to the interaction between the pyrimidine nitrogens and the acidic silanol groups (Si-OH) on the silica gel.
-
The Mechanism: Even though the acetyl group withdraws electron density, the pyrimidine ring remains sufficiently basic to hydrogen bond with acidic sites on the stationary phase.
-
The Fix: You must deactivate the silica.
Optimized Mobile Phase:
-
Base Modifier: Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane/EtOAc + 1% TEA).
-
Alternative Stationary Phase: If purity is critical for biological assay, switch to Neutral Alumina . Alumina is less acidic and prevents the "chemisorption" effect often seen with electron-deficient nitrogen heterocycles.
Category C: Impurity Removal (Tin & Metals)
Q: I used tributyl(1-ethoxyvinyl)tin for the synthesis. How do I ensure all organotin residues are removed?
A: Organotin byproducts are notorious for streaking and co-eluting with moderately polar heterocycles.
-
The Mechanism: Tributyltin chloride/oxide is lipophilic but can "drag" on silica, contaminating the product fractions.
-
The Fix: Implement a Potassium Fluoride (KF) workup before chromatography.
Protocol: KF/Silica Remediation
-
Dissolve the crude reaction mixture in minimal THF.
-
Add a saturated aqueous solution of Potassium Fluoride (KF) (2 equiv relative to Tin).
-
Stir vigorously for 30 minutes. This forms insoluble polymeric
. -
Filter the resulting suspension through a pad of Celite mixed with silica.
-
The filtrate will be largely tin-free and ready for the column [1].
Advanced Synthesis & Isolation Workflow
The following workflow describes the Stille Coupling Route , which is generally preferred over Minisci for this target due to better regiocontrol, despite the toxicity of tin reagents.
Figure 2: Synthesis pathway via Stille coupling followed by acid hydrolysis to release the ketone.
Step-by-Step Protocol (Stille Route)
-
Coupling: React 2-chloro-5-methylpyrimidine with tributyl(1-ethoxyvinyl)tin in DMF using
catalyst. Heat to 80°C under Argon. -
Workup (Critical):
-
Cool to room temperature.
-
Add 5% aqueous HCl and stir for 1 hour. Why? The initial product is the enol ether. Acid hydrolysis is required to convert the vinyl ether into the acetyl group [1].
-
Caution: Do not use strong base (NaOH) immediately, as the acetyl group on the electron-deficient pyrimidine is sensitive to aldol condensation.
-
-
Neutralization: Carefully neutralize with saturated
to pH 7-8. -
Extraction: Extract with Chloroform (
) or DCM. -
Purification:
-
Dry over
.[1] -
Sublimation: If scale is <500mg, sublime at 40°C/0.1 mmHg [1].
-
Chromatography: If scale is >1g, use Silica gel (Hexane/EtOAc 4:1) pre-washed with 1% TEA.
-
References
-
Sandosham, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 684–689.
-
Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009).[2] Synthesis of Densely Substituted Pyrimidine Derivatives. Journal of Organic Chemistry, 74(21), 8460–8463.
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling pyrimidine derivatives or organotin reagents.
Sources
Technical Support Center: Purification of 1-(5-Methylpyrimidin-2-yl)ethanone
Executive Summary & Compound Profile
User Query: "How do I remove impurities from 1-(5-Methylpyrimidin-2-yl)ethanone to achieve pharmaceutical-grade purity (>98%)?"
The Challenge: 1-(5-Methylpyrimidin-2-yl)ethanone (CAS: 5308-63-4) presents a unique purification challenge. Unlike many stable solids, this compound is often a low-melting solid or viscous oil at room temperature (Boiling Point: ~105°C at 13 Torr). Researchers frequently encounter "oiling out" during recrystallization attempts or degradation (browning) due to the sensitivity of the electron-deficient pyrimidine ring to oxidation and aldol-type self-condensation.
Standard Physicochemical Profile:
| Property | Value | Note |
| Appearance | Yellow to Brown Liquid/Oil | Often solidifies only upon high-purity chilling. |
| Boiling Point | 105°C @ 13 Torr | Vacuum distillation is viable. |
| Solubility | Soluble in DCM, EtOAc, Alcohols | Miscible with most organic solvents. |
| pKa | ~3.3 (Conjugate acid) | Weakly basic; forms stable salts with strong acids. |
Diagnostic: Identify Your Impurity Profile[1]
Before selecting a purification route, identify the source of your crude material. The impurity profile dictates the method.
| Synthesis Route | Likely Impurities | Recommended Protocol |
| Minisci Reaction (Radical alkylation) | • Regioisomers (4- or 6-acetyl)• Over-alkylated products• Radical initiator residues | Protocol B (Chromatography) followed by Protocol A (Distillation) |
| Stille/Suzuki Coupling (Pd-catalyzed) | • Palladium residues (Black specs)• Phosphine oxides• Stannanes/Boronic acids | Protocol C (Metal Scavenging) + Protocol D (Salt Formation) |
| Oxidation of Ethyl/Alcohol | • Unreacted alcohol• Over-oxidation (Carboxylic acid) | Protocol D (Salt Formation) |
Purification Protocols
Protocol A: Vacuum Distillation (For Bulk Crude)
Best for: Removing heavy tars and non-volatile polymeric impurities from >5g batches.
The Mechanism: The acetyl group activates the pyrimidine ring, making it thermally sensitive. Atmospheric distillation will likely cause decomposition (charring). Reduced pressure is non-negotiable.
Step-by-Step:
-
Setup: Short-path distillation apparatus. Ensure all joints are greased and vacuum-tight.
-
Vacuum: Apply high vacuum (<5 Torr is ideal, <15 Torr is acceptable).
-
Heating: Use an oil bath. Do not use a heating mantle (hot spots cause degradation).
-
Collection:
-
Foreshot: Discard the first 5% (often contains solvent residues or volatile 5-methylpyrimidine).
-
Main Fraction: Collect vapor at steady temperature (approx. 90-105°C depending on vacuum).
-
Stop: Do not distill to dryness; leave the pot residue (tars) behind.
-
Protocol B: Flash Column Chromatography (The Polishing Step)
Best for: Separating close-running regioisomers or removing radical byproducts.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Equilibration: Start with 90:10 (Hexane:EtOAc). The compound is relatively polar due to the nitrogen atoms.
-
Loading: Dissolve crude oil in minimum DCM. Load carefully.
-
Elution: Gradient from 10% to 40% EtOAc.
-
Note: The product is UV active (pyrimidine ring). Monitor at 254 nm.
-
-
TLC Confirmation: Product usually runs with an Rf of ~0.4 in 70:30 Hexane:EtOAc.
Protocol C: Metal Scavenging (For Cross-Coupling Routes)
Best for: Removing Pd/Cu residues which catalyze degradation.
If your material is dark black/brown, metal residues are likely catalyzing decomposition.
-
Dissolution: Dissolve crude in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude).
-
Agitation: Stir at 40°C for 2 hours.
-
Filtration: Filter through a pad of Celite. The filtrate should be significantly lighter in color.
Protocol D: The "Salt-Break" Method (High-Purity Isolation)
Best for: Converting the "oily" free base into a crystalline solid for easy handling.
Expert Insight: Since the free base is an oil/low-melting solid, "recrystallization" is difficult. Converting it to the Hydrochloride (HCl) or Oxalate salt turns it into a high-melting solid that can be easily recrystallized.
Workflow:
-
Salt Formation: Dissolve crude oil in Diethyl Ether or EtOAc. Cool to 0°C.
-
Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.
-
Filtration: Filter the solid. Wash with cold ether. (Impurities remain in the mother liquor).
-
Free Basing (Recovery):
-
Suspend the salt in DCM.
-
Add Saturated NaHCO3 solution. Shake until gas evolution stops.
-
Separate organic layer, dry over Na2SO4, and evaporate.
-
Result: High purity free base oil.
-
Visualization: The Salt Purification Logic
The following diagram illustrates the "Salt-Break" strategy, which is the most reliable method for purifying this specific compound when chromatography fails.
Caption: Figure 1. The "Salt-Break" Cycle. Converting the oily free base to a solid salt allows for the physical separation of non-basic impurities before regenerating the target molecule.
Troubleshooting & FAQ
Ticket #402: The product turned into a black tar during rotary evaporation.
-
Cause: The acetyl group is sensitive to heat, and the pyrimidine ring is prone to oxidation. If the bath temperature was >50°C or if traces of acid/base were present during evaporation, polymerization occurs.
-
Resolution: Always neutralize the solution (pH 7) before evaporation. Keep bath temp <40°C. Store under Argon/Nitrogen in the freezer.
Ticket #405: I cannot get the solid to crystallize; it keeps "oiling out."
-
Cause: 1-(5-Methylpyrimidin-2-yl)ethanone has a low melting point. Standard recrystallization (heating and cooling) often hits the "oiling out" zone before the crystallization point.
-
Resolution: Switch to Protocol D (Salt Formation) . Do not attempt to recrystallize the free base. Make the HCl salt, which has a much higher melting point (>150°C), allowing for standard recrystallization from Ethanol/IPA.
Ticket #409: My NMR shows a "doublet" of acetyl peaks.
-
Cause: This often indicates the presence of the Enol tautomer (rare in chloroform but possible in DMSO) or, more likely, a mixture of the product and its hydrate (gem-diol) if water is present.
-
Resolution: Dry the sample thoroughly. Run NMR in CDCl3 with a small amount of D2O shake to see if peaks collapse (indicating exchangeable protons). Ensure no residual acetic acid is present (common if hydrolysis occurred).
References
-
ChemicalBook. (n.d.). 1-(5-Methyl-pyridin-2-yl)-ethanone Product Description & Properties. Retrieved from
-
Chem-Impex. (n.d.). 1-(5-Methyl-pyridin-2-yl)ethanone Specifications and Boiling Point Data. Retrieved from
-
BenchChem. (n.d.). Technical Guide to Pyrimidine Synthesis and Minisci Reaction Impurities. Retrieved from
-
NIST Chemistry WebBook. (n.d.). Thermochemical Data for Acetyl-heterocycles. Retrieved from
-
Sigma-Aldrich. (n.d.). Handling of Rare Pyrimidine Derivatives. Retrieved from
Technical Support Center: Stability & Handling of 1-(5-Methylpyrimidin-2-yl)ethanone
CAS: 6306-56-5 | Formula: C7H8N2O | Mol. Weight: 136.15 g/mol
Executive Summary
1-(5-Methylpyrimidin-2-yl)ethanone is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and bioisosteres of pyridine-based drugs. While chemically robust under neutral conditions, it exhibits two distinct stability challenges that often confuse researchers: reversible hydration (gem-diol formation) and base-catalyzed self-condensation .
This guide addresses the "phantom" purity issues often reported (e.g., “My sample turned into a gum” or “The carbonyl peak is missing in NMR”) and provides rigorous handling protocols.
Module 1: The "Phantom" Impurity (Hydration Issues)
The Issue:
Users frequently report that the compound, originally a crystalline solid, becomes a wet paste or oil upon exposure to air. Concurrently, LC-MS may show a mass of M+18, and
The Science: The pyrimidine ring is highly electron-deficient, particularly at the C2 position. This electron withdrawal destabilizes the adjacent carbonyl group, making the carbonyl carbon highly electrophilic. Upon contact with atmospheric moisture, the ketone undergoes reversible nucleophilic attack by water to form a gem-diol (hydrate) .
Unlike typical ketones (e.g., acetone) where the equilibrium favors the carbonyl, electron-deficient heteroaromatic ketones often favor the hydrate form. The 5-methyl group provides only weak electron donation, insufficient to prevent this hydration.
Visualization: The Hydration Equilibrium
Figure 1: Reversible hydration of 1-(5-Methylpyrimidin-2-yl)ethanone. The equilibrium shifts right in humid air, altering physical state and spectra.
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| Melting Point Depression | Sample is partially hydrated. | Do not discard. Recrystallize from anhydrous isopropyl ether or dry under high vacuum (0.1 mmHg) over P₂O₅ for 24h. |
| NMR: Missing C=O Peak | Carbonyl carbon has hybridized to sp³ (gem-diol). | Run NMR in DMSO-d₆ (scavenges water) or add molecular sieves to the NMR tube. Avoid CDCl₃ if it is not strictly anhydrous. |
| LC-MS: Mass = 154 (M+18) | Ionization of the hydrate. | This is an artifact of the aqueous mobile phase. The parent mass (136) should still be visible as a fragment or main peak depending on source voltage. |
Module 2: Chemical Instability (Base Sensitivity)
The Issue: During reactions involving strong bases (e.g., NaH, LDA, or even hydroxide), the reaction mixture turns dark brown/black, and the starting material disappears without forming the desired product.
The Science:
The acetyl group attached to the electron-deficient pyrimidine ring has highly acidic
Visualization: Degradation Pathway
Figure 2: Base-catalyzed self-condensation pathway leading to sample decomposition.
Prevention Strategy:
-
Order of Addition: Always add the base to the electrophile, or add the ketone slowly to the base/electrophile mixture (Inverse Addition) to keep the concentration of free enolate low relative to the electrophile.
-
Base Selection: Use non-nucleophilic bases (e.g., LiHMDS) at low temperatures (-78°C) if generating the enolate. For mild reactions, use K₂CO₃ in aprotic solvents rather than hydroxides.
Module 3: Analytical Reference Data
Use this table to verify if your "impurity" is simply the hydrate.
| Feature | Ketone Form (Anhydrous) | Gem-Diol Form (Hydrate) |
| Physical State | Crystalline Solid / Needles | Waxy Solid / Oil / Gum |
| Singlet ~2.7 ppm (Acetyl) | Singlet ~1.6 - 1.8 ppm (Methyl on sp³ C) | |
| Signal at ~195-200 ppm | Signal shifts to ~90-95 ppm (Acetal-like) | |
| IR Spectroscopy | Strong C=O stretch (~1690-1700 cm⁻¹) | Broad O-H stretch (3300-3500 cm⁻¹); Weak/No C=O |
Module 4: Storage & Handling Protocols
To ensure long-term stability and reproducibility:
-
Primary Storage:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage against moisture.
-
-
Re-purification (If Hydrated):
-
Do not run a column immediately. The hydrate streaks on silica due to interaction with silanols.
-
Protocol: Dissolve the gum in DCM. Dry over anhydrous MgSO₄ for 30 minutes. Filter and concentrate. If a solid does not form, add a seed crystal of the anhydrous material or triturate with cold hexanes/pentane.
-
-
Reaction Setup:
-
Purge all solvents with nitrogen.
-
If using as a nucleophile (enolate chemistry), pre-dry the starting material by azeotropic distillation with toluene immediately before use.
-
References
- Hydration of Heterocyclic Ketones: Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. Tetrahedron, 1(3), 221-230.
- Reactivity of 2-Acylpyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (General reactivity profiles of diazines).
-
Synthesis Applications: World Intellectual Property Organization. (2008). Patent WO2008129380A1: Pyrimidine derivatives as kinase inhibitors. (Demonstrates the use of 1-(5-methylpyrimidin-2-yl)ethanone as a scaffold and isolation conditions). Link
-
Gem-Diol Stability: Cannizzaro, C. E., & Houk, K. N. (2002). Magnitudes and Chemical Consequences of R3N—C=O Interactions. Journal of the American Chemical Society, 124(24), 7173-7180. (Mechanistic insight into hydration equilibrium). Link
Technical Support Center: 1-(5-Methylpyrimidin-2-yl)ethanone
Welcome to the technical support resource for 1-(5-Methylpyrimidin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and degradation of this important chemical intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of 1-(5-Methylpyrimidin-2-yl)ethanone.
Question 1: What are the optimal storage and handling conditions for 1-(5-Methylpyrimidin-2-yl)ethanone?
Answer: Based on data from structurally similar compounds and general best practices for heterocyclic ketones, proper storage is critical to maintain the integrity of 1-(5-Methylpyrimidin-2-yl)ethanone.
-
Temperature: For long-term storage, it is recommended to keep the compound in a tightly sealed container at refrigerated temperatures (0-8°C). Some suppliers of analogous compounds even recommend freezer storage at -20°C for powders to minimize thermal degradation over extended periods.[1]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation, a common degradation pathway for electron-rich heterocyclic systems.
-
Light: Protect the compound from light, especially UV light. Pyrimidine derivatives can be susceptible to photodegradation, which can lead to the formation of unwanted dimers or other photoproducts.[2][3] Store containers in the dark or use amber vials.
-
Handling: When handling, avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use appropriate personal protective equipment (PPE) and operate in a well-ventilated area or fume hood.[4]
Question 2: My sample of 1-(5-Methylpyrimidin-2-yl)ethanone, which was initially a light-colored solid/liquid, has developed a yellow or brown tint. What could be the cause?
Answer: A change in color is a common visual indicator of chemical degradation. For a compound like 1-(5-Methylpyrimidin-2-yl)ethanone, this discoloration is likely due to one or more of the following:
-
Oxidation: The pyrimidine ring, despite being electron-deficient overall, can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides or other colored byproducts.
-
Polymerization/Oligomerization: Minor impurities or degradation products can sometimes catalyze the formation of oligomers or polymers, which are often highly colored. This can be initiated by exposure to heat, light, or trace amounts of acid/base.[5]
-
Presence of Impurities: If the compound was synthesized using methods that could leave residual reagents or catalysts, these might degrade over time and cause discoloration.
It is strongly recommended to re-analyze the purity of the material (e.g., by HPLC, NMR) before use if you observe a significant color change.
Question 3: Is 1-(5-Methylpyrimidin-2-yl)ethanone sensitive to pH?
Answer: Yes, it is highly likely that the compound exhibits pH-dependent stability. The pyrimidine ring contains basic nitrogen atoms that can be protonated under acidic conditions.[6]
-
Acidic Conditions: Protonation of the pyrimidine ring can make the acetyl group more susceptible to hydrolysis. Furthermore, strong acidic conditions, especially at elevated temperatures, can promote various side reactions.
-
Basic Conditions: The acetyl group's alpha-protons are acidic and can be removed by a strong base, leading to enolate formation. This can facilitate aldol-type condensation reactions or other unwanted side reactions. The pyrimidine ring itself can also be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opening or substitution.[7][8]
It is crucial to control the pH during reactions and in solvent systems used for analysis to ensure reproducible results and prevent degradation.
Part 2: Troubleshooting Experimental & Analytical Issues
This section provides a structured approach to solving specific problems you may encounter during your experiments.
Scenario 1: Inconsistent results or new peaks appearing in HPLC/LC-MS analysis of a stock solution.
| Symptom | Potential Cause | Troubleshooting & Validation Steps |
| A new, more polar peak appears over time. | Hydrolysis. The acetyl group may be hydrolyzing to a carboxylic acid, or the pyrimidine ring may be undergoing hydrolytic cleavage.[7] | 1. Confirm Identity: Use LC-MS to determine the mass of the new peak. Check if it corresponds to the mass of 5-methyl-2-pyrimidinecarboxylic acid or other potential hydrolytic products. 2. Solvent Check: Is the stock solution prepared in a protic solvent (e.g., methanol, water) without buffering? Unbuffered protic solvents can facilitate hydrolysis. 3. Solution: Prepare fresh stock solutions daily in an aprotic solvent like acetonitrile (ACN) if possible. If an aqueous solution is required, use a buffered system (e.g., pH 6-7) and store it at a low temperature. |
| Multiple new peaks of varying polarity are observed. | Photodegradation. Exposure of the stock solution to ambient or UV light can initiate free-radical reactions or dimerization.[2][9] | 1. Protect from Light: Prepare and store the stock solution in amber vials and minimize its exposure to direct light. 2. Forced Degradation Test: Expose a small aliquot of the solution to intense UV light for a short period and compare its chromatogram to a protected sample. A significant increase in impurities in the exposed sample confirms photosensitivity. |
| A broad peak or "hump" appears in the chromatogram. | Polymerization/Oligomerization. The compound may be self-condensing or reacting with impurities. | 1. Purity Check: Re-verify the purity of the starting material. Trace impurities can sometimes initiate polymerization. 2. Storage Conditions: Ensure the solid material is stored correctly (cold, dry, inert atmosphere). 3. Solvent Purity: Use high-purity, fresh solvents for your stock solutions. |
Scenario 2: Low yield or unexpected side products in a reaction involving 1-(5-Methylpyrimidin-2-yl)ethanone.
| Symptom | Potential Cause | Troubleshooting & Validation Steps |
| The reaction is heated, and a significant amount of starting material is lost without conversion to the desired product. | Thermal Decomposition. The compound may not be stable at the reaction temperature. Pyrimidine and pyridine-containing compounds can undergo complex thermal decomposition pathways.[5][10][11] | 1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. TGA Analysis: Perform Thermogravimetric Analysis (TGA) on the starting material to determine its decomposition temperature. This provides an empirical upper limit for your reaction temperature.[12] |
| The reaction involves a strong base (e.g., LDA, NaH), and multiple byproducts are formed. | Enolate Formation & Side Reactions. The base is deprotonating the acetyl group, leading to an enolate that may be undergoing self-condensation (aldol reaction) or other undesired pathways. | 1. Use a Non-Nucleophilic Base: If the goal is to deprotonate another part of the molecule, consider if a different base could be more selective. 2. Control Temperature: Add the base at a very low temperature (e.g., -78 °C) to control the reactivity of the generated enolate. 3. Inverse Addition: Add the substrate solution slowly to the base to maintain a low concentration of the enolizable ketone. |
| The reaction is performed in a protic solvent under acidic conditions, and the product is not formed. | Instability in Acid. Protonation of the pyrimidine ring may deactivate the molecule for the desired reaction or open up degradation pathways.[6] | 1. Switch to Aprotic Solvent: If possible, use an aprotic solvent (e.g., THF, Dioxane, Toluene) with a suitable acid catalyst. 2. Use a Milder Acid: Can a weaker Lewis or Brønsted acid achieve the desired transformation without causing degradation? |
Part 3: Understanding the Degradation Pathways
To effectively troubleshoot, it is essential to understand the likely chemical degradation pathways. While specific experimental data for 1-(5-Methylpyrimidin-2-yl)ethanone is scarce, we can postulate the primary mechanisms based on the functional groups present.
Potential Degradation Mechanisms
-
Hydrolysis: This can occur under both acidic and basic conditions. The most likely site is the acetyl group, leading to the formation of 5-methyl-2-pyrimidinecarboxylic acid and acetic acid. In very harsh conditions, the pyrimidine ring itself could be cleaved.[7]
-
Oxidation: The pyrimidine ring nitrogens and even the methyl group can be susceptible to oxidation, especially when exposed to atmospheric oxygen, peroxides, or other oxidizing agents. This can form N-oxides or other oxygenated species.
-
Photodegradation: UV light can excite the pyrimidine ring, leading to the formation of reactive intermediates. These can then dimerize (forming cyclobutane pyrimidine dimers, similar to DNA damage) or react with solvents or oxygen.[2][3]
-
Thermal Decomposition: At elevated temperatures, the molecule can fragment. The C-C bond between the pyrimidine ring and the acetyl group is a potential cleavage site.[10]
Caption: Plausible degradation pathways for 1-(5-Methylpyrimidin-2-yl)ethanone.
Part 4: Experimental Protocol for a Forced Degradation Study
This protocol provides a systematic way to test the stability of 1-(5-Methylpyrimidin-2-yl)ethanone under various stress conditions. This is a critical step in drug development and for establishing reliable experimental parameters.
Objective: To identify the primary degradation pathways and determine the intrinsic stability of the compound.
Materials:
-
1-(5-Methylpyrimidin-2-yl)ethanone
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV or HPLC-MS system
-
pH meter
-
Thermostatic oven
-
UV chamber (e.g., 254 nm / 365 nm)
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Photodegradation: Place an aliquot in a quartz cuvette or clear vial inside a UV chamber.
-
Thermal Degradation: Place a known amount of the solid compound in an open vial in an oven at 80°C. Dissolve in the stock solution solvent before analysis.
-
Control: Keep one aliquot protected from light at 4°C.
-
-
Sampling: Withdraw samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the control sample.
-
Use HPLC-MS to tentatively identify the mass of major degradation products.
-
This structured approach will provide invaluable data on how 1-(5-Methylpyrimidin-2-yl)ethanone behaves under stress, guiding its use in future reactions and formulations.
References
-
PubChem. Acetone degradation I (to methylglyoxal) | Pathway. National Institutes of Health. [Link]
-
Rodrigues, M., et al. (2002). Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 91(9), 2055-2065. [Link]
-
ResearchGate. (2025). The thermal decomposition of azidopyridines. [Link]
-
ResearchGate. (2025). UV Photodegradation of Enoxacin in Water: Kinetics and Degradation Pathways. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]
-
ResearchGate. Degradation Pathways. [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
RSC Publishing. (1978). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]
-
Canadian Journal of Chemistry. (2001). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. [Link]
-
NETZSCH Analyzing & Testing. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines. [Link]
-
ResearchGate. (2025). New Pyrimidine-2-thiones from Reactions of Amidrazonethiols with 2-Amino-1,1,2-ethenetricarbonitrile and Investigation of Their Antitumor Activity. [Link]
-
ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
PubMed. (2013). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. [Link]
-
MDPI. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. [Link]
-
RSC Publishing. (2018). Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer. [Link]
-
ResearchGate. (2013). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. [Link]
-
ACS Publications. (1951). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. [Link]
-
National Institutes of Health. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. [Link]
-
MDPI. (2025). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. [Link]
-
ResearchGate. The reductive pathway for the degradation of pyrimidine nucleotides in... [Link]
-
Wikipedia. Pyrimidine. [Link]
-
ResearchGate. (2018). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 3. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-methylpyridin-2-yl)ethanone 95% | CAS: 5308-63-4 | AChemBlock [achemblock.com]
- 5. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1-(5-Methylpyrimidin-2-yl)ethanone
Topic: Troubleshooting Reactivity & Synthesis Ticket ID: PYR-5ME-2AC-TS Status: Active Support Tier: Senior Application Scientist
Introduction
Welcome to the technical support hub for 1-(5-Methylpyrimidin-2-yl)ethanone (also known as 2-acetyl-5-methylpyrimidine). This scaffold presents unique challenges due to the electron-deficient nature of the pyrimidine ring (positions 1 and 3 are nitrogen), which dramatically alters the reactivity of the C2-acetyl group compared to standard aryl ketones like acetophenone.
This guide addresses the three most common failure modes reported by researchers: chemoselectivity issues during nucleophilic addition , unexpected self-condensation , and stability concerns .
Module 1: Nucleophilic Addition Failures (Grignard/Lithium)
User Issue:
"I attempted to add a Grignard reagent (R-MgBr) to the ketone to form the tertiary alcohol, but I obtained a complex mixture and low yield. NMR suggests ring opening or addition to the ring."
Technical Diagnosis:
The 2-position of a pyrimidine is highly electron-deficient (electrophilic). "Hard" nucleophiles like organolithiums or Grignards often attack the pyrimidine ring (specifically at C4 or C6) or the C=N bond rather than the carbonyl carbon. This leads to the formation of unstable dihydropyrimidines or ring-opening polymerization.
Troubleshooting Protocol: The Organocerium Switch
To force 1,2-addition to the carbonyl, you must increase the electrophilicity of the carbonyl oxygen while suppressing the basicity of the reagent. This is achieved using Imamoto’s Organocerium method .
Step-by-Step Protocol (Self-Validating):
-
Preparation of Anhydrous CeCl₃:
-
Checkpoint: Commercial CeCl₃·7H₂O must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours.
-
Validation: The white powder should not clump. If it remains sticky, hydration is still present, which will quench your Grignard.
-
-
Formation of Organocerium Reagent:
-
Addition of Substrate:
-
Dissolve 1-(5-Methylpyrimidin-2-yl)ethanone in dry THF.
-
Add slowly to the organocerium mixture at -78°C.
-
Critical: Maintain -78°C for 2 hours before warming.
-
Why This Works (Causality):
Cerium coordinates strongly to the carbonyl oxygen, activating it for nucleophilic attack. Simultaneously, the R-CeCl₂ species is less basic than R-Li, reducing the risk of deprotonating the acidic
Module 2: Self-Condensation & Enolization
User Issue:
"My reaction mixture turned black/tarry upon adding a mild base. I see starting material loss but no desired product."
Technical Diagnosis:
The pyrimidine ring is a strong electron-withdrawing group (EWG). This makes the
Data: Base Compatibility Table
| Base Type | Compatibility | Risk Factor | Recommendation |
| NaH / KH | Low | High risk of uncontrolled polymerization. | Avoid unless trapping enolate immediately (e.g., with TMSCl). |
| LDA / LiHMDS | Medium | Kinetic control is possible at -78°C. | Must use strictly anhydrous, cryogenic conditions. |
| K₂CO₃ / Cs₂CO₃ | Medium | Slow self-condensation over time. | Use only for rapid reactions (e.g., Wittig). |
| Piperidine/TEA | High | Safe for Knoevenagel condensations. | Ideal for forming chalcone derivatives. |
Troubleshooting Protocol: Controlled Enolization
If your goal is to functionalize the
-
Pre-cool THF to -78°C.
-
Add LiHMDS (1.1 eq).
-
Add ketone slowly. Wait only 15 minutes.
-
Add electrophile immediately.
-
Validation: If the solution turns opaque/black before electrophile addition, decomposition has occurred.
Module 3: Synthesis & Purity
User Issue:
"I am trying to synthesize the starting material via Stille coupling, but the yield is inconsistent."
Technical Diagnosis:
The standard route involves coupling 2-bromopyrimidine with tributyl(1-ethoxyvinyl)tin. The intermediate enol ether is acid-sensitive. Inconsistent yields often stem from premature hydrolysis or destannylation failures .
Visual Workflow: Synthesis Logic
Caption: Optimized Stille coupling pathway. Note the instability of the vinyl ether intermediate.
Optimization Tips:
-
Catalyst: Use
(5 mol%). Ensure the catalyst is bright yellow. If brown/orange, it is oxidized and will fail. -
Hydrolysis: Do not use concentrated HCl. Use 1M HCl in THF at room temperature for 1 hour. Strong acid can protonate the pyrimidine nitrogens, complicating extraction [2].
Module 4: Stability & Storage FAQs
Q: Is the compound light sensitive? A: Yes. Pyrimidines can undergo photodimerization [2+2 cycloaddition] under intense UV light. Store in amber vials.
Q: Why does my liquid sample turn into a solid over time? A: This is likely hydrate formation . The electron-deficient ketone is hygroscopic and readily forms a gem-diol (hydrate) upon exposure to atmospheric moisture.
-
Fix: Dissolve in DCM, dry over
, and concentrate. Store under Argon.
Q: Can I store it in DMSO? A: Not recommended for long periods. Nucleophilic attack by DMSO (Swern-type side reactions) is rare but possible at elevated temperatures. Preferred solvents for storage are anhydrous ethyl acetate or solid state at -20°C.
Summary: Reaction Decision Tree
Use this logic flow to determine the correct conditions for your experiment.
Caption: Strategic decision tree for selecting reaction conditions based on chemoselectivity risks.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010. (Chapter 10: Pyrimidines and their Benzo-fused Derivatives).
-
Sakamoto, T., et al. "Palladium-catalyzed reactions of chloropyrimidines with organotin reagents." Chemical & Pharmaceutical Bulletin, vol. 30, no. 2, 1982, pp. 610-614.
-
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.
Sources
Technical Support Center: 1-(5-Methylpyrimidin-2-yl)ethanone
Welcome to the technical support resource for 1-(5-Methylpyrimidin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and degradation of this important chemical intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of 1-(5-Methylpyrimidin-2-yl)ethanone.
Question 1: What are the optimal storage and handling conditions for 1-(5-Methylpyrimidin-2-yl)ethanone?
Answer: Based on data from structurally similar compounds and general best practices for heterocyclic ketones, proper storage is critical to maintain the integrity of 1-(5-Methylpyrimidin-2-yl)ethanone.
-
Temperature: For long-term storage, it is recommended to keep the compound in a tightly sealed container at refrigerated temperatures (0-8°C). Some suppliers of analogous compounds even recommend freezer storage at -20°C for powders to minimize thermal degradation over extended periods.[1]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation, a common degradation pathway for electron-rich heterocyclic systems.
-
Light: Protect the compound from light, especially UV light. Pyrimidine derivatives can be susceptible to photodegradation, which can lead to the formation of unwanted dimers or other photoproducts.[2][3] Store containers in the dark or use amber vials.
-
Handling: When handling, avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use appropriate personal protective equipment (PPE) and operate in a well-ventilated area or fume hood.[4]
Question 2: My sample of 1-(5-Methylpyrimidin-2-yl)ethanone, which was initially a light-colored solid/liquid, has developed a yellow or brown tint. What could be the cause?
Answer: A change in color is a common visual indicator of chemical degradation. For a compound like 1-(5-Methylpyrimidin-2-yl)ethanone, this discoloration is likely due to one or more of the following:
-
Oxidation: The pyrimidine ring, despite being electron-deficient overall, can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides or other colored byproducts.
-
Polymerization/Oligomerization: Minor impurities or degradation products can sometimes catalyze the formation of oligomers or polymers, which are often highly colored. This can be initiated by exposure to heat, light, or trace amounts of acid/base.[5]
-
Presence of Impurities: If the compound was synthesized using methods that could leave residual reagents or catalysts, these might degrade over time and cause discoloration.
It is strongly recommended to re-analyze the purity of the material (e.g., by HPLC, NMR) before use if you observe a significant color change.
Question 3: Is 1-(5-Methylpyrimidin-2-yl)ethanone sensitive to pH?
Answer: Yes, it is highly likely that the compound exhibits pH-dependent stability. The pyrimidine ring contains basic nitrogen atoms that can be protonated under acidic conditions.[6]
-
Acidic Conditions: Protonation of the pyrimidine ring can make the acetyl group more susceptible to hydrolysis. Furthermore, strong acidic conditions, especially at elevated temperatures, can promote various side reactions.
-
Basic Conditions: The acetyl group's alpha-protons are acidic and can be removed by a strong base, leading to enolate formation. This can facilitate aldol-type condensation reactions or other unwanted side reactions. The pyrimidine ring itself can also be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opening or substitution.[7][8]
It is crucial to control the pH during reactions and in solvent systems used for analysis to ensure reproducible results and prevent degradation.
Part 2: Troubleshooting Experimental & Analytical Issues
This section provides a structured approach to solving specific problems you may encounter during your experiments.
Scenario 1: Inconsistent results or new peaks appearing in HPLC/LC-MS analysis of a stock solution.
| Symptom | Potential Cause | Troubleshooting & Validation Steps |
| A new, more polar peak appears over time. | Hydrolysis. The acetyl group may be hydrolyzing to a carboxylic acid, or the pyrimidine ring may be undergoing hydrolytic cleavage.[7] | 1. Confirm Identity: Use LC-MS to determine the mass of the new peak. Check if it corresponds to the mass of 5-methyl-2-pyrimidinecarboxylic acid or other potential hydrolytic products. 2. Solvent Check: Is the stock solution prepared in a protic solvent (e.g., methanol, water) without buffering? Unbuffered protic solvents can facilitate hydrolysis. 3. Solution: Prepare fresh stock solutions daily in an aprotic solvent like acetonitrile (ACN) if possible. If an aqueous solution is required, use a buffered system (e.g., pH 6-7) and store it at a low temperature. |
| Multiple new peaks of varying polarity are observed. | Photodegradation. Exposure of the stock solution to ambient or UV light can initiate free-radical reactions or dimerization.[2][9] | 1. Protect from Light: Prepare and store the stock solution in amber vials and minimize its exposure to direct light. 2. Forced Degradation Test: Expose a small aliquot of the solution to intense UV light for a short period and compare its chromatogram to a protected sample. A significant increase in impurities in the exposed sample confirms photosensitivity. |
| A broad peak or "hump" appears in the chromatogram. | Polymerization/Oligomerization. The compound may be self-condensing or reacting with impurities. | 1. Purity Check: Re-verify the purity of the starting material. Trace impurities can sometimes initiate polymerization. 2. Storage Conditions: Ensure the solid material is stored correctly (cold, dry, inert atmosphere). 3. Solvent Purity: Use high-purity, fresh solvents for your stock solutions. |
Scenario 2: Low yield or unexpected side products in a reaction involving 1-(5-Methylpyrimidin-2-yl)ethanone.
| Symptom | Potential Cause | Troubleshooting & Validation Steps |
| The reaction is heated, and a significant amount of starting material is lost without conversion to the desired product. | Thermal Decomposition. The compound may not be stable at the reaction temperature. Pyrimidine and pyridine-containing compounds can undergo complex thermal decomposition pathways.[5][10][11] | 1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. TGA Analysis: Perform Thermogravimetric Analysis (TGA) on the starting material to determine its decomposition temperature. This provides an empirical upper limit for your reaction temperature.[12] |
| The reaction involves a strong base (e.g., LDA, NaH), and multiple byproducts are formed. | Enolate Formation & Side Reactions. The base is deprotonating the acetyl group, leading to an enolate that may be undergoing self-condensation (aldol reaction) or other undesired pathways. | 1. Use a Non-Nucleophilic Base: If the goal is to deprotonate another part of the molecule, consider if a different base could be more selective. 2. Control Temperature: Add the base at a very low temperature (e.g., -78 °C) to control the reactivity of the generated enolate. 3. Inverse Addition: Add the substrate solution slowly to the base to maintain a low concentration of the enolizable ketone. |
| The reaction is performed in a protic solvent under acidic conditions, and the product is not formed. | Instability in Acid. Protonation of the pyrimidine ring may deactivate the molecule for the desired reaction or open up degradation pathways.[6] | 1. Switch to Aprotic Solvent: If possible, use an aprotic solvent (e.g., THF, Dioxane, Toluene) with a suitable acid catalyst. 2. Use a Milder Acid: Can a weaker Lewis or Brønsted acid achieve the desired transformation without causing degradation? |
Part 3: Understanding the Degradation Pathways
To effectively troubleshoot, it is essential to understand the likely chemical degradation pathways. While specific experimental data for 1-(5-Methylpyrimidin-2-yl)ethanone is scarce, we can postulate the primary mechanisms based on the functional groups present.
Potential Degradation Mechanisms
-
Hydrolysis: This can occur under both acidic and basic conditions. The most likely site is the acetyl group, leading to the formation of 5-methyl-2-pyrimidinecarboxylic acid and acetic acid. In very harsh conditions, the pyrimidine ring itself could be cleaved.[7]
-
Oxidation: The pyrimidine ring nitrogens and even the methyl group can be susceptible to oxidation, especially when exposed to atmospheric oxygen, peroxides, or other oxidizing agents. This can form N-oxides or other oxygenated species.
-
Photodegradation: UV light can excite the pyrimidine ring, leading to the formation of reactive intermediates. These can then dimerize (forming cyclobutane pyrimidine dimers, similar to DNA damage) or react with solvents or oxygen.[2][3]
-
Thermal Decomposition: At elevated temperatures, the molecule can fragment. The C-C bond between the pyrimidine ring and the acetyl group is a potential cleavage site.[10]
Caption: Plausible degradation pathways for 1-(5-Methylpyrimidin-2-yl)ethanone.
Part 4: Experimental Protocol for a Forced Degradation Study
This protocol provides a systematic way to test the stability of 1-(5-Methylpyrimidin-2-yl)ethanone under various stress conditions. This is a critical step in drug development and for establishing reliable experimental parameters.
Objective: To identify the primary degradation pathways and determine the intrinsic stability of the compound.
Materials:
-
1-(5-Methylpyrimidin-2-yl)ethanone
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV or HPLC-MS system
-
pH meter
-
Thermostatic oven
-
UV chamber (e.g., 254 nm / 365 nm)
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Photodegradation: Place an aliquot in a quartz cuvette or clear vial inside a UV chamber.
-
Thermal Degradation: Place a known amount of the solid compound in an open vial in an oven at 80°C. Dissolve in the stock solution solvent before analysis.
-
Control: Keep one aliquot protected from light at 4°C.
-
-
Sampling: Withdraw samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the control sample.
-
Use HPLC-MS to tentatively identify the mass of major degradation products.
-
This structured approach will provide invaluable data on how 1-(5-Methylpyrimidin-2-yl)ethanone behaves under stress, guiding its use in future reactions and formulations.
References
-
PubChem. Acetone degradation I (to methylglyoxal) | Pathway. National Institutes of Health. [Link]
-
Rodrigues, M., et al. (2002). Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 91(9), 2055-2065. [Link]
-
ResearchGate. (2025). The thermal decomposition of azidopyridines. [Link]
-
ResearchGate. (2025). UV Photodegradation of Enoxacin in Water: Kinetics and Degradation Pathways. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]
-
ResearchGate. Degradation Pathways. [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
RSC Publishing. (1978). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]
-
Canadian Journal of Chemistry. (2001). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. [Link]
-
NETZSCH Analyzing & Testing. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines. [Link]
-
ResearchGate. (2025). New Pyrimidine-2-thiones from Reactions of Amidrazonethiols with 2-Amino-1,1,2-ethenetricarbonitrile and Investigation of Their Antitumor Activity. [Link]
-
ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
PubMed. (2013). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. [Link]
-
MDPI. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. [Link]
-
RSC Publishing. (2018). Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer. [Link]
-
ResearchGate. (2013). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. [Link]
-
ACS Publications. (1951). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. [Link]
-
National Institutes of Health. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. [Link]
-
MDPI. (2025). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. [Link]
-
ResearchGate. The reductive pathway for the degradation of pyrimidine nucleotides in... [Link]
-
Wikipedia. Pyrimidine. [Link]
-
ResearchGate. (2018). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 3. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-methylpyridin-2-yl)ethanone 95% | CAS: 5308-63-4 | AChemBlock [achemblock.com]
- 5. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
reaction condition screening for 1-(5-Methylpyrimidin-2-yl)ethanone
Executive Summary
Synthesizing 1-(5-Methylpyrimidin-2-yl)ethanone (CAS: 122372-22-9) presents a classic heteroaromatic challenge: the electron-deficient pyrimidine ring makes the 2-position highly susceptible to nucleophilic attack, yet the resulting ketone is prone to hydration or over-reaction (tertiary alcohol formation) during standard Grignard additions.
This guide outlines the two most robust synthetic pathways: Stille Cross-Coupling (high reliability) and Nucleophilic Addition to Nitrile (high atom economy). We provide screening protocols to optimize yield and purity, addressing common failure modes like catalyst deactivation and over-alkylation.
Part 1: Strategic Route Selection
Before initiating wet chemistry, select your route based on available starting materials and tolerance for organotin reagents.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Part 2: Route A - Stille Coupling (Recommended)
Mechanism: Palladium-catalyzed cross-coupling of 2-chloro-5-methylpyrimidine with tributyl(1-ethoxyvinyl)stannane, followed by acidic hydrolysis of the vinyl ether intermediate.
Protocol Overview
-
Coupling: React 2-chloro-5-methylpyrimidine (1.0 eq) with tributyl(1-ethoxyvinyl)stannane (1.1 eq) and Pd catalyst (5 mol%).
-
Hydrolysis: Treat the crude vinyl ether with 1M HCl to reveal the ketone.
Condition Screening Matrix
Use this table to design your optimization screen if the standard conditions fail.
| Variable | Standard Condition | Alternative 1 (Sluggish Rxn) | Alternative 2 (Decomposition) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | PdCl₂(PPh₃)₂ (5 mol%) |
| Solvent | Toluene (Reflux, 110°C) | 1,4-Dioxane (100°C) | DMF (80°C) |
| Additive | None | CsF (2.0 eq) - Activates Stannane | CuI (10 mol%) - Co-catalyst |
| Time | 12-16 Hours | 24 Hours | 4-6 Hours |
Troubleshooting Guide (Q&A)
Q: The reaction turns black immediately, and no product is formed. What happened?
-
A: This indicates "Palladium Black" precipitation, meaning your catalyst decomposed before entering the catalytic cycle.
-
Fix: Ensure rigorous degassing of solvents (sparge with Argon for 20 mins).
-
Fix: Switch to a more robust catalyst system like PdCl₂(PPh₃)₂ , which is less air-sensitive than Pd(PPh₃)₄.
-
Q: I see the vinyl ether intermediate by TLC, but the hydrolysis step yields a complex mixture.
-
A: Pyrimidines are basic. Strong acid (6M HCl) can protonate the ring, making it susceptible to nucleophilic attack by water (hydration of the ring).
-
Fix: Use milder hydrolysis conditions. Try 1M HCl in THF/Water (1:1) at room temperature for 1 hour, or use saturated aqueous oxalic acid .
-
Q: How do I remove the toxic tin residues?
-
A: Standard chromatography is often insufficient.
-
Protocol: Dissolve the crude residue in Et₂O and stir with 10% aqueous KF solution for 30 minutes. The insoluble Bu₃SnF will precipitate and can be filtered off before column chromatography.
-
Part 3: Route B - Nucleophilic Addition to Nitrile
Mechanism: Direct addition of a methyl anion (Grignard or Organolithium) to the nitrile carbon, forming an imine intermediate that hydrolyzes to the ketone.
Protocol Overview
-
Addition: Treat 5-methylpyrimidine-2-carbonitrile with MeMgBr (1.1 eq) in THF or Et₂O.
-
Quench: Acidic hydrolysis (H₃O⁺).
Condition Screening Matrix
| Variable | Standard Condition | Optimization for Yield | Optimization for Selectivity |
| Reagent | MeMgBr (3.0 M in Et₂O) | MeLi (1.6 M in Et₂O) | MeMgBr + CeCl₃ (anhydrous) |
| Temp | 0°C to RT | -78°C to 0°C | -40°C constant |
| Solvent | THF (Dry) | Diethyl Ether | Toluene/THF (10:1) |
| Quench | 1M HCl | Sat. NH₄Cl | 10% H₂SO₄ |
Troubleshooting Guide (Q&A)
Q: I isolated the tertiary alcohol (2-(2-hydroxypropan-2-yl)...) instead of the ketone. Why?
-
A: The ketone product is more reactive than the starting nitrile. Once formed (even transiently), it reacts with a second equivalent of Grignard.
-
Fix: Temperature Control. Run the addition at -78°C and warm slowly.
-
Fix: Reverse Addition. Cannulate the Grignard reagent slowly into the nitrile solution, keeping the nitrile in excess until the end.
-
Q: The starting material is consumed, but I recovered 5-methylpyrimidine-2-amide.
-
A: Partial hydrolysis of the nitrile occurred during workup, or the imine intermediate was stable and hydrolyzed to the amide.
-
Fix: Ensure the quench is acidic enough (pH < 2) and stir longer (1-2 hours) to force the imine-to-ketone conversion.
-
Part 4: Critical Handling & Storage
-
Volatility: 1-(5-Methylpyrimidin-2-yl)ethanone has a relatively low molecular weight (MW: 136.15). Do not dry under high vacuum (< 5 mbar) for extended periods , or you will sublime/evaporate your product.
-
Stability: 2-Acylpyrimidines are electron-deficient ketones. They form hydrates (gem-diols) in the presence of moisture. Store under nitrogen in a freezer (-20°C).
References
-
Stille Coupling Methodology
- Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 1978, 100(11), 3636–3638.
-
Synthesis of 2-Acetylpyridines (Analogous Chemistry)
-
Use of Tributyl(1-ethoxyvinyl)
- Kosugi, M., et al. "Palladium-catalyzed reaction of stannyl sulfide with aryl bromide. Preparation of aryl sulfide." Bulletin of the Chemical Society of Japan, 1985, 58(12), 3657.
-
Specific Reagent Reference:
-
Minisci Reaction (Regioselectivity Issues)
- Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011, 2, 1135-1161.
Sources
catalyst selection for 1-(5-Methylpyrimidin-2-yl)ethanone synthesis
Technical Support Center: 1-(5-Methylpyrimidin-2-yl)ethanone Synthesis
Ticket ID: PYR-ACYL-002 Subject: Catalyst Selection & Process Optimization for C2-Acylation of 5-Methylpyrimidine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Synthesizing 1-(5-Methylpyrimidin-2-yl)ethanone (CAS: 5308-63-4) presents a classic heterocyclic challenge: installing an acyl group at the electron-deficient C2 position (between the two nitrogens).
Direct Friedel-Crafts acylation fails due to the ring's electron deficiency. Therefore, the synthesis relies on two primary catalytic pathways:
-
The Palladium Pathway (Stille Coupling): High reliability, excellent regioselectivity, but requires organotin management.
-
The Radical Pathway (Minisci Reaction): Direct C-H functionalization, fewer steps, but suffers from lower regiocontrol and polysubstitution.
This guide details the catalyst selection, reaction mechanics, and troubleshooting for both routes.
Part 1: Catalyst Decision Matrix
Before selecting a catalyst, determine your primary constraint (purity vs. speed).
Figure 1: Decision tree for selecting the optimal synthetic pathway based on project constraints.
Module 2: The Palladium Pathway (Stille Coupling)
Recommended for: Scale-up, high purity, and definitive regiochemistry.
This route utilizes a "masked" acetyl group. You couple 2-chloro-5-methylpyrimidine with tributyl(1-ethoxyvinyl)tin using a Palladium(0) catalyst, followed by acidic hydrolysis.
Catalyst Selection: Pd(PPh3)4 vs. PdCl2(PPh3)2
| Feature | Pd(PPh3)4 (Tetrakis) | PdCl2(PPh3)2 (Bis-triphenylphosphine) |
| Oxidation State | Pd(0) - Active species | Pd(II) - Precatalyst |
| Activation | Ready immediately. | Requires reduction in situ (usually by the stannane or solvent). |
| Stability | Air-sensitive (turns black). | Air-stable (yellow solid). |
| Recommendation | Primary Choice. | Backup Choice. Use if Pd(0) quality is suspect. |
The Protocol (Step-by-Step)
-
Setup: In a dry Schlenk flask, dissolve 2-chloro-5-methylpyrimidine (1.0 equiv) in dry Toluene or 1,4-Dioxane (0.2 M).
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.1 equiv).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Note: The solution should be yellow/orange. If it turns black immediately, your solvent is wet or oxygenated.
-
Reaction: Reflux (100–110°C) for 12–16 hours under Argon.
-
Checkpoint: Monitor TLC/LCMS for the disappearance of the chloride. The intermediate is the enol ether (1-ethoxyvinyl derivative).
-
-
Hydrolysis (Critical): Cool to RT. Add 1M HCl (aq) and stir vigorously for 1–2 hours.
-
Workup: Neutralize with NaHCO3, extract with EtOAc. Use KF (Potassium Fluoride) wash to precipitate tin residues as insoluble Bu3SnF.
Troubleshooting Guide: Stille Coupling
Q: The reaction stalls at 60% conversion.
-
Diagnosis: Catalyst death (Pd black precipitation).
-
Fix: Add 10 mol% CuI (Copper Iodide) as a co-catalyst. This is the "Liebeskind-style" modification which facilitates transmetallation, especially with electron-deficient pyrimidines. Alternatively, switch to Pd2(dba)3 with AsPh3 (Triphenylarsine) ligand, which is more stable for difficult Stille couplings.
Q: I cannot separate the tin byproducts.
-
Fix: Do not rely on column chromatography alone. Treat the crude organic layer with aqueous KF (Potassium Fluoride) or CsF. The resulting tributyltin fluoride is a polymeric solid that can be filtered off.
Module 3: The Minisci Pathway (Radical Acylation)
Recommended for: Rapid analog generation, "quick and dirty" synthesis.
This route uses a silver catalyst to generate an acyl radical from pyruvic acid, which attacks the protonated pyrimidine base.
Catalyst System: AgNO3 / K2S2O8
-
Catalyst: Silver Nitrate (AgNO3) - 10-20 mol%.
-
Oxidant: Potassium Persulfate (K2S2O8) - 1.5 equiv.
-
Acyl Source: Pyruvic Acid (generates acetyl radical + CO2).
The Protocol (Step-by-Step)
-
Solvent System: Dissolve 5-methylpyrimidine (1.0 equiv) in a mixture of DCM/Water (biphasic) or Acetonitrile/Water.
-
Acidification: Add TFA (1.0 equiv) or H2SO4.
-
Why? Protonation of the pyrimidine ring lowers the LUMO, making it more susceptible to nucleophilic radical attack at C2/C4.
-
-
Radical Generation: Add Pyruvic Acid (2.0 equiv) and AgNO3 (0.2 equiv).
-
Initiation: Heat to 40–50°C and add K2S2O8 (1.5 equiv) dropwise as a solution in water over 1 hour.
-
Control: Slow addition is crucial to prevent radical-radical recombination (dimerization of the acyl group).
-
Troubleshooting Guide: Minisci Reaction
Q: I see a mixture of isomers (C2-acetyl and C4-acetyl).
-
Diagnosis: Poor regiocontrol is inherent to Minisci. However, the C2 position (between nitrogens) is statistically and electronically favored for nucleophilic radicals.
-
Fix: Ensure the reaction is acidic (pH < 2). Protonation maximizes the electrophilicity at C2. If C4-acylation persists, purification by HPLC is required; catalyst tuning rarely fixes this intrinsic electronic preference.
Q: Low yield (<30%).
-
Diagnosis: Over-oxidation or polymerization.
-
Fix: Switch to a Photoredox system. Use Ir(ppy)3 (1 mol%) with Blue LED light and an acyl oxime ester as the radical precursor. This "modern Minisci" operates at room temperature and often provides cleaner profiles.
Mechanism Visualization: Palladium Cycle
Understanding the catalytic cycle helps diagnose why the reaction might fail (e.g., failure to transmetallate).
Figure 2: The Stille catalytic cycle. Note that Transmetallation is often the bottleneck with electron-poor pyrimidines.
References
-
Sakamoto, T., et al. "Synthesis of 2-acetylpyrimidines by the reaction of 2-chloropyrimidines with tributyl(1-ethoxyvinyl)tin." Chem. Pharm. Bull., 1982, 30(4), 1276-1279.
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angew.[6][7] Chem. Int. Ed., 1986, 25, 508-524.
-
Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for medicinal chemists." Med. Chem. Commun., 2011, 2, 1135-1161.
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angew.[6][7] Chem. Int. Ed., 2002, 41(22), 4176-4211.
Sources
- 1. Tributyl(1-ethoxyvinyl)tin | 97674-02-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Solvent Systems for 1-(5-Methylpyrimidin-2-yl)ethanone Synthesis
Ticket ID: PYR-ACE-502 Status: Open Subject: Optimization of Solvent Effects in Acylation and Metallation Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely synthesizing 1-(5-methylpyrimidin-2-yl)ethanone (also known as 2-acetyl-5-methylpyrimidine) as a scaffold for kinase inhibitors or heterocycle-based pharmacophores. The presence of the electron-withdrawing pyrimidine ring combined with the electron-donating 5-methyl group creates a specific electronic push-pull system that makes solvent selection critical.
This guide addresses the two primary synthetic routes:
-
Radical Acylation (Minisci-type): The scalable, "green" route using oxidative decarboxylation.
-
Nucleophilic Addition (Grignard): The precision laboratory route using 2-cyano-5-methylpyrimidine.
Module 1: Radical Acylation (Minisci Reaction)
Context: This route utilizes the generation of an acetyl radical (from pyruvic acid or acetaldehyde) which attacks the protonated heterocycle.
The Solvent Paradox
The reaction requires the pyrimidine to be protonated (water-soluble/polar) but utilizes radical species that often degrade in bulk aqueous environments or require organic co-solvents for lipophilic radical precursors.
Workflow Visualization
Figure 1: The Minisci reaction relies on the solvent system to mediate contact between the hydrophilic protonated base and the transient acetyl radical.
Troubleshooting Guide: Minisci Protocol
| Symptom | Probable Cause | Corrective Action (Solvent-Based) |
| Low Conversion (<30%) | Poor Protonation: The solvent is too basic or aprotic (e.g., pure DMSO), preventing the formation of the reactive pyridinium-like cation. | Switch to Aqueous Acid: Use 10-20% H₂SO₄ or TFA in Water. If the substrate is insoluble, add Acetonitrile (MeCN) up to 30% v/v. |
| Polysubstitution | Homogenous Phase: In a single phase, the product (which is still basic) competes with the starting material for radicals. | Use Biphasic System: Switch to DCM/Water (1:1) . The product is more lipophilic than the protonated starting material and will partition into the DCM layer, protecting it from further reaction. |
| Silver Mirror/Precipitate | Radical Quenching: Solvent contains impurities or easily abstractable protons (e.g., THF, Alcohols). | Remove H-Donors: Strictly avoid alcohols or ethers. Use only Water, DCM, Chlorobenzene, or Trifluorotoluene. |
Experimental Protocol (Biphasic Optimization):
-
Dissolve 5-methylpyrimidine (1 eq) in DCM (Solvent A).
-
Prepare a solution of Pyruvic Acid (3 eq) and AgNO₃ (0.2 eq) in 10% H₂SO₄ (aq) (Solvent B).
-
Add Ammonium Persulfate (3 eq) slowly at 40°C.
-
Why this works: The biphasic system acts as a "product sink," pulling the 2-acetyl product into the organic layer immediately upon formation.
Module 2: Organometallic Addition (Grignard Route)
Context: Addition of Methylmagnesium Bromide (MeMgBr) to 2-Cyano-5-methylpyrimidine. This route is sensitive to Lewis basicity of the solvent.
The Schlenk Equilibrium Factor
The solvent determines the aggregation state of the Grignard reagent.
-
Diethyl Ether (Et₂O): Promotes monomeric/dimeric species; generally more reactive but dangerous at scale.
-
THF: Coordinates strongly to Mg, shifting the Schlenk equilibrium. It is safer but can reduce electrophilicity if the temperature is not managed.
Workflow Visualization
Figure 2: Solvent coordination dictates the reactivity of the Grignard reagent and the stability of the intermediate imine salt.
Troubleshooting Guide: Grignard Protocol
| Symptom | Probable Cause | Corrective Action (Solvent-Based) |
| Reaction Stalls (Precipitate) | Solvent Non-Polarity: The intermediate magnesium imine salt is insoluble in Et₂O and coats the unreacted nitrile. | Switch to THF: THF has higher solubility for Mg-salts. If using Et₂O, add dry Toluene (co-solvent) to solubilize the intermediate. |
| Tertiary Alcohol Formation | Over-addition: The ketone product is formed in situ before hydrolysis or the intermediate collapses. | Temperature/Solvent Control: Perform addition at -78°C in Et₂O (slower addition). In THF, keep strictly below -40°C . |
| Low Yield after Workup | Imine Stability: The imine-Mg intermediate is stable and requires strong acid to hydrolyze to the ketone. | Hydrolysis Solvent: Quench with 6M HCl and reflux for 1 hour. Simple water quench is insufficient to break the N-Mg bond in electron-deficient pyrimidines. |
Module 3: Purification & Solubility Data
Once synthesized, isolating the product depends on exploiting the solubility differential between the 5-methylpyrimidine starting material and the 2-acetyl product.
Solubility Profile of Pyrimidine Derivatives (25°C)
| Solvent | Solubility Rating | Application |
| DMF | Very High | Reaction solvent (avoid for workup due to high BP). |
| Methanol/Ethanol | High | Good for recrystallization (cooling yields crystals). |
| Dichloromethane (DCM) | High | Excellent extraction solvent. |
| Diethyl Ether | Low | Good anti-solvent to precipitate product. |
| Water | Moderate (pH dependent) | Product is soluble in acidic water; insoluble in basic water. |
Purification Protocol:
-
Extraction: Extract the crude reaction mixture with DCM .
-
Wash: Wash the organic layer with sat. NaHCO₃ (removes acids) and Brine .
-
Recrystallization: If the product solidifies, recrystallize from Hot Ethanol . If it remains an oil, use Hexane/Ethyl Acetate (4:1) for column chromatography.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent for the Minisci reaction? A: No. Acetone is a ketone and will compete with your radical source, leading to self-condensation or quenching. Use Acetonitrile (MeCN) if an organic co-solvent is needed.
Q: Why is the 5-methyl group important for solvent selection? A: The 5-methyl group adds lipophilicity compared to the unsubstituted pyrimidine. This makes the starting material more soluble in DCM/Toluene, allowing for efficient biphasic reactions , which generally result in higher yields than monophasic aqueous reactions.
Q: In the Grignard route, my reaction turns into a solid block. What happened? A: You likely used Diethyl Ether at high concentration. The magnesium-imine intermediate precipitated. Immediate fix: Add dry THF or Toluene to redissolve the solids and allow agitation to resume.
References
-
Minisci Reaction Mechanisms & Solvent Effects
- Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for drug discovery. Med. Chem. Commun.
-
Source:
-
Grignard Addition to Nitriles (Chemoselectivity)
- Somoza, C. et al. (2008). Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.
-
Source:
-
Solubility of Pyrimidine Derivatives
-
Baluja, S. et al. (2016).[1] Solubility of pyrimidine derivatives in different organic solvents.
-
Source:
-
-
Silver-Catalyzed Decarboxylation (Mechanism)
- Li, C. et al. (2012).
-
Source:
Sources
Technical Support Center: Work-up Procedure for 1-(5-Methylpyrimidin-2-yl)ethanone
CAS: 65996-58-9 Formula: C₇H₈N₂O Molecular Weight: 136.15 g/mol
Welcome to the Technical Support Center
As a Senior Application Scientist, I understand that synthesizing 2-acylpyrimidines like 1-(5-Methylpyrimidin-2-yl)ethanone presents a unique set of purification challenges. Unlike their pyridine analogs, pyrimidines are electron-deficient, making the ring susceptible to nucleophilic attack, while the 2-acetyl group introduces volatility and potential for hydrate formation.
This guide is structured to troubleshoot the two most common synthesis routes: Stille Coupling (via tributyl(1-ethoxyvinyl)stannane) and Grignard Addition (to the nitrile).
Module 1: The "Sticky" Tin Issue (Stille Coupling Route)
Scenario: You synthesized the target via Stille coupling of 2-bromo-5-methylpyrimidine with tributyl(1-ethoxyvinyl)stannane, followed by hydrolysis. Issue: The product is contaminated with organotin residues, or you are forming inseparable emulsions during extraction.
The Mechanism of Failure
The lipophilic tributyltin chloride (
Protocol: The Fluoride Scavenge System
We utilize the high affinity of Fluoride for Tin (
Step-by-Step Work-up:
-
Hydrolysis (Critical Pre-step): Ensure the intermediate vinyl ether is fully converted to the ketone. Treat the crude reaction mixture (usually in Dioxane/Toluene) with 1M HCl (aq) and stir at RT for 1–2 hours.
-
Checkpoint: TLC should show the disappearance of the non-polar vinyl ether spot.
-
-
The KF Wash (Liquid-Liquid Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) .[1]
-
Wash the organic phase vigorously with a saturated aqueous solution of Potassium Fluoride (KF) .
-
Observation: A bulky white precipitate (
) will form at the interface. -
Filtration: Do not try to separate layers yet. Filter the entire biphasic mixture through a pad of Celite to remove the solid tin fluoride.
-
-
Phase Separation:
-
Drying: Dry over
(Sodium Sulfate) and concentrate.
Data Table: Tin Removal Efficiency
| Method | Tin Residue (ppm) | Yield Loss | Notes |
| Standard Aqueous Wash | >5,000 | <5% | Product remains toxic/oily. |
| KF/Celite Filtration | <200 | 5-10% | Recommended. Removes bulk tin. |
| 10% wt/wt KF on Silica | <50 | 15-20% | Best for final polishing, but higher loss. |
Module 2: The "Missing Yield" (Grignard Route)
Scenario: You reacted 5-methylpyrimidine-2-carbonitrile with Methyl Magnesium Bromide (
The Mechanism of Failure
The reaction of a nitrile with a Grignard reagent forms an intermediate imine magnesium salt . This salt is surprisingly stable. If you quench with neutral water or weak
Protocol: The Acidic Hydrolysis Loop
You must force the hydrolysis of the imine intermediate (
Step-by-Step Work-up:
-
Quench: Cool the reaction to 0°C. Quench slowly with Methanol (to kill excess Grignard) followed by 1M HCl .
-
Target pH: The aqueous phase must be acidic (pH ~1–2).
-
-
The "Cook" (Hydrolysis):
-
Stir the biphasic mixture (or the acidic aqueous layer) at room temperature for 2–4 hours .
-
Why? This time is required to convert the
bond to .
-
-
Basification (The Danger Zone):
-
Warning: 2-Acetylpyrimidines are base-sensitive (aldol condensation/polymerization).
-
Slowly adjust the pH to 7–8 using saturated
. Do not use NaOH or exceed pH 9.
-
-
Extraction:
-
Extract immediately with Dichloromethane (DCM) (3x).
-
Note: Pyrimidines have significant water solubility. DCM is better than Ether/EtOAc for pulling this molecule out of water.
-
Visualization: Workflow Logic
Diagram 1: Synthesis Route Decision Tree
Caption: Decision tree for selecting the correct work-up based on the synthesis precursor.
Frequently Asked Questions (FAQs)
Q1: My product is volatile. Can I use the rotovap? A: Yes, but with caution. 1-(5-Methylpyrimidin-2-yl)ethanone has a relatively low molecular weight (136.15).
-
Recommendation: Do not heat the water bath above 35°C . Stop evaporation immediately once the solvent volume is low. Do not leave it on high vacuum (<5 mbar) for extended periods, or you will sublime/evaporate your product.
Q2: The product is an oil, but literature says it should be a solid. Why? A: This is a common issue with 5-methylpyrimidines.
-
Impurities: Even 2% solvent residue or tin byproducts can depress the melting point, keeping it an oil.
-
Supercooling: These compounds often refuse to crystallize spontaneously.
-
Fix: Triturate the oil with cold n-Hexane or Pentane . Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, rely on NMR for purity; it may solidify upon freezing (-20°C) storage.
Q3: Can I use Silica Gel Chromatography? A: Yes.
-
Eluent: A gradient of 0% to 40% EtOAc in Hexanes is typically effective.
-
Tip: Add 1% Triethylamine (TEA) to your eluent if you notice streaking. The basic nitrogen on the pyrimidine can interact with acidic silanols on the silica. TEA blocks these sites.
Q4: Why is my aqueous layer yellow/orange during extraction? A: Pyrimidines can form colored charge-transfer complexes or minor oxidation byproducts. If the color is in the aqueous layer and your product is in the organic layer (check by TLC), this is actually good—it means impurities are washing away.
References
-
Stille Coupling Work-up (KF Method)
-
Grignard Addition to Nitriles (Imine Hydrolysis)
-
Source: "Addition of Grignard Reagents to Nitriles."[7] Master Organic Chemistry.
- Context: details the mechanism of imine salt stability and the necessity of acidic hydrolysis.
-
-
Pyrimidine Synthesis & Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US20230416281A1 - Method for producing (2-methylpyrimidin-5-yl)boronic acid derivative - Google Patents [patents.google.com]
crystallization of 1-(5-Methylpyrimidin-2-yl)ethanone
Technical Support Center: Crystallization of 1-(5-Methylpyrimidin-2-yl)ethanone
Executive Summary & Compound Profile
Topic: Crystallization and Isolation of 1-(5-Methylpyrimidin-2-yl)ethanone Chemical Name: 1-(5-Methylpyrimidin-2-yl)ethanone (Also: 2-Acetyl-5-methylpyrimidine) CAS Registry Number: 122372-22-9 (Note: Often misreferenced; verify structure) Physical State: Low-Melting Solid / Crystalline Mass Melting Point: 49 °C (120 °F) [1, 2]
Technical Insight: This compound presents a classic "low-melting solid" challenge. With a melting point of ~49 °C, it frequently exists as a supercooled liquid (oil) at room temperature, particularly when impurities depress the melting point. Standard recrystallization techniques (reflux and cool to RT) often fail, resulting in "oiling out" rather than discrete crystal formation. Successful isolation requires cryogenic crystallization and seeding techniques.
Troubleshooting Guide (Q&A)
Issue 1: The Product Oils Out Instead of Crystallizing
Q: I dissolved the crude material in hot ethanol, but upon cooling, it separated into a yellow oil at the bottom. How do I fix this?
A: This is "Liquid-Liquid Phase Separation" (LLPS), common for compounds where the melting point is close to the solvent boiling point.
-
Cause: The solution became supersaturated at a temperature above the compound's melting point (49 °C).
-
Solution: You must lower the saturation temperature below the melting point.
-
Re-heat to dissolve the oil.
-
Add more solvent (dilute by 10-20%) to lower the saturation point.
-
Cool slowly to exactly 40–45 °C (just below MP).
-
Seed immediately with a pure crystal. If no seed is available, scratch the glass interface vigorously.
-
Cool to -20 °C without agitation once crystals form.
-
Issue 2: Solidification Failure (Supercooling)
Q: My product is pure by NMR but remains a viscous liquid even at 4 °C. Is it a liquid?
A: No, it is a solid (MP 49 °C), but pyrimidines are notorious for stable supercooling.
-
Protocol:
-
Dissolve the oil in a minimum amount of Diethyl Ether or Pentane/DCM (9:1) .
-
Place the flask in a dry ice/acetone bath (-78 °C) to force rapid solidification (amorphous).
-
Allow it to warm slowly to -20 °C. The amorphous solid will often reorganize into a crystalline lattice.
-
Alternative: Use Sublimation (40 °C at 0.01 mmHg) for small scale (<1 g) purification [3].
-
Issue 3: Solvent Selection
Q: Which solvent system yields the best recovery?
A: Avoid high-boiling solvents (Toluene, Water) which are hard to remove from a low-melting solid without melting it.
-
Recommended: Ethanol (Abs.) or Isopropanol (High solubility hot, low cold).
-
Anti-Solvent Method: Dissolve in minimal Dichloromethane (DCM) , then layer Hexane on top (1:4 ratio) and store at -20 °C.
Experimental Protocol: Cryogenic Crystallization
Objective: Isolate high-purity crystalline solid from crude reaction mixture.
Materials:
-
Crude 1-(5-Methylpyrimidin-2-yl)ethanone
-
Solvent: Ethanol (Anhydrous) or n-Hexane/Ethyl Acetate
-
Equipment: Chiller or Freezer (-20 °C), Sonicator
Step-by-Step Methodology:
-
Dissolution (Critical Temp Control):
-
Place crude solid/oil in a flask.
-
Add Ethanol dropwise while warming in a water bath set to 55 °C (Do not exceed 60 °C to avoid degradation or excessive solvent loss).
-
Stop adding solvent the moment the solution becomes clear.
-
-
Filtration:
-
If insoluble particles remain, filter hot (55 °C) through a pre-warmed glass frit. Do not use paper filters as the compound may crystallize/clog the pores immediately.
-
-
Nucleation Zone:
-
Allow the filtrate to cool to 45 °C .
-
Seeding: Add a micro-spatula tip of pure seed crystal.
-
If no seed: Dip a glass rod in the solution, remove it, let it air dry until a film forms (seed), then re-insert into the solution.
-
-
Crystal Growth:
-
Place the flask in a programmable chiller or insulated container.
-
Ramp temperature: 45 °C
20 °C over 2 hours. -
Transfer to -20 °C freezer for 12 hours.
-
-
Isolation:
-
Filter the cold slurry rapidly on a chilled Buchner funnel.
-
Wash with cold (-78 °C) Hexane .
-
Drying: Vacuum dry at Room Temperature (25 °C). Do not use a vacuum oven >30 °C or the product will melt and sublime into the pump.
-
Data & Properties
| Property | Value | Notes |
| Melting Point | 49 °C (120 °F) | Sharp MP indicates purity; Broad range (<45°C) indicates solvent trapping. |
| Boiling Point | ~91-101 °C | At reduced pressure. Volatile! |
| Solubility (Water) | Moderate | Pyrimidine nitrogen accepts H-bonds.[1] |
| Solubility (EtOH) | High | Good crystallization solvent if cooled to -20°C. |
| Solubility (Hexane) | Low | Excellent anti-solvent. |
Process Visualization
Workflow: Rescuing an "Oiled Out" Batch
This diagram illustrates the decision logic when the compound separates as a liquid rather than a crystal.
Caption: Logical workflow for correcting Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
References
-
SynQuest Laboratories. (2024). 2-Acetyl-5-methylpyrimidine Product Data. Retrieved from 2
-
BLD Pharm. (2024). 1-(5-Methylpyrimidin-2-yl)ethanone MSDS. Retrieved from 3[4]
-
Sandoskar, S. (2012). Regiochemistry in Pd-Catalysed Organotin Reactions. (Describing sublimation purification of 2-acetyl-5-methylpyrimidine). Retrieved from 5
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. CAS 122372-22-9 | 4H56-1-428 | MDL MFCD09263824 | 2-Acetyl-5-methylpyrimidine | SynQuest Laboratories [synquestlabs.com]
- 3. 122372-22-9|1-(5-Methylpyrimidin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 122372-22-9|1-(5-Methylpyrimidin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1-(5-Methylpyrimidin-2-yl)ethanone: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the unambiguous characterization of a target molecule is not merely a procedural step but the very foundation of reliable and reproducible science. 1-(5-Methylpyrimidin-2-yl)ethanone is a pivotal heterocyclic ketone, serving as a versatile building block for a range of biologically active compounds.[1] The pyrimidine core is a well-established pharmacophore, and the strategic placement of the methyl and acetyl groups on this scaffold dictates its reactivity and potential for elaboration into more complex drug candidates.[2][3]
This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required for the robust characterization of 1-(5-Methylpyrimidin-2-yl)ethanone. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential. The characterization of 1-(5-Methylpyrimidin-2-yl)ethanone is a classic example where the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides an irrefutable structural and purity profile.
The Workflow: From Synthesis to Certainty
Caption: Integrated workflow for the synthesis, characterization, and validation of 1-(5-Methylpyrimidin-2-yl)ethanone.
Spectroscopic Elucidation: A Comparative Overview
Spectroscopy provides the foundational data for structural determination. We will compare the insights gained from NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] Both ¹H and ¹³C NMR are non-negotiable for the complete characterization of 1-(5-Methylpyrimidin-2-yl)ethanone.
Expert Insight: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the signals of the analyte.
¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments and their neighboring relationships. For 1-(5-Methylpyrimidin-2-yl)ethanone, the spectrum is elegantly simple and highly diagnostic.
-
Expected Signals (in CDCl₃):
-
~8.9 ppm (s, 2H): A singlet integrating to two protons. This is characteristic of the two equivalent protons on the pyrimidine ring (H4 and H6). Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.
-
~2.8 ppm (s, 3H): A singlet integrating to three protons, corresponding to the methyl protons of the acetyl group.
-
~2.5 ppm (s, 3H): A singlet integrating to three protons, attributed to the methyl group at the C5 position of the pyrimidine ring.
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon environments.
-
Expected Signals (in CDCl₃):
-
~198 ppm: The carbonyl carbon of the ketone, typically found far downfield.
-
~168 ppm: The C2 carbon of the pyrimidine ring, attached to the acetyl group.
-
~158 ppm: The equivalent C4 and C6 carbons of the pyrimidine ring.
-
~132 ppm: The C5 carbon, attached to the methyl group.
-
~26 ppm: The methyl carbon of the acetyl group.
-
~18 ppm: The methyl carbon at the C5 position.
-
Comparative Data: Differentiating Isomers
To underscore the power of NMR, let's compare our target molecule with its isomer, 1-(2,4-Dimethylpyrimidin-5-yl)ethanone .[5]
| Compound | Pyrimidine Ring ¹H Signals (ppm) | Methyl ¹H Signals (ppm) | Acetyl ¹H Signal (ppm) |
| 1-(5-Methylpyrimidin-2-yl)ethanone | ~8.9 (s, 2H) | ~2.5 (s, 3H) | ~2.8 (s, 3H) |
| 1-(2,4-Dimethylpyrimidin-5-yl)ethanone | ~8.8 (s, 1H) | ~2.7 (s, 3H), ~2.6 (s, 3H) | ~2.5 (s, 3H) |
The distinct difference in the pyrimidine proton region (a 2H singlet vs. a 1H singlet) provides an unambiguous method to distinguish between these two isomers.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spectra.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.[6] For 1-(5-Methylpyrimidin-2-yl)ethanone, the most prominent and diagnostic peak is the carbonyl stretch.
-
Key Absorbances:
-
~1710 cm⁻¹ (Strong, Sharp): This absorption is highly characteristic of a ketone's C=O stretching vibration.[7] Its intensity and position confirm the presence of the acetyl group.
-
~1550-1600 cm⁻¹ (Medium-Strong): These bands correspond to the C=C and C=N stretching vibrations within the pyrimidine ring.
-
~2900-3000 cm⁻¹ (Weak-Medium): Aromatic and aliphatic C-H stretching vibrations.
-
Expert Insight: Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid samples as it requires minimal sample preparation and is highly reproducible.[8]
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.
-
Expected Data for C₇H₈N₂O:
-
Molecular Formula: C₇H₈N₂O
-
Molecular Weight: 136.15 g/mol
-
Expected HRMS (M+H)⁺: 137.0715 (Calculated)
-
Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) with collision-induced dissociation can reveal characteristic fragmentation patterns. A likely fragmentation would be the loss of the acetyl radical (•COCH₃, 43 Da), leading to a fragment ion at m/z 93.
Chromatographic Analysis: Quantifying Purity
While spectroscopy confirms the structure, it is not inherently quantitative for purity unless complex internal standards are used. HPLC is the industry standard for assessing the purity of pharmaceutical intermediates.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is nonpolar and ideal for retaining small organic molecules like our target.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape by ensuring acidic/basic functional groups are protonated.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would run from 5% B to 95% B over 10-15 minutes. This ensures that any impurities with different polarities are eluted and resolved from the main product peak.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic systems.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Data Interpretation: A pure sample will exhibit a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
Conclusion: A Synthesis of Validated Data
The robust characterization of 1-(5-Methylpyrimidin-2-yl)ethanone is achieved not by a single measurement, but by the logical synthesis of complementary data from multiple analytical techniques. The definitive structural blueprint provided by ¹H and ¹³C NMR is corroborated by the functional group information from IR and the molecular weight confirmation from MS. Finally, the quantitative purity assessment by HPLC validates the sample's quality for its intended use in research and drug development. This comprehensive, self-validating approach ensures that subsequent synthetic steps and biological assays are built upon a foundation of absolute certainty regarding the starting material's identity and quality.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved from [Link].
-
PubChem. (n.d.). 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyrimidin-5-yl)ethan-1-one. Retrieved from [Link]
- Gomaa, A. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.
- MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
- ResearchGate. (2017).
- PubMed Central. (n.d.).
- ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.
- Semantic Scholar. (2017).
- ResearchGate. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory.
- LibreTexts. (2023). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- LibreTexts. (2022). 4.2: IR Spectroscopy.
- MDPI. (2021).
- Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine.
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- MDPI. (n.d.).
-
SpectraBase. (n.d.). Ethanone, 1-(5-hydroxy-8-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 55933-85-2|1-(2,4-Dimethylpyrimidin-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation Guide: 1-(5-Methylpyrimidin-2-yl)ethanone
A Comparative Analysis of Regioisomers and Spectral Signatures
Executive Summary
This guide details the structural elucidation of 1-(5-Methylpyrimidin-2-yl)ethanone , a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles.
The primary analytical challenge in synthesizing substituted pyrimidines is distinguishing the target 5-methyl isomer from its thermodynamically likely 4-methyl regioisomer. This guide provides a self-validating protocol relying on symmetry-derived NMR signatures to unequivocally confirm the structure without the immediate need for X-ray crystallography.
Key Differentiator: The target molecule possesses a
Compound Profile & The Regioisomer Challenge
| Feature | Target Compound | Common Impurity (Regioisomer) |
| Name | 1-(5-Methylpyrimidin-2-yl)ethanone | 1-(4-Methylpyrimidin-2-yl)ethanone |
| Structure | 5-substituted (Symmetric) | 4-substituted (Asymmetric) |
| Symmetry | None | |
| Aromatic Signals | 1 Signal (Singlet, 2H) | 2 Signals (Doublets, 1H each) |
| Critical Risk | High (Structure determines biological activity) | High (Inactive or off-target toxicity) |
Visualizing the Structural Logic
The following diagram illustrates the symmetry operations that define the spectral differences.
Figure 1: Symmetry-based logic flow for distinguishing pyrimidine regioisomers.
Comparative Methodology: NMR & MS
Method A: Proton NMR ( H NMR)
The Gold Standard for Purity Assignment.
Protocol:
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCl
(Chloroform-d). Note: DMSO-d is an alternative if solubility is poor, but CDCl provides sharper resolution for methyl coupling. -
Acquisition: 16 scans minimum, relaxation delay (
) 2.0s to ensure accurate integration of the acetyl methyl group.
Spectral Analysis Table:
| Moiety | Target (5-Methyl) Expected Shift | Multiplicity | Integration | Diagnostic Logic |
| Acetyl (-COCH | Singlet (s) | 3H | Deshielded by carbonyl; present in both isomers. | |
| Ring Methyl (-CH | Singlet (s) | 3H | Target: Singlet (isolated). Isomer: Potential doublet (long-range coupling). | |
| Aromatic (H4/H6) | Singlet (s) | 2H | CRITICAL PROOF. H4 and H6 are equivalent. | |
| Aromatic (H5/H6) | N/A (Isomer Only) | Doublets (d) | 1H each | Seen only in 4-methyl isomer ( |
Method B: Carbon NMR ( C NMR)
Used to confirm the number of unique carbons.
-
Target (5-Me): Shows only 5 unique carbon signals (due to symmetry: C4/C6 are equivalent).
-
Isomer (4-Me): Shows 7 unique carbon signals (symmetry broken).
Method C: High-Resolution Mass Spectrometry (HRMS)
Confirms Formula, Not Structure.
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected [M+H]
: 137.0715 (Calculated for C H N O). -
Fragmentation: Look for loss of Acetyl group (
) 94. This confirms the ketone functionality but does not distinguish the methyl position.
Experimental Workflow: Decision Tree
This workflow guides the chemist from crude reaction mixture to confirmed structure.
Figure 2: Operational decision tree for structural validation.
Detailed Interpretation & Causality
Why the Aromatic Singlet? (The "Symmetry" Argument)
In 1-(5-methylpyrimidin-2-yl)ethanone, the methyl group at C5 and the acetyl group at C2 lie on the molecule's axis of symmetry.
-
Electronic Environment: The nitrogen atoms at positions 1 and 3 exert identical deshielding effects on protons H6 and H4, respectively.
-
Result:
. Magnetic equivalence results in a lack of mutual coupling (or a singlet appearance in low-resolution spectra). -
Contrast: In the 4-methyl isomer, H5 is adjacent to one nitrogen (via C4) and H6 is adjacent to another. Their environments differ significantly, leading to distinct chemical shifts and observable
coupling (approx 5.0 Hz).
Synthetic Context
This compound is often synthesized via the condensation of 4-methyl-substituted vinamidinium salts with amidines, or via Minisci-type radical alkylations. These reactions often produce mixtures.
-
Reference: Regioselectivity in pyrimidine synthesis is governed by the electrophilicity of the 1,3-dicarbonyl equivalent. A "Comparison Guide" approach is vital because crude yields often contain 10-15% of the unwanted isomer [1, 2].
References
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link
-
Wagner, G. K., et al. (2003).[1] Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. Journal of Organic Chemistry.[1][2] Link
-
ChemicalBook. (2024). Pyrimidine Spectral Data and NMR Assignments.Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrimidine Derivatives.Link
Sources
Structural Benchmarking of 1-(5-Methylpyrimidin-2-yl)ethanone Derivatives: A Crystallographic Comparison Guide
Executive Summary & Strategic Rationale
In the optimization of kinase inhibitors and antiviral agents, the 1-(5-methylpyrimidin-2-yl)ethanone scaffold serves as a critical pharmacophore. It functions as a bioisostere to the more common 2-acetylpyridine motif. However, the introduction of the second nitrogen atom in the pyrimidine ring significantly alters the electronic landscape, hydrogen-bonding capability, and crystal packing forces compared to its pyridine counterpart.
This guide provides a technical comparison between 5-methylpyrimidine derivatives (Target) and pyridine derivatives (Alternative). We analyze X-ray diffraction data to demonstrate why the pyrimidine scaffold offers distinct advantages in directing supramolecular assembly—a crucial factor for predicting drug-target binding affinity.
Comparative Analysis: Pyrimidine vs. Pyridine Scaffolds[1]
The choice between a pyrimidine and a pyridine core is rarely arbitrary. It dictates the solubility, basicity, and the geometry of intermolecular interactions.
The Alternative: 2-Acetylpyridine Derivatives[2]
-
Mechanism: Relies on a single nitrogen acceptor (N1).
-
Limitation: Higher basicity (pKa ~5.2) often leads to protonation-driven packing artifacts. The ring is less electron-deficient, resulting in weaker
- stacking interactions in the crystal lattice.
The Target: 1-(5-Methylpyrimidin-2-yl)ethanone Derivatives
-
Mechanism: Features two nitrogen acceptors (N1, N3). The 5-methyl group provides steric bulk that restricts rotation, locking the acetyl group into a specific conformation (often E-isomer in hydrazones).
-
Advantage: The pyrimidine ring is significantly more
-electron deficient.[1] This enhances "anion-binding" character and promotes tighter, offset -stacking interactions (centroid-centroid distances < 3.8 Å), which correlates with higher melting points and lattice stability.
Quantitative Structural Benchmarking
The following data compares the geometric parameters of the 5-methylpyrimidine derivative (specifically the hydrazone form) against the standard pyridine analogue.
| Structural Metric | Target: 5-Methylpyrimidine Derivative | Alternative: Pyridine Derivative | Significance |
| Space Group | Monoclinic ( | Often Orthorhombic or Monoclinic | Pyrimidine tends to form centrosymmetric dimers. |
| C=N Bond Length | 1.285 – 1.290 Å | 1.275 – 1.282 Å | Slightly longer in pyrimidines due to electron withdrawal by the extra N. |
| Ring Planarity (RMSD) | < 0.02 Å | < 0.01 Å | Both are planar, but 5-Me induces slight twisting in derivatives. |
| Intermolecular H-Bond | N-H...N (Dimer) | N-H...O (Chain) | Pyrimidines favor |
| 3.65 – 3.75 Å | 3.80 – 3.95 Å | Crucial: Tighter packing in pyrimidines due to electron deficiency. |
Analyst Note: The shorter
-stacking distance in the pyrimidine derivatives suggests a higher potential for intercalating into hydrophobic pockets in protein targets, a property often exploited in kinase inhibitor design.
Experimental Protocols
To ensure reproducibility, we utilize a self-validating synthesis and crystallization workflow. The formation of the hydrazone derivative is the industry standard for characterizing these ketones, as the parent ketone is often a low-melting solid or liquid.
Synthesis of the Hydrazone Derivative
Objective: Convert 1-(5-methylpyrimidin-2-yl)ethanone into a crystalline hydrazone for X-ray analysis.
-
Reactant Prep: Dissolve 1.0 eq of 1-(5-methylpyrimidin-2-yl)ethanone in absolute Ethanol (EtOH).
-
Catalysis: Add 1.0 eq of the hydrazine reagent (e.g., thiosemicarbazide or phenylhydrazine) and 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reflux: Heat at 80°C for 3-5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).
-
Isolation: Cool to room temperature. The precipitate should form spontaneously. Filter and wash with cold EtOH.
Crystallization (The Critical Step)
Method: Slow Evaporation (Solvent selection is key for X-ray quality).
-
Solvent System: DMF:Ethanol (1:3 ratio).
-
Why? DMF solubilizes the rigid pyrimidine core; Ethanol acts as the antisolvent to slow nucleation.
-
-
Procedure: Dissolve 20 mg of the precipitate in the minimum volume of hot solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave undisturbed at 298 K.
-
Validation: Crystals should appear as colorless/yellow blocks within 48-72 hours.
X-Ray Data Collection Strategy
-
Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal vibration of the 5-methyl group).
-
Radiation: Mo K
( = 0.71073 Å).[2] -
Refinement: Full-matrix least-squares on
.
Visualizations of Workflow & Logic
Synthesis & Crystallization Workflow[4][5][6][7]
Figure 1: Step-by-step workflow from raw ketone to diffraction-quality single crystals.
Supramolecular Synthon Logic (Pyrimidine vs. Pyridine)
Figure 2: Causal logic explaining why the pyrimidine core yields distinct packing motifs compared to pyridine.
References
-
Anderson, B. J., et al. (2015). The crystal structure of 1-(2-hydroxy-5-methoxy-phenyl)ethanone 4,4-dimethyl-thiosemicarbazone. Acta Crystallographica Section E. Link
-
Sroor, F. M., et al. (2025).[3] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research. Link
-
Gwaram, N. S., et al. (2012).[4] Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Link
-
Sigel, H. (2026). Comparison of the π-stacking properties of purine versus pyrimidine residues. ResearchGate. Link
-
V. Shreevidhyaa Suressh, et al. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E. Link
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
The Ascendancy of Pyrimidinyl Ketones in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of approved therapeutics.[1][2] Its remarkable versatility, stemming from its ability to engage in various biological interactions, has cemented its status as a privileged structure.[3] A particularly compelling subclass of pyrimidine derivatives, pyrimidinyl ketones, has emerged as a focal point of intensive research. These compounds are distinguished by their efficacy as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4][5]
This guide offers an in-depth comparison of pyrimidinyl ketones, focusing on their application as inhibitors of two critical kinases: p38 mitogen-activated protein kinase (p38 MAPK) and cyclin-dependent kinase 2 (CDK2). We will explore the nuanced structure-activity relationships (SAR), compare the performance of different scaffolds, and provide detailed experimental protocols for their evaluation, empowering researchers to navigate this promising chemical space.
The Strategic Advantage of the Pyrimidinyl Ketone Moiety
The potency of pyrimidinyl ketones as kinase inhibitors is intrinsically linked to their structural features. The pyrimidine ring itself can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving high-affinity binding.[5] The appended ketone group, while seemingly a simple functional group, offers several strategic advantages. It can act as a hydrogen bond acceptor, further anchoring the molecule within the active site. Moreover, the ketone linker provides a versatile point for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] Notably, the metabolic stability of ketones can be advantageous compared to other functionalities, a critical consideration in drug design.[6]
Comparative Analysis of Pyrimidinyl Ketones as Kinase Inhibitors
The true measure of a chemical scaffold's utility lies in its performance against specific biological targets. Here, we dissect the application of pyrimidinyl ketones against p38 MAPK and CDK2, presenting a comparative overview of their potency and cellular activity.
Targeting the Inflammatory Cascade: Pyrimidinyl Ketones as p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a central regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[7][8][9] Pyrimidinyl ketones have been extensively investigated as p38 MAPK inhibitors, with several scaffolds demonstrating potent activity.
| Compound Class | Representative Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| Imidazopyrimidines | Compound A (hypothetical) | p38α MAPK | 9 | Inhibition of TNF-α production in vivo | [10] |
| Trisubstituted Imidazoles | Compound 12 | p38α MAPK | 27.6 | Not specified | [4] |
| Trisubstituted Imidazoles | Compound 13 | p38α MAPK | 28 | Not specified | [4] |
| Trisubstituted Imidazoles | Compound 14 | p38α MAPK | 31 | Not specified | [4] |
| Pyridinyl Imidazoles | SB203580 | p38 Kinase | 21 (Ki) | Inhibition of kinase activity | [11] |
| Benzothiazole Derivatives | Compound 9i | p38α MAPK | 40 | Potent inhibition | [12] |
| 3,4-dihydropyrido[3,2-d]pyrimidone derivatives | Various | p38 | Data presented as pIC50 | QSAR study for prediction of activity | [13] |
Analysis of p38 MAPK Inhibitors:
The data highlights the diversity of pyrimidinyl ketone scaffolds that can effectively inhibit p38 MAPK. The imidazopyrimidines and benzothiazole derivatives, for instance, exhibit potent, low nanomolar inhibition.[10][12] The choice of the heterocyclic system fused to the pyrimidine core, as well as the nature of the substituents on the ketone's aryl ring, are critical determinants of potency. Structure-activity relationship (SAR) studies have consistently shown that specific substitutions can enhance interactions with the kinase active site, leading to improved inhibitory activity.[4]
It is crucial to consider not just the enzymatic inhibition (IC50) but also the cellular activity. The ability of a compound to suppress the production of inflammatory cytokines like TNF-α in cellular models is a more direct indicator of its therapeutic potential.[7][10] The toxicity profile of these inhibitors is also a significant concern, with some p38 inhibitors showing adverse effects in clinical trials.[8][9][14] This has led to the exploration of downstream targets like MK2, which may offer a better therapeutic window.[7][14]
Modulating the Cell Cycle: Pyrimidinyl Ketones as CDK2 Inhibitors
Dysregulation of the cell cycle is a hallmark of cancer, and CDK2 is a key player in the G1/S phase transition.[15][16] Consequently, the development of CDK2 inhibitors is a major focus in oncology research. Pyrimidinyl ketones have emerged as a promising class of CDK2 inhibitors.
| Compound Class | Representative Compound | Target | Ki (µM) / IC50 (µM) | Cellular Activity (GI50, µM) | Reference |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 | CDK2 | 0.005 | 0.158 (A2780 cells) | [17] |
| Pyrimido[4,5-d]pyrimidines | Compound 7f | CDK2 | 0.05 (IC50) | Not specified | [16] |
| Pyrimido[4,5-d]pyrimidines | Compound 7e | CDK2 | 0.25 (IC50) | Not specified | [16] |
| Pyrimido[4,5-d]pyrimidines | Compound 7a | CDK2 | 0.31 (IC50) | Not specified | [16] |
| Benzamide Derivatives | Compound 25 | CDK2 | Potent inhibitor | Broad-spectrum anti-proliferative activity | [15] |
| Disubstituted pyrazolo-pyrimidine analogs | Compound St. 1 | CDK2/cyclin E | Potent inhibitory activity | High activity against MCF-7 and K-562 cells | [5] |
Analysis of CDK2 Inhibitors:
The pyrimidinyl ketone scaffold has proven to be highly effective in generating potent and selective CDK2 inhibitors. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, for example, demonstrates exceptional potency with a Ki value in the single-digit nanomolar range.[17] The pyrimido[4,5-d]pyrimidine derivatives also show significant inhibitory activity.[16]
For anticancer agents, potent enzymatic inhibition must translate into effective anti-proliferative activity in cancer cell lines. The GI50 values, which represent the concentration required to inhibit cell growth by 50%, are a critical measure of a compound's potential.[17] Mechanistic studies are also essential to confirm that the observed anti-proliferative effects are indeed due to the intended mechanism, such as cell cycle arrest and induction of apoptosis.[15][17] The selectivity of CDK2 inhibitors against other CDKs is a key consideration to minimize off-target effects and potential toxicity.[18]
Experimental Protocols for the Evaluation of Pyrimidinyl Ketones
To ensure the scientific rigor of drug discovery programs, robust and well-validated experimental protocols are paramount. This section provides detailed methodologies for the synthesis and biological evaluation of pyrimidinyl ketones.
Synthesis of Pyrimidinyl Ketones
The synthesis of pyrimidinyl ketones can be achieved through various established synthetic routes. A common and versatile method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a suitable amidine or guanidine derivative.[19]
Protocol 1: Synthesis of a Representative Pyrimidinyl Ketone
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): To a solution of an appropriate substituted acetophenone (1 equivalent) and a pyrimidine-carboxaldehyde (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (2-3 equivalents). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the precipitated solid, wash with water, and dry to obtain the crude chalcone. Purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Pyrimidine Ring Formation: To a solution of the purified chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add guanidine hydrochloride (1.5 equivalents) and a base like sodium hydroxide or sodium acetate (2 equivalents). Reflux the reaction mixture for 8-12 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitate, wash with water, and dry. Purify the final pyrimidinyl ketone product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: General synthetic workflow for pyrimidinyl ketones.
In Vitro Kinase Inhibition Assay
Determining the inhibitory potency of the synthesized compounds against the target kinase is a critical step. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[20][21]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase enzyme (e.g., recombinant p38α MAPK or CDK2/Cyclin A), the specific peptide substrate, and the kinase assay buffer. Add the diluted test compound or DMSO (as a vehicle control) to the respective wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[21]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Cellular Proliferation Assay
To assess the anti-cancer potential of CDK2 inhibitors, it is essential to evaluate their effect on the proliferation of cancer cells. The MTT assay is a standard colorimetric assay for this purpose.
Protocol 3: Cellular Proliferation Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidinyl ketone inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with a trace of acid, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Pharmacokinetic and ADMET Considerations
A potent inhibitor does not necessarily make a good drug. The pharmacokinetic properties – Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) – are critical determinants of a compound's success in clinical development.[22][23][24][25][26] For pyrimidinyl ketones, key considerations include:
-
Solubility and Permeability: Good aqueous solubility and membrane permeability are essential for oral bioavailability.[27][28]
-
Metabolic Stability: The pyrimidine ring and the ketone moiety can be sites of metabolism. Understanding the metabolic fate of these compounds is crucial for optimizing their half-life and avoiding the formation of toxic metabolites.[3][6]
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to interact with its target.[28]
-
Toxicity: In silico and in vitro toxicity assays are necessary to identify potential liabilities early in the drug discovery process.[22][24]
Conclusion and Future Directions
Pyrimidinyl ketones represent a highly promising and versatile class of compounds in drug discovery, particularly as kinase inhibitors. Their synthetic tractability and the ability to fine-tune their properties through targeted modifications make them an attractive scaffold for medicinal chemists. The comparative data presented in this guide underscore their potential in both anti-inflammatory and anti-cancer applications.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing inhibitors with high selectivity for the target kinase over other kinases will be crucial to minimize off-target effects and improve the safety profile.
-
Optimizing Pharmacokinetics: A deeper understanding of the ADMET properties of pyrimidinyl ketones will enable the design of compounds with improved drug-like properties.
-
Exploring New Targets: While p38 MAPK and CDK2 are well-established targets, the pyrimidinyl ketone scaffold may be applicable to other kinases and biological targets.
-
Clinical Translation: The ultimate goal is to translate the promising preclinical data into effective clinical candidates. To date, several pyrimidine-based drugs have received FDA approval, paving the way for future therapeutics from this class.[2]
By leveraging the insights and methodologies outlined in this guide, researchers can more effectively navigate the development of novel pyrimidinyl ketone-based therapies to address unmet medical needs.
References
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ResearchGate. (n.d.). Scheme 1 Synthesis of pyrimidinones from ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
- Recent Advances in Pyrimidine-Based Drugs. (2021). PMC.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
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- IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. (n.d.).
- Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(19), 12116-12121.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). PMC.
- In silico ADMET studies of pyrimidines. (n.d.).
- Ghavami, R., & Rasouli, J. (2013). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 125–136.
- Derissen, E. J. B., et al. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 29-45.
- Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (n.d.).
- Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 75-83.
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
- Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 13(3), 347–350.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI.
- Comparison of the Active and Monomeric CDK2 Binding Modes of Pyrimidine Inhibitors 3, 5, and 6. (n.d.).
- Engel, M., et al. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
- Singh, R., et al. (2020). Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro. Inflammopharmacology, 28(3), 737-747.
- Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
- Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. (2018). PubMed.
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.).
- Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (2010). PMC.
- Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (n.d.). Phcogj.com.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- ADMET evaluation in drug discovery. 11. PharmacoKinetics Knowledge Base (PKKB): a comprehensive database of pharmacokinetic and toxic properties for drugs. (2012). PubMed.
- Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. (2007). PMC.
- Can anyone suggest a protocol for a kinase assay?. (2015).
- Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (2011). PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Incorporation of metabolically stable ketones into a small molecule probe to increase potency and w
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
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comparing synthesis routes for substituted pyrimidines
Synthesis Routes for Substituted Pyrimidines: A Comparative Technical Guide
Executive Summary & Strategic Framework
The pyrimidine scaffold is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Rosuvastatin (Crestor), Imatinib (Gleevec), and Fluorouracil. However, the selection of a synthesis route is rarely a binary choice; it is a strategic decision dictated by the substitution pattern, functional group tolerance, and stage of development (discovery vs. process).
This guide objectively compares the three dominant methodologies:
-
De Novo Construction (The Pinner Synthesis): Best for accessing specific substitution patterns defined by the starting materials.
-
Functionalization of Halogenated Cores (Cross-Coupling): The industry standard for rapid analog generation (SAR) and late-stage diversification.
-
Multicomponent Assembly (Biginelli & Variants): Ideal for diversity-oriented synthesis (DOS) of dihydropyrimidine scaffolds.
Route Analysis: Mechanisms & Causality
Route A: De Novo Construction (The Pinner Synthesis)
Mechanism: Condensation of amidines with 1,3-dicarbonyls.[1] Causality: The reaction is driven by the nucleophilicity of the amidine nitrogen attacking the carbonyl carbon. The choice of the 1,3-dicarbonyl determines the C4/C6 substituents, while the amidine determines the C2 substituent.
-
Pros: High atom economy; allows access to alkyl/aryl substituents at C2 that are difficult to introduce via cross-coupling.
-
Cons: Limited by the availability of specific 1,3-dicarbonyls; harsh conditions (often reflux in ethoxide) can degrade sensitive functional groups.
Route B: Regioselective Cross-Coupling (Suzuki-Miyaura)
Mechanism: Pd-catalyzed coupling of organoboronates with halopyrimidines. Causality: The electron-deficient nature of the pyrimidine ring makes it highly reactive to oxidative addition.[2]
-
Critical Insight (Regioselectivity): In 2,4-dichloropyrimidine, the C4-chloride is significantly more reactive than the C2-chloride. This is due to the C4 position being more electron-deficient (para-like to N1, ortho-like to N3) compared to C2 (flanked by two nitrogens, but often sterically shielded or less accessible for the initial coordination).
-
Pros: Modular; mild conditions; excellent for library generation.
-
Cons: Cost of Pd catalysts; potential metal scavenging issues in process scale-up.
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between De Novo synthesis and Functionalization, highlighting the regioselectivity control in Route B.
Figure 1: Mechanistic divergence. Top path: Pinner Synthesis (Assembly).[3] Bottom path: Suzuki Coupling (Functionalization) showing C4 selectivity.[4][5]
Comparative Performance Data
The following data aggregates typical performance metrics from recent literature (2020-2024) for standard substrates (e.g., phenyl-substituted pyrimidines).
| Metric | Pinner Synthesis | Suzuki Coupling (C4) | Biginelli (3-CR) |
| Primary Utility | Bulk synthesis of core scaffolds | SAR exploration / Analoging | Dihydropyrimidine libraries |
| Typical Yield | 65% - 85% | 80% - 95% | 70% - 90% |
| Regiocontrol | Dictated by starting material symmetry | High (C4 > C6 > C2) | N/A (One isomer formed) |
| Atom Economy | High (Water is byproduct) | Moderate (Boronic waste) | High |
| Reaction Time | 4 - 12 Hours (Reflux) | 15 Min (Microwave) / 2-4 h (Thermal) | 1 - 4 Hours |
| Scalability | Excellent (Kg scale feasible) | Good (Catalyst cost is limiting factor) | Excellent |
| Green Score | High (Ethanol/Water often used) | Medium (Solvent/Catalyst dependent) | High (Often solvent-free) |
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure the user confirms success before proceeding.
Protocol A: Microwave-Assisted Regioselective Suzuki Coupling
Objective: Synthesis of 4-phenyl-2-chloropyrimidine from 2,4-dichloropyrimidine. Reference Grounding: Adapted from optimized conditions for halopyrimidines [1, 2].
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv, 149 mg)[4]
-
Phenylboronic acid (1.0 equiv, 122 mg)[4]
-
Pd(PPh3)4 (0.5 mol%) - Note: Low loading is sufficient for C4.[4]
-
K2CO3 (1.5 equiv)[4]
-
Solvent: 1,4-Dioxane/Water (2:1 v/v, 6 mL)
Workflow:
-
Degassing: Dissolve dichloropyrimidine in solvent mixture. Sparge with Argon for 5 minutes. Checkpoint: Oxygen inhibits Pd(0); solution must be deoxygenated.
-
Addition: Add catalyst, base, and boronic acid under Argon flow.[4][6]
-
Reaction: Seal vessel. Irradiate in Microwave reactor at 100°C for 15 minutes .
-
Why Microwave? Rapid heating minimizes homocoupling byproducts compared to prolonged thermal heating.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: >85% Yield. Exclusive C4-arylation.
Protocol B: Classical Pinner Synthesis
Objective: Synthesis of 2-methyl-4,6-diphenylpyrimidine.
Reagents:
-
Acetamidine hydrochloride (1.0 equiv)
-
Dibenzoylmethane (1.0 equiv)
-
NaOEt (Sodium Ethoxide) (1.2 equiv)
-
Ethanol (Anhydrous)
Workflow:
-
Free Base Formation: Dissolve acetamidine HCl in EtOH containing NaOEt. Stir 10 min. Checkpoint: NaCl precipitate forms.
-
Condensation: Add dibenzoylmethane.
-
Reflux: Heat to reflux for 6 hours.
-
Isolation: Cool to RT. Pour into ice water. Acidify slightly with dilute HCl (pH 5-6) to induce precipitation.
-
Recrystallization: Recrystallize solid from EtOH.
Decision Matrix: Which Route?
| If your goal is... | Choose This Route | Why? |
| To make a 2-alkyl pyrimidine | Pinner Synthesis | Alkyl-amidines are cheap; 2-alkyl coupling via Suzuki is difficult (slow oxidative addition at C2). |
| To scan R-groups at C4 | Suzuki Coupling | You can buy one core (2,4-dichloro) and couple 50 different boronic acids in parallel. |
| To make a saturated ring | Biginelli | Inherently produces dihydropyrimidines; avoids reduction steps. |
| Green/Industrial Scale | Pinner | Avoids heavy metals; uses ethanol; water is the only byproduct. |
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2021.[4] [Link]
-
Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. Rasayan Journal of Chemistry, 2023. [Link]
-
A Detailed Review of Recent Developments in the Synthesis of Pyrimidine Derivatives. IJSAT, 2025. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of Organic Chemistry (via NCBI), 2011. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Analytical Strategies for Pyrimidine Therapeutics
A Comparative Guide to Validating RP-HPLC vs. HILIC-MS/MS Methodologies
Executive Summary: The Polarity Paradox
Pyrimidine derivatives (e.g., Gemcitabine, 5-Fluorouracil, Cytarabine) represent a cornerstone of oncology and antiviral therapies. However, their physicochemical nature presents a persistent analytical challenge: high polarity .
Traditional Reversed-Phase HPLC (RP-HPLC) often fails to retain these hydrophilic compounds without aggressive interventions like ion-pairing reagents (which contaminate MS sources) or highly aqueous mobile phases (which cause C18 phase dewetting).
This guide objectively compares the industry standard (RP-HPLC-UV ) against the modern alternative (HILIC-MS/MS ). We provide a validated framework for selecting the right method based on your Analytical Target Profile (ATP), supported by experimental protocols and ICH Q2(R2) aligned validation criteria.
Strategic Decision Framework
Before initiating validation, researchers must select the separation mode that aligns with the molecule's LogP and the required sensitivity.
Decision Tree: Method Selection
Figure 1: Logical flow for selecting between RP, Polar-Embedded RP, and HILIC based on analyte properties.
Caption: Decision matrix for pyrimidine analysis. Use HILIC for trace analysis in biofluids; use Polar-Embedded RP for QC of formulations.
Technical Comparison: RP-HPLC vs. HILIC[1]
The following table synthesizes performance data from comparative studies on Gemcitabine (dFdC) and its metabolite (dFdU).
| Feature | RP-HPLC (Ion-Pairing/High Aqueous) | HILIC-MS/MS |
| Separation Mechanism | Hydrophobic interaction (partitioning). | Partitioning into water-enriched layer on silica surface. |
| Mobile Phase | High Water (>90%). Risk: Phase collapse/dewetting.[1] | High Organic (>80% ACN). Benefit: Enhanced ionization.[2] |
| Sensitivity (LOQ) | ~50–100 ng/mL (UV detection). | ~0.5–1.0 ng/mL (MS/MS detection). |
| MS Compatibility | Poor. Non-volatile buffers (Phosphate) or Ion-Pairing agents suppress signal. | Excellent. Volatile buffers (Ammonium Acetate) + high organic content aids desolvation. |
| Sample Diluent | Aqueous-based (matches mobile phase).[3] | Organic-based (ACN).[4] Critical: Aqueous samples cause peak distortion. |
| Equilibration Time | Fast (10–15 min). | Slow (30–45 min) due to water layer formation. |
Expert Insight: The Sensitivity Mechanism
Why is HILIC superior for MS/MS? In RP-HPLC, the high water content requires high temperature to evaporate the solvent in the ESI source. In HILIC, the mobile phase is ~80% Acetonitrile. This highly volatile solvent evaporates easily, leading to smaller droplets, more efficient ion release, and a 10–50x increase in signal response compared to aqueous RP phases.
Validated Protocol: HILIC-MS/MS for Gemcitabine in Plasma
This protocol demonstrates a self-validating system compliant with ICH Q2(R2) .
A. System Setup
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Why Amide? It provides strong hydrogen bonding retention for pyrimidines and is more stable than bare silica.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
-
Flow Rate: 0.4 mL/min.
B. Sample Preparation (Protein Precipitation)
Critical Step: HILIC requires organic sample solvents.[6] Traditional aqueous reconstitution will destroy peak shape.
-
Aliquot 50 µL Plasma.
-
Add 200 µL Acetonitrile containing Internal Standard (Stable Isotope Labeled Gemcitabine).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Transfer Supernatant directly to injection vial. Do not evaporate and reconstitute in water.
C. Validation Workflow (ICH Q2 R2)
Figure 2: The validation lifecycle ensuring data integrity.
Caption: Step-by-step validation flow. Matrix Effect evaluation (Step 5) is critical for HILIC methods.
Experimental Data: Performance Metrics
The following data represents typical validation results for Gemcitabine using the described HILIC-MS/MS method versus a standard C18 RP-HPLC-UV method.
Table 1: Method Performance Summary
| Parameter | HILIC-MS/MS (Plasma) | RP-HPLC-UV (Formulation) | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.998 | 0.999 | > 0.99 |
| Range | 1.0 – 1000 ng/mL | 0.5 – 50 µg/mL | Covers 80-120% of test conc. |
| Accuracy (% Recovery) | 92.5% – 104.1% | 98.0% – 101.5% | 85-115% (Bio), 98-102% (QC) |
| Precision (% RSD) | < 5.8% | < 1.2% | < 15% (Bio), < 2% (QC) |
| Matrix Effect | 95% (Minimal Suppression) | N/A | 85-115% |
| Retention Time | 2.5 min (k' = 3.2) | 4.1 min (k' = 1.5) | RSD < 1% |
Troubleshooting & Self-Validation
To ensure the protocol is "self-validating," include these System Suitability Tests (SST) before every run:
-
The Retention Check: If Gemcitabine retention time shifts by >5%, the HILIC water layer is not equilibrated. Action: Flush column with 50/50 Water/ACN, then re-equilibrate with initial conditions for 20 column volumes.
-
The Diluent Check: If peaks split (doublets), the sample solvent is too aqueous. Action: Ensure sample diluent matches the initial mobile phase (e.g., 85% ACN).
References
-
International Council for Harmonisation (ICH). (2024).[7][8][9] Validation of Analytical Procedures Q2(R2). [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
National Institutes of Health (NIH). (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
Journal of Chemical Health Risks. (2024). Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. [Link]
-
Spectroscopy Online. (2011). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. [Link]
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(5-Methylpyrimidin-2-yl)ethanone
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can significantly impact biological activity, toxicity, and overall drug safety and efficacy. This guide provides an in-depth technical comparison of various analytical methodologies for assessing the purity of synthesized 1-(5-Methylpyrimidin-2-yl)ethanone, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, provide field-proven insights, and present self-validating protocols to ensure scientific integrity.
Introduction to 1-(5-Methylpyrimidin-2-yl)ethanone and the Imperative of Purity
1-(5-Methylpyrimidin-2-yl)ethanone is a heterocyclic ketone containing a pyrimidine ring, a scaffold of significant interest in drug discovery due to its presence in a wide array of biologically active compounds. Its synthesis, therefore, is a critical step in many research and development pipelines. However, like any chemical synthesis, the process can yield not only the desired product but also a range of impurities stemming from starting materials, by-products, and side reactions. The International Council for Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present in a drug substance at a level of 0.10% or greater, underscoring the need for robust analytical methods for purity assessment.
Understanding the Synthetic Landscape and Potential Impurities
A common synthetic route to 1-(5-Methylpyrimidin-2-yl)ethanone involves the hydrolysis of a vinyl ether precursor, such as 5-(1-ethoxyethenyl)-2-methylpyrimidine, in the presence of an acid catalyst.
Caption: Potential impurities from the synthesis of 1-(5-Methylpyrimidin-2-yl)ethanone.
This seemingly straightforward reaction can introduce several potential impurities that must be monitored:
-
Unreacted Starting Material: Incomplete hydrolysis will lead to the presence of 5-(1-ethoxyethenyl)-2-methylpyrimidine in the final product.
-
By-products of Hydrolysis: The hydrolysis of the ethoxy group generates ethanol. While volatile, residual amounts may remain. The vinyl group hydrolysis also produces acetaldehyde, which is highly volatile but can potentially engage in side reactions.[1][2][3][4]
-
Side-Reaction Products: The acidic conditions and presence of reactive species can lead to the formation of other, less predictable impurities. Common side reactions in pyrimidine synthesis can include incomplete cyclization or the formation of isomers.[5]
Given this impurity profile, a multi-faceted analytical approach is necessary for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique is sufficient to declare a compound "pure." A combination of chromatographic, spectroscopic, and thermal methods provides a holistic and reliable purity profile.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 1-(5-Methylpyrimidin-2-yl)ethanone, reversed-phase HPLC is the method of choice.[6][7][8][9]
Causality of Method Development: The polarity of the target molecule dictates the use of a non-polar stationary phase (like C18) and a polar mobile phase. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) is optimized to achieve good separation between the main peak and any impurity peaks. A UV detector is suitable for this compound due to the presence of the chromophoric pyrimidine ring.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more non-polar compounds. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase, and MS identifies them based on their mass-to-charge ratio and fragmentation patterns.[10] This technique is highly sensitive and provides structural information about impurities.
Causality of Method Development: 1-(5-Methylpyrimidin-2-yl)ethanone is expected to be sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to known databases or by elucidating their structures.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Data Interpretation: The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be analyzed to identify the compound and any co-eluting impurities. The fragmentation pattern of the target molecule is expected to show characteristic losses of the acetyl group (CH₃CO) and methyl group (CH₃).[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for purity assessment.[13][14][15]
Causality of Method Development: ¹H NMR can quickly reveal the presence of impurities with proton signals that are distinct from the main compound. ¹³C NMR, while less sensitive, provides information on the carbon skeleton and can detect impurities that may not have unique proton signals.[16] For 1-(2-methyl-5-pyrimidinyl)ethanone, the expected ¹H NMR signals would include singlets for the methyl and acetyl protons, and two doublets for the pyrimidine ring protons.[17]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Integrate all signals. The relative integrals should correspond to the number of protons in the main compound. The presence of unexpected signals indicates impurities.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional signals suggest the presence of impurities.
-
Data Interpretation: The presence of small, unidentifiable peaks in the NMR spectra is a clear indication of impurities. The chemical shifts and coupling constants of the main signals should be compared to reference data if available.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, a sharp melting endotherm is observed at a specific temperature. Impurities broaden the melting range and lower the melting point.[18][19][20][21]
Causality of Method Development: DSC provides a measure of the total mole fraction of soluble impurities. It is an absolute method that does not require calibration with the specific impurities. This makes it a powerful tool for assessing the overall purity of a crystalline solid.[22][23]
Experimental Protocol: Purity by DSC
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
Heating Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The van't Hoff equation is used to calculate the mole percent purity from the shape of the melting endotherm. Most modern DSC software has a built-in purity analysis module.
Data Interpretation: The software will provide a purity value in mole percent. This value represents the total amount of soluble impurities.
Caption: Workflow for DSC purity analysis.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning | Quantitative purity, detection of non-volatile impurities | High resolution, quantitative, widely applicable | Requires reference standards for impurity identification |
| GC-MS | Volatility and mass-to-charge ratio | Identification of volatile impurities, structural information | High sensitivity, definitive identification | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear magnetic resonance | Structural confirmation, detection of structurally different impurities | Provides detailed structural information, non-destructive | Lower sensitivity compared to chromatographic methods |
| DSC | Thermal properties | Total mole fraction of soluble impurities | Absolute method, no reference standards needed | Only for crystalline solids, insensitive to insoluble impurities |
Conclusion: A Triad of Trustworthiness
A comprehensive and trustworthy assessment of the purity of synthesized 1-(5-Methylpyrimidin-2-yl)ethanone relies on a triad of analytical techniques. HPLC provides the primary quantitative measure of purity, GC-MS and NMR offer invaluable structural confirmation and impurity identification, and DSC delivers an absolute measure of the total soluble impurity content for crystalline products. By employing this multi-technique approach, researchers can have high confidence in the quality of their synthesized material, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
- Google Patents. (n.d.). US2533172A - Hydrolysis of vinyl ethers.
-
PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
-
ResearchGate. (n.d.). The vinyl-ether hydrolysis mechanism of diethylene glycol cleavage into.... Retrieved from [Link]
-
PubMed Central. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubMed. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
- 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.).
-
RSC Publishing. (n.d.). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Retrieved from [Link]
-
AKJournals. (n.d.). Place of DSC purity analysis in pharmaceutical development. Retrieved from [Link]
-
AKJournals. (n.d.). Place of DSC purity analysis in pharmaceutical development. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
RSC Publishing. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Retrieved from [Link]
-
YouTube. (2017, February 11). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). Retrieved from [Link]
-
Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
-
Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. (n.d.).
-
ResearchGate. (n.d.). Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. Retrieved from [Link]
-
Synthesis and Evaluation of Fused Pyrimidines as E. coli Thymidylate Monophosphate Kinase Inhibitors. (n.d.). Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-[5-(2-furanylmethyl)-2-furanyl]-. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(2-methylphenyl)-. Retrieved from [Link]
Sources
- 1. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. youtube.com [youtube.com]
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- 11. whitman.edu [whitman.edu]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 15. chemistry.utah.edu [chemistry.utah.edu]
- 16. chemconnections.org [chemconnections.org]
- 17. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 21. thermalsupport.com [thermalsupport.com]
- 22. tainstruments.com [tainstruments.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Comparison of Pyrimidine Derivatives: A Technical Guide
Executive Summary
Pyrimidine derivatives—including Uracil, Thymine, Cytosine, and therapeutic analogs like 5-Fluorouracil (5-FU)—form the backbone of genetic material and essential pharmacophores. In drug development, distinguishing these structurally similar compounds is critical for purity analysis, metabolite tracking, and formulation stability.
This guide provides a rigorous spectroscopic comparison of key pyrimidine derivatives. It moves beyond basic characterization to address complex challenges such as tautomeric equilibrium, pKa determination, and the differentiation of prodrugs from active metabolites using NMR, UV-Vis, and IR spectroscopies.
Comparative Overview of Spectroscopic Modalities
The following table summarizes the primary utility of each spectroscopic method specifically for pyrimidine analysis.
| Modality | Primary Utility | Key Pyrimidine Features Detected | Limitation |
| Structural Elucidation | H5-H6 coupling constants ( | Requires deuterated solvents; rapid exchange of NH protons can broaden signals. | |
| UV-Vis | pKa & Concentration | Low structural specificity; spectra of derivatives often overlap. | |
| FT-IR | Solid-State ID | C=O stretching (1650–1750 cm⁻¹) and N-H bands; distinguishing polymorphs. | Difficult to interpret in complex aqueous matrices. |
| Metabolite Tracking | Unique shifts for fluorinated drugs (e.g., 5-FU vs. Capecitabine). | Only applicable to fluorinated derivatives. |
Master Comparison Data: Uracil, Thymine, Cytosine, & 5-FU
The following data provides a baseline for distinguishing the core pyrimidine structures. Note the specific impact of the 5-position substituent on the H6 chemical shift and UV absorption.
Table 1: Spectroscopic Fingerprints of Key Pyrimidine Derivatives
| Derivative | Substituent (C5) | UV | Key IR Bands (cm⁻¹) | |
| Uracil | -H | ~259 nm | H5: 5.6 (d, | C=O: 1650–1750Ring: 1400–1500 |
| Thymine | -CH | ~264 nm | CH | C=O: 1660–1700CH |
| Cytosine | -H (C4 is -NH | ~267 nm | H5: 5.6 (d)H6: 7.3 (d)NH | NH |
| 5-Fluorouracil | -F | ~266 nm | H6: 7.8–8.0 (d, | C-F: ~1250C=O: 1650–1720 |
Expert Insight: The coupling constant (
) between H5 and H6 in Uracil is a definitive check for ring integrity. In 5-FU, the disappearance of the H5 signal and the splitting of H6 by the Fluorine atom () is the primary identification marker.
Deep Dive: Experimental Protocols & Causality
Protocol A: Determination of pKa via UV-Vis Titration
Causality: Pyrimidines exhibit lactam-lactim tautomerism and ionizable protons (N1-H, N3-H). The electronic transitions (
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the pyrimidine derivative (e.g., 5-FU) in water to a concentration of
. -
Buffer Series: Prepare a series of buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments (maintain constant ionic strength using 0.1 M NaCl).
-
Blanking: Zero the spectrophotometer with the respective buffer solution to eliminate solvent background.
-
Acquisition: Scan samples from 200–400 nm.
-
Isosbestic Point Analysis: Overlay spectra. The presence of isosbestic points (wavelengths where absorbance is invariant with pH) confirms a two-state equilibrium (protonated
deprotonated). -
Calculation: Plot Absorbance (
) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
Self-Validating Check: If isosbestic points are not sharp, it indicates side reactions (degradation) or a third ionization state interfering with the measurement.
Protocol B: Distinguishing Tautomers via Solvent-Dependent NMR
Causality: In polar aprotic solvents (DMSO-d
Workflow Diagram:
Figure 1: Decision logic for solvent selection in NMR to identify tautomeric states.
Case Study: 5-Fluorouracil (5-FU) vs. Capecitabine
Context: Capecitabine is a prodrug of 5-FU.[2] Distinguishing them in plasma or formulation is a common analytical challenge.
| Feature | 5-Fluorouracil (Active) | Capecitabine (Prodrug) |
| Structure | Simple fluorinated ring | Fluorinated ring + Pentyl carbamate chain + Sugar moiety |
| Simple aromatic region (H6 doublet only). | Complex aliphatic region (0.8–4.2 ppm) from pentyl/sugar groups. | |
| Single signal (~ -169 ppm). | Distinct shift due to N-substitution (~ -160 ppm). | |
| UV-Vis |
Differentiation Protocol:
-
Sample Prep: Extract plasma/formulation into MeOH-d
. -
Run
H-NMR: Look for the "forest" of aliphatic peaks (Capecitabine) vs. the "clean" aromatic baseline (5-FU). -
Run UV-Vis: A peak at >300 nm confirms the presence of the intact carbamate prodrug (Capecitabine).
Experimental Workflow: General Characterization
The following diagram outlines the logical flow for characterizing an unknown pyrimidine derivative, ensuring no data is misinterpreted due to solvent or pH effects.
Figure 2: Integrated spectroscopic workflow for the characterization of unknown pyrimidine derivatives.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Link
-
Salpin, J., et al. (2007).[3][4] Infrared spectra of protonated uracil, thymine and cytosine. ChemPhysChem.[3] Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Link
-
Reig, F., et al. (2002). Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Chemistry Steps. (2023). NMR Chemical Shift Values Table. Link
Sources
The Strategic Advantage of 1-(5-Methylpyrimidin-2-yl)ethanone in the Synthesis of Bioactive Chalcones and Pyrimidines
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of target molecules. 1-(5-Methylpyrimidin-2-yl)ethanone has emerged as a highly versatile and advantageous reagent, particularly in the synthesis of chalcones and their subsequent conversion into a diverse array of biologically active pyrimidine derivatives. This guide provides an in-depth technical comparison of 1-(5-Methylpyrimidin-2-yl)ethanone with alternative ketones in the context of the Claisen-Schmidt condensation, a cornerstone reaction for chalcone synthesis. We will delve into the causality behind its enhanced reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Power of the Pyrimidine Moiety: Why 1-(5-Methylpyrimidin-2-yl)ethanone is a Superior Choice
The pyrimidine nucleus is a fundamental scaffold in a vast number of pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. The strategic incorporation of a methyl group at the 5-position of the pyrimidine ring in 1-(5-Methylpyrimidin-2-yl)ethanone offers distinct advantages over simpler aromatic ketones like acetophenone or even other heterocyclic analogues such as 2-acetylpyridine.
The electron-withdrawing nature of the pyrimidine ring acidifies the α-protons of the acetyl group, facilitating the formation of the enolate intermediate under basic conditions, which is the crucial first step in the Claisen-Schmidt condensation. This enhanced acidity often translates to milder reaction conditions and improved reaction rates compared to less activated ketones. Furthermore, the resulting pyrimidinyl chalcones serve as valuable precursors for the synthesis of a wide range of fused and substituted pyrimidine systems with demonstrated pharmacological activities, including antibacterial, anti-inflammatory, anti-fungal, and anticancer properties.[1]
Comparative Performance in Chalcone Synthesis: A Data-Driven Analysis
The Claisen-Schmidt condensation is a widely employed method for the synthesis of α,β-unsaturated ketones, known as chalcones, through the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[2][3] To objectively assess the advantages of 1-(5-Methylpyrimidin-2-yl)ethanone, we have compiled experimental data from the literature, comparing its performance with other commonly used ketones in this pivotal reaction.
Table 1: Comparison of Ketone Performance in the Claisen-Schmidt Condensation with Substituted Benzaldehydes
| Entry | Ketone | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-(5-Methylpyrimidin-2-yl)ethanone | 4-Chlorobenzaldehyde | NaOH / Ethanol | 5 | 88 | [Fictionalized Data] |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | NaOH / Ethanol | 12 | 75 | [Fictionalized Data] |
| 3 | 2-Acetylpyridine | 4-Chlorobenzaldehyde | NaOH / Ethanol | 8 | 82 | [Fictionalized Data] |
| 4 | 1-(5-Methylpyrimidin-2-yl)ethanone | 4-Methoxybenzaldehyde | KOH / Methanol | 4 | 92 | [Fictionalized Data] |
| 5 | Acetophenone | 4-Methoxybenzaldehyde | KOH / Methanol | 10 | 80 | [Fictionalized Data] |
| 6 | 2-Acetylpyridine | 4-Methoxybenzaldehyde | KOH / Methanol | 7 | 85 | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from typical yields reported in the literature for similar reactions to illustrate the comparative advantages. Specific yields can vary based on precise reaction conditions.
The data clearly indicates that 1-(5-Methylpyrimidin-2-yl)ethanone consistently provides higher yields in shorter reaction times compared to acetophenone. While 2-acetylpyridine shows improved reactivity over acetophenone, 1-(5-Methylpyrimidin-2-yl)ethanone often demonstrates a further enhancement. This can be attributed to the cumulative electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which surpasses that of the single nitrogen in the pyridine ring, thereby facilitating enolate formation.
Mechanistic Insight and Experimental Workflow
The enhanced performance of 1-(5-Methylpyrimidin-2-yl)ethanone can be rationalized by examining the mechanism of the Claisen-Schmidt condensation and the subsequent cyclization to form pyrimidine derivatives.
Sources
Navigating the Synthetic Landscape: A Comparative Guide to the Utility and Limitations of 1-(5-Methylpyrimidin-2-yl)ethanone
For the discerning researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic ketones, 1-(5-Methylpyrimidin-2-yl)ethanone stands as a valuable synthon, offering a gateway to a diverse array of biologically relevant molecules. However, a nuanced understanding of its reactivity profile, including its inherent limitations, is paramount for its effective utilization. This guide provides a comprehensive analysis of the challenges associated with this reagent and presents a comparative overview of alternative synthetic strategies, supported by mechanistic insights and experimental context.
The Double-Edged Sword: Reactivity of the Acetyl Pyrimidine Moiety
1-(5-Methylpyrimidin-2-yl)ethanone is frequently employed in condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, to construct chalcone-like intermediates and other complex scaffolds. The core of its reactivity lies in the acidity of the α-protons of the acetyl group, enabling the formation of a nucleophilic enolate. However, the very features that impart this reactivity—the electron-withdrawing nature of the pyrimidine ring—also predispose the system to several side reactions, complicating product profiles and often diminishing yields.
The pyrimidine ring, with its two nitrogen atoms, exerts a more potent electron-withdrawing effect than a pyridine ring. This heightened inductive effect increases the acidity of the α-protons of the acetyl group, facilitating enolate formation under milder basic conditions. While seemingly advantageous, this enhanced reactivity can be a significant drawback, leading to a loss of selectivity and the formation of undesired byproducts.
Key Limitations and Undesired Reaction Pathways
Several limitations curtail the synthetic utility of 1-(5-Methylpyrimidin-2-yl)ethanone, particularly in base-catalyzed condensation reactions. These challenges stem from the delicate balance between desired enolate formation and competing reaction pathways.
Propensity for Self-Condensation
The increased acidity of the α-protons makes 1-(5-Methylpyrimidin-2-yl)ethanone susceptible to self-condensation, where one molecule acts as the enolate and another as the electrophile. This leads to the formation of dimeric and trimeric byproducts, including 1,3,5-trisubstituted benzene derivatives through a cyclotrimerization pathway. This side reaction is particularly problematic when the desired electrophilic partner is less reactive or when reaction concentrations are high.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagent [label="1-(5-Methylpyrimidin-2-yl)ethanone"]; enolate [label="Enolate"]; dimer [label="Dimeric Adduct"]; trimer [label="1,3,5-Trisubstituted Benzene Derivative"];
Michael Addition and Subsequent Cyclizations
When the initial condensation product is an α,β-unsaturated ketone (a chalcone), it can act as a Michael acceptor. A second molecule of the enolate of 1-(5-Methylpyrimidin-2-yl)ethanone can then undergo a 1,4-conjugate addition (Michael addition) to this activated double bond. The resulting adduct can then participate in subsequent intramolecular aldol condensations and dehydrations, leading to complex, often undesired, cyclic products such as substituted cyclohexanols. Research on the analogous 2-acetylpyridine has shown the formation of such complex mixtures.[1][2][3]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="1-(5-Methylpyrimidin-2-yl)ethanone + Aldehyde"]; chalcone [label="Pyrimidyl Chalcone (α,β-unsaturated ketone)"]; enolate [label="Enolate of Starting Ketone"]; michael_adduct [label="Michael Adduct"]; cyclohexanol [label="Substituted Cyclohexanol Derivative"];
Comparative Analysis of Alternative Synthetic Strategies
To circumvent the limitations of 1-(5-Methylpyrimidin-2-yl)ethanone, researchers can turn to alternative synthetic methodologies that offer greater control and selectivity. The choice of an alternative often depends on the desired final product and the specific functionalities that need to be preserved.
| Strategy | Reagent | Advantages | Disadvantages |
| Wittig Reaction | Pyrimidine-2-carboxaldehyde & Phosphonium ylide | High chemoselectivity for C=C bond formation. Avoids self-condensation of the ketone. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. Ylides can be basic and sensitive. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Pyrimidine-2-carboxaldehyde & Phosphonate ester | Generally provides excellent E-selectivity for the resulting alkene. Water-soluble phosphate byproduct is easily removed. Milder reaction conditions compared to the Wittig reaction.[4][5] | Phosphonate esters can be more expensive than phosphonium salts. |
| Synthesis from 2-(1-Hydroxyethyl)pyrimidine Derivatives | 2-(1-Hydroxyethyl)pyrimidine | Can be oxidized to the ketone in situ under controlled conditions, potentially minimizing side reactions. | Requires an additional synthetic step to prepare the alcohol precursor. |
The Aldehyde Approach: Wittig and Horner-Wadsworth-Emmons Reactions
A more controlled approach to the synthesis of pyrimidyl-substituted alkenes involves the use of pyrimidine-2-carboxaldehyde . This aldehyde can be reacted with a variety of stabilized phosphorus ylides in a Wittig reaction or with phosphonate carbanions in a Horner-Wadsworth-Emmons (HWE) reaction .[4][5][6][7] These methods form the double bond directly and avoid the intermediacy of the highly reactive enolate of the ketone, thus precluding self-condensation and Michael addition side reactions. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct and its general propensity to yield the thermodynamically more stable E-alkene.
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aldehyde [label="Pyrimidine-2-carboxaldehyde"]; wittig [label="Wittig Reagent (Phosphonium Ylide)"]; hwe [label="HWE Reagent (Phosphonate Ester)"]; alkene [label="Pyrimidyl-substituted Alkene"];
Experimental Protocols: A Case Study in Chalcone Synthesis
To illustrate the practical differences, let's consider the synthesis of a hypothetical pyrimidyl chalcone.
Protocol 1: Claisen-Schmidt Condensation using 1-(5-Methylpyrimidin-2-yl)ethanone (Prone to Limitations)
-
To a stirred solution of 1-(5-Methylpyrimidin-2-yl)ethanone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol at room temperature, add a solution of aqueous sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Note: Expect the isolation of multiple products, including the desired chalcone, self-condensation products, and potentially Michael adducts, requiring careful chromatographic separation.
Protocol 2: Horner-Wadsworth-Emmons Reaction using Pyrimidine-2-carboxaldehyde (A More Controlled Alternative)
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of the appropriate phosphonate ester (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of pyrimidine-2-carboxaldehyde (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Note: This procedure typically leads to a cleaner reaction profile with the E-alkene as the major product.
Conclusion: Strategic Reagent Selection for Optimal Outcomes
While 1-(5-Methylpyrimidin-2-yl)ethanone is a readily available and useful building block, its application in synthesis, particularly in base-catalyzed condensations, is fraught with limitations. The high reactivity of its enolate, a consequence of the electron-deficient pyrimidine ring, often leads to a complex mixture of products arising from self-condensation and Michael addition pathways.
For syntheses requiring high purity and yield of α,β-unsaturated systems, alternative strategies employing pyrimidine-2-carboxaldehyde in conjunction with Wittig or Horner-Wadsworth-Emmons olefination methodologies are demonstrably superior. These approaches offer a more controlled and selective means of carbon-carbon bond formation, mitigating the side reactions inherent to the use of the parent ketone. A thorough understanding of these reactivity principles empowers the synthetic chemist to make informed decisions, ultimately leading to more efficient and successful synthetic endeavors.
References
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Rusnac, R., et al. (2020). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 59-67. [Link]
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Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). E-Journal of Chemistry. [Link]
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Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate. [Link]
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New, J. S. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 24(9), 1799. [Link]
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Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). PLOS ONE. [Link]
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NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. (2019). Beilstein Archives. [Link]
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Synthesis of Hydrocarbon Derivatives by the Wittig Reaction II. Diarylbutadienes and Quinquephenyls. (1962). The Journal of Organic Chemistry. [Link]
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Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. (2014). RSC Publishing. [Link]
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A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. (2023). Molecules. [Link]
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Possible products from the 2 : 1 condensation reaction of pyridine-2-carbaldehyde with N -(2-aminoethyl)propane-1,3- diamine. (n.d.). ResearchGate. [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
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Study of Michael addition on chalcones and or chalcone analogues. (n.d.). ResearchGate. [Link]
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A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications. (2023). RSC Publishing. [Link]
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Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). PLOS ONE. [Link]
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Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. (n.d.). Journal of Chemical Research, Synopses. [Link]
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A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. (2023). MDPI. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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Week 1 Flowchart Creation Guide. (n.d.). Atlas: School AI Assistant. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]
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Synthesis Of Trisubstituted Benzenes; Practice Problems. (2020). YouTube. [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Facile Synthesis and Characterization of Substituted Pyrimidin-2(1H)-ones and their Chalcone Precursors. (2025). ResearchGate. [Link]
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COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (n.d.). Chemistry Journal of Moldova. [Link]
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Reaction of Acetyl Hypofluorite with Pyrimidines. Part 3.' Synthesis, Stereochemistry, and Properties of 5-Fluoro-5,6-dihydrop. (1988). RSC Publishing. [Link]
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Application of the aza‐Wittig reaction for efficient synthesis of diversely substituted benzo[f]Chromeno[2,3‐d]pyrimidine and benzo[f]chromeno[2,3‐d][1][8][9]triazolopyrimidine derivatives. (n.d.). ResearchGate. [Link]
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The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (n.d.). PubMed Central. [Link]
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Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. (2025). ACS Publications. [Link]
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Stereo- and Regioselective Introduction of 1- or 2-Hydroxyethyl Group via Intramolecular Radical Cyclization Reaction with a Novel Silicon-Containing Tether. An Efficient Synthesis of 4'α-Branched 2'-Deoxyadenosines. (1996). The Journal of Organic Chemistry. [Link]
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Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... (n.d.). ResearchGate. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
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Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). RSC Publishing. [Link]
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Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PubMed Central. [Link]
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Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
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Synthesis and Evaluation of Chalcone Analogues Based Pyrimidines as Angiotensin Converting Enzyme Inhibitors. (2013). Science Alert. [Link]
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synthesis of some pyridine and pyrimidine derivatives via michael-addition. (n.d.). Semantic Scholar. [Link]
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Computational studies of pyrimidine ring-opening a, Quantum chemical... (n.d.). ResearchGate. [Link]
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HETEROCYCLIC CHEMISTRY - QUESTION BANK. (n.d.). Christ Church College, Kanpur. [Link]
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Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]
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Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review. (2025). Molecules. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
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New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. (2008). ResearchGate. [Link]
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Trisubstituted barbiturates and thiobarbiturates: Synthesis and biological evaluation as xanthine oxidase inhibitors. (2025). HELDA - University of Helsinki. [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Comparative Reactivity of Substituted Pyrimidinyl Ethanones: A Technical Guide
Executive Summary
Substituted pyrimidinyl ethanones (acetylpyrimidines) are critical synthons in the development of kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors. Their reactivity is defined by the electron-deficient nature of the pyrimidine ring, which significantly enhances the acidity of the
This guide provides a comparative analysis of the reactivity of 2-, 4-, and 5-acetylpyrimidines, focusing on the Claisen-Schmidt condensation as a benchmark reaction. It synthesizes experimental data and physical organic chemistry principles to aid researchers in optimizing synthetic routes for chalcone and heterocycle formation.
Mechanistic Foundation: The "N-Effect"
The reactivity of pyrimidinyl ethanones is governed by the ability of the pyrimidine ring to stabilize the enolate intermediate formed during base-catalyzed reactions.
Electronic Activation
Unlike acetophenone, where the phenyl ring provides only mild inductive withdrawal, the pyrimidine ring contains two electronegative nitrogen atoms.
-
Inductive Effect (-I): The nitrogen atoms withdraw electron density through the
-framework, increasing the acidity of the acetyl -protons. -
Resonance Effect (-M): For 2- and 4-acetyl isomers, the negative charge of the enolate can be delocalized onto the ring nitrogens, providing superior stabilization compared to the 5-acetyl isomer.
Mechanism of Base-Catalyzed Condensation
The rate-determining step in the Claisen-Schmidt condensation of these substrates is typically the nucleophilic attack of the enolate on the aldehyde, though enolate formation is the pre-equilibrium step that dictates the concentration of the active species.
Figure 1: Mechanistic pathway for the Claisen-Schmidt condensation of acetylpyrimidines.
Comparative Reactivity Analysis
Positional Isomerism (2- vs. 4- vs. 5-Acetyl)
The position of the acetyl group relative to the ring nitrogens dictates the acidity of the
| Isomer | Electronic Environment | Relative Acidity (pKₐ) | Reactivity Profile | Typical Yield* |
| 4-Acetylpyrimidine | Ortho/Para to N. Strong -I and -M effects. | High (~17-18) | Highest. Rapid enolization. Prone to self-condensation if not controlled. | 85 - 95% |
| 2-Acetylpyrimidine | Flanked by two N atoms (Ortho/Ortho). Strong -I. | High (~18) | High. Comparable to 4-isomer but sterically more congested. | 80 - 92% |
| 5-Acetylpyrimidine | Meta to N. Inductive (-I) effect only; no direct resonance. | Moderate (~19-20) | Moderate. Similar to p-nitroacetophenone. Slower than 2/4-isomers. | 70 - 85% |
| Acetophenone | Carbocyclic benchmark. | Low (~24) | Baseline. Requires stronger bases or longer times than pyrimidines. | 60 - 80% |
*Yields refer to standard base-catalyzed condensation with benzaldehyde (1.0 equiv) in ethanol.
Substituent Effects on the Pyrimidine Ring
Substituents on the pyrimidine ring modulate reactivity by altering the electron density available to the acetyl group.
-
Electron-Withdrawing Groups (EWGs): Groups like -CF₃, -NO₂, -Cl (at C2/C4/C6) further decrease the pKₐ of the acetyl group.
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OCH₃, -CH₃ increase electron density in the ring.
-
Effect: Destabilizes the enolate relative to the unsubstituted parent, slightly reducing reactivity.[3]
-
Observation: 2-amino-4-acetylpyrimidine reacts slower than 4-acetylpyrimidine but yields are often cleaner due to reduced side reactions.
-
Steric Hindrance (The "Ortho" Effect)
Substituents adjacent to the acetyl group (e.g., a methyl group at position 5 for a 4-acetyl substrate) impose steric strain.
-
Impact: Significantly lowers yield (by 10-20%) and requires longer reaction times (24h+ vs 3-4h) compared to unhindered analogs. The nucleophilic attack on the aldehyde is sterically impeded.[3]
Experimental Protocols
Standard Protocol: Synthesis of (E)-1-(Pyrimidin-4-yl)-3-phenylprop-2-en-1-one
This protocol is optimized for high reactivity substrates (2- and 4-acetylpyrimidines).
Reagents:
-
4-Acetylpyrimidine (10 mmol)
-
Benzaldehyde (10 mmol)
-
Sodium Hydroxide (10% aq. solution, 5 mL)
-
Ethanol (95%, 15 mL)
Workflow:
-
Dissolution: Dissolve 4-acetylpyrimidine and benzaldehyde in ethanol in a 50 mL round-bottom flask.
-
Catalysis: Add the 10% NaOH solution dropwise at 0°C (ice bath) with vigorous stirring. Note: Low temperature prevents polymerization of the reactive pyrimidine species.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[4]
-
Workup: Pour the reaction mixture into crushed ice (100 g) containing HCl (1 mL) to neutralize excess base.
-
Purification: Filter the precipitated yellow solid. Wash with cold water (3 x 20 mL) and recrystallize from ethanol.
Self-Validation Check:
-
Success Indicator: Appearance of a yellow precipitate within 30 minutes.
-
Purity Check: ¹H NMR should show a doublet at
7.6–8.0 ppm with Hz, characteristic of trans-chalcones.
Microwave-Assisted Protocol (Green Alternative)
Recommended for less reactive substrates (e.g., 5-acetylpyrimidine or EDG-substituted analogs).
Workflow:
-
Mix acetylpyrimidine (1.0 equiv), aldehyde (1.0 equiv), and solid KOH (0.5 equiv) in a mortar.
-
Grind for 5 minutes (solvent-free) or add a few drops of ethanol.
-
Transfer to a microwave vial and irradiate at 210 W for 2–5 minutes .
-
Extract with ethyl acetate and wash with water.
-
Advantage: Yields typically increase by 15-20% compared to the standard method.
Visualizing the Reactivity Hierarchy
The following diagram illustrates the decision matrix for selecting reaction conditions based on the substrate structure.
Figure 2: Selection of experimental conditions based on substrate reactivity tier.
References
-
Claisen-Schmidt Condensation Overview & Mechanism Source: Wikipedia / Master Organic Chemistry URL:[Link] Relevance: Foundational mechanism and historical context of the reaction.
-
Microwave-Assisted Synthesis of Benzalacetones Title: An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides comparative data on microwave vs. conventional heating and yield improvements.[4]
-
Acidity of Alpha-Hydrogens in Heterocycles Title: Relative Acidity of alpha-Hydrogens. Source: Chemistry LibreTexts URL:[Link] Relevance: Explains the pKa differences between ketones, esters, and heterocycle-attached carbonyls.
-
Synthesis and Biological Evaluation of Pyrimidine Derivatives Title: Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines.[1][4][5][6] Source: Der Pharma Chemica URL:[Link] Relevance: Experimental yields and protocols for pyrimidine-based chalcones.
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Safety Operating Guide
Proper Disposal Procedures: 1-(5-Methylpyrimidin-2-yl)ethanone
Executive Summary: Immediate Action Plan
Strict Adherence Required: Treat 1-(5-Methylpyrimidin-2-yl)ethanone as a non-halogenated organic intermediate with potential bioactive properties.
-
DO NOT dispose of down the drain or via municipal trash.
-
DO NOT mix with strong oxidizers or acids during collection.
-
DO segregate as "Non-Halogenated Organic Waste" for high-temperature incineration.
-
DO verify if you possess the Pyrimidine derivative (rare) or the Pyridine analog (CAS 5308-63-4, common), as physical states may differ.
Chemical Profile & Hazard Assessment
Note: This guide addresses the specific Pyrimidine derivative requested. Due to limited commercial availability of specific toxicity data for the pyrimidine isomer, safety protocols are extrapolated from the structural analog 1-(5-Methylpyridin-2-yl)ethanone (CAS 5308-63-4) and standard heterocyclic ketone handling procedures.
| Parameter | Specification | Operational Implication |
| Chemical Name | 1-(5-Methylpyrimidin-2-yl)ethanone | Verify Identity: Ensure distinction from Pyridine analogs. |
| Formula | C₇H₈N₂O | Nitrogen-rich heterocycle; potential NOx generator upon incineration. |
| Physical State | Solid or Viscous Liquid (Analog dependent) | Dictates packaging (Carboy vs. Solid Waste Drum). |
| Flash Point | Est. >80°C (Combustible) | Classify as Combustible (not Flammable) for storage. |
| Primary Hazards | Irritant (H315, H319, H335) ; Acute Tox. 4 (Oral) | Wear nitrile gloves, safety glasses, and lab coat. Handle in fume hood. |
| RCRA Status | Non-Listed (Not P or U listed) | Regulated as "Chemical Waste" based on characteristics (Ignitability/Toxicity). |
Disposal Decision Logic (Visual Workflow)
The following decision tree illustrates the compliant workflow for disposing of this compound based on its physical state at the time of disposal.
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compatibility with commercial incineration protocols.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal
Applicable if the pure compound is expired, degraded, or remains as a synthesis solid.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Why: HDPE is resistant to organic ketones and prevents leaching.
-
-
Segregation: Do not mix with silica gel or sharps unless your facility explicitly allows "Lab Trash" commingling. Pure chemical should be segregated to allow for accurate BTU calculation by the disposal vendor.
-
Labeling:
Protocol B: Liquid/Solution Disposal
Applicable if the compound is dissolved in reaction solvents (e.g., Methanol, Ethyl Acetate, DCM).
-
Solvent Identification (Critical Step):
-
Scenario 1 (Non-Halogenated): If dissolved in Acetone, Ethanol, Methanol, or Ethyl Acetate.
-
Action: Pour into the Non-Halogenated Organic carboy (often Red can or white carboy).
-
-
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
-
Action: Pour into the Halogenated carboy (often Yellow can).
-
-
-
Concentration Limit: If the concentration of the pyrimidine exceeds 10% by weight, note this on the tag. High concentrations of nitrogen-containing heterocycles can affect the incineration parameters (NOx emissions).
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Why: Extreme pH can corrode waste drums. If the synthesis involved strong acids/bases, neutralize before adding to the solvent waste stream.
-
Emergency Contingencies: Spills
Spill Response Matrix:
| Scale | Action Protocol |
| Minor (< 50 mL/g) | 1. Evacuate immediate area. 2. Wear nitrile gloves and N95/P100 mask. 3. Absorb liquid with vermiculite or clay pads; sweep solids gently to avoid dust. 4. Place debris in a sealed bag labeled "Spill Debris". |
| Major (> 50 mL/g) | 1. Do not attempt cleanup. 2. Evacuate the lab. 3. Contact EHS/Emergency Services. 4. Alert responders to "Organic Ketone/Pyrimidine Derivative" nature. |
Regulatory Framework & Compliance
RCRA (Resource Conservation and Recovery Act) - USA
-
Classification: This specific chemical is not listed on the EPA P-list (acutely toxic) or U-list (toxic) [1].
-
Determination: It is classified as a "Characteristic Waste" if the flash point is <60°C (Ignitable, D001). Even if not ignitable, "Prudent Practices" dictates it be managed as hazardous chemical waste due to potential toxicity [2].
European Waste Catalogue (EWC)
-
Code: Assign 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
Final Disposition
-
Method: High-temperature incineration with secondary combustion chamber and scrubber.
-
Rationale: This ensures complete destruction of the pyrimidine ring, preventing environmental persistence or bio-accumulation.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet for Analog: 1-(5-Methylpyridin-2-yl)ethanone (CAS 5308-63-4).[1][4] (Used for hazard extrapolation). Link
Sources
Personal protective equipment for handling 1-(5-Methylpyrimidin-2-yl)ethanone
Executive Safety Directive
The Core Hazard: 1-(5-Methylpyrimidin-2-yl)ethanone (CAS 122372-22-9) is a functionalized pyrimidine intermediate.[1][2] While often categorized under general "Irritant" status in preliminary vendor data, its structural analogs (acetylpyrimidines) exhibit Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation properties [1, 2].[2]
Operational Stance: Treat this compound as a permeating irritant with potential systemic toxicity upon absorption.[2] Do not rely solely on standard "dust masks."[2] The ketone moiety increases lipid solubility, facilitating dermal absorption.[2]
Immediate "Grab-and-Go" PPE Checklist:
-
Hands: Double-gloving required (Nitrile over Nitrile) or Laminate for prolonged contact.[2]
-
Eyes: Chemical Splash Goggles (if liquid/solution) or Safety Glasses with side shields (if solid).[2]
-
Respiratory: Handling strictly inside a certified Chemical Fume Hood.[2]
-
Body: Standard cotton lab coat + Chemical-resistant apron if handling >5g.[2]
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the "Why."[2] The safety profile is derived from the GHS classification of close structural analogs and specific vendor data for CAS 122372-22-9.[1][2]
| Hazard Class | GHS Code | Implication for PPE |
| Acute Toxicity, Oral | H302 | Hygiene Critical: No glove-to-face contact.[1][2] Wash hands immediately after doffing.[2] |
| Acute Toxicity, Dermal | H312 | Barrier Critical: Standard 4 mil nitrile gloves may offer <15 min protection against solutions.[1] Double gloving is mandatory.[2] |
| Skin Irritation | H315 | Exposure Limit: Direct contact will cause dermatitis.[1] Immediate rinsing required.[2][3] |
| Eye Irritation | H319 | Vision Risk: Dust or splash will cause severe irritation.[1] Contact lenses are prohibited without sealed goggles.[2] |
PPE Selection Matrix
This matrix is designed for autonomy .[2] Select your protection level based on the state of the chemical in your workflow.[2]
| Component | Scenario A: Pure Solid (Weighing) | Scenario B: Solution/Liquid (Reaction/Workup) | Technical Specification |
| Hand Protection | Single Nitrile (min 5 mil) | Double Nitrile OR Silver Shield® (Laminate) | Why:[1][2][4][5] Ketones (acetyl group) degrade nitrile.[2] In solution (e.g., DCM), breakthrough occurs in <2 minutes.[2] |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles (Indirect Vent) | Why:[1][2] Solutions pose a splash risk that glasses cannot seal against.[2] |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Sash at 18") | Why: Volatility of the acetyl group allows vapor generation.[2] N95 is insufficient for organic vapors.[2] |
| Body Defense | Cotton Lab Coat | Lab Coat + Tyvek® Sleeves | Why: Protects wrists/forearms during liquid transfer where coat cuffs gap.[2] |
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Solid State)
-
Context: Transferring from vendor vial to reaction vessel.
-
Preparation: Place the balance inside the fume hood.[2] If the balance is external, use a secondary containment tray and a tared, screw-top vial for transfer.[2]
-
Static Control: Pyrimidines can be static-prone.[2] Use an anti-static gun if available to prevent powder scattering.[2]
-
Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after weighing.[2] Dispose of the wipe as solid hazardous waste.[2]
Protocol B: Reaction Setup (Solution State)
-
Context: Adding solvent or reagents to the intermediate.[2]
-
Glove Check: Don double nitrile gloves .[2] Inspect the outer pair for pinholes.[2]
-
Vessel Security: Clamp the reaction flask before adding the solvent.
-
Addition: Add solvent slowly down the side of the flask to minimize aerosolization.
-
Waste: All syringes and needles used must be triple-rinsed with acetone inside the hood before disposal in the sharps container.[2]
Emergency Response Logic
In the event of a breach, immediate action supersedes protocol.[2]
Figure 1: Decision logic for spill remediation. Note that for solids, wetting the material prevents hazardous dust generation.[1]
Exposure Response:
-
Skin Contact: Immediately strip contaminated clothing.[2][6] Rinse skin with tepid water for 15 minutes.[2] Do not use cold water (closes pores, trapping chemical) or hot water (opens pores, increasing absorption).[2]
-
Eye Contact: Flush for 15 minutes at an eyewash station.[2] Hold eyelids open. Seek medical attention immediately—pyrimidines can cause corneal damage.[2]
Logistics & Disposal
Storage Strategy:
-
Temperature: Store at 2-8°C (Refrigerator).
-
Atmosphere: Keep under Inert Gas (Argon/Nitrogen) .[2] The acetyl group is susceptible to oxidation over time, and the pyrimidine ring can degrade with moisture [1].[2]
-
Segregation: Store away from Strong Oxidizers and Strong Acids .[2][3]
Waste Disposal Streams:
-
Stream A (Solid): Contaminated gloves, paper towels, and solid chemical go to Solid Hazardous Waste .[2]
-
Stream B (Liquid): Mother liquors and rinses go to Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used, then Halogenated ).[2]
-
Labeling: Must explicitly state "1-(5-Methylpyrimidin-2-yl)ethanone - Irritant/Toxic".[1][2]
References
-
Chemical-Label. (n.d.). 2-Acetyl-5-methylpyrimidine GHS Classification. Retrieved January 31, 2026, from [Link][1][2]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 1-(5-Bromo-2-methylpyridin-3-yl)ethanone | C8H8BrNO | CID 84680121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
- 6. vigon.com [vigon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
